molecular formula C20H20O6 B15587537 Vitexin B-1

Vitexin B-1

Cat. No.: B15587537
M. Wt: 356.4 g/mol
InChI Key: PATMJUOZIPKVAS-YWZLYKJASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8,9,9-Tetradehydroisolariciresinol has been reported in Vitex negundo with data available.
has neuroprotective activity;  isolated from Vitex negundo;  structure in first source

Properties

IUPAC Name

(3R,4S)-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-3,4-dihydronaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-25-18-6-11(3-4-16(18)23)20-14-8-17(24)19(26-2)7-12(14)5-13(9-21)15(20)10-22/h3-9,15,20,22-24H,10H2,1-2H3/t15-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATMJUOZIPKVAS-YWZLYKJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(C(=CC3=CC(=C(C=C23)O)OC)C=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H](C(=CC3=CC(=C(C=C23)O)OC)C=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Vitexin B-1 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for "Vitexin B-1" did not yield a compound with this specific designation in the scientific literature. It is possible that "this compound" may be a trivial name, a synonym, or a specific laboratory identifier for a known compound.

The most prominent and extensively researched compound in this family is Vitexin , an apigenin (B1666066) flavone (B191248) glycoside. Given the query, it is highly probable that the intended subject of inquiry is Vitexin or a closely related isomer or derivative. This guide will therefore focus on the chemical structure and properties of Vitexin, while also providing information on its common isomers and derivatives.

Should you have an alternative designation or CAS number for "this compound," please provide it for a more targeted analysis.

An In-depth Technical Guide to Vitexin

This guide provides a comprehensive overview of the chemical structure, properties, and key experimental methodologies related to Vitexin, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

Vitexin is a C-glycosyl compound where an apigenin flavonoid is substituted by a β-D-glucopyranosyl moiety at the 8-position.[1] Its isomer, Isovitexin, features the glucosyl group at the 6-position.[2]

Table 1: Chemical Identification of Vitexin

IdentifierValue
IUPAC Name 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one[1]
Synonyms Apigenin-8-C-glucoside, 8-C-Glucosylapigenin, Orientoside[2]
CAS Number 3681-93-4[1][2]
Molecular Formula C₂₁H₂₀O₁₀[1][2]
Molecular Weight 432.38 g/mol [2]
InChI Key SGEWCQFRYRRZDC-VPRICQMDSA-N[2]
SMILES String OC[C@H]1O[C@H](--INVALID-LINK----INVALID-LINK--[C@@H]1O)c2c(O)cc(O)c3C(=O)C=C(Oc23)c4ccc(O)cc4[2]

Physicochemical Properties

The physicochemical properties of Vitexin are crucial for its handling, formulation, and pharmacokinetic profiling.

Table 2: Physicochemical Properties of Vitexin

PropertyValue
Appearance Light yellow powder[3]
Melting Point 203-204 °C[3]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol.[4] Slightly soluble in water.
pKa (acidic) 6.7 (predicted)

Natural Sources and Biosynthesis

Vitexin is naturally present in a variety of plants. Notable sources include:

  • Passion flower (Passiflora)[1]

  • Bamboo leaves (Phyllostachys nigra)[1][2]

  • Pearl millet (Pennisetum glaucum)[1][2]

  • Chaste tree (Vitex agnus-castus)[3]

  • Hawthorn (Crataegus species)[3]

The biosynthesis of Vitexin involves the flavonoid pathway, starting from phenylalanine. The apigenin backbone is formed and subsequently glycosylated by a glucosyltransferase, attaching a glucose molecule to the C-8 position of the flavone ring.

Experimental Protocols

Extraction and Isolation from Plant Material

A general workflow for the extraction and isolation of Vitexin from plant sources is outlined below.

G A Plant Material (e.g., leaves) B Drying and Grinding A->B C Extraction with Solvent (e.g., 70% Ethanol) B->C D Filtration and Concentration C->D E Liquid-Liquid Partitioning (e.g., with ethyl acetate) D->E F Column Chromatography (e.g., Silica (B1680970) Gel or Macroporous Resin) E->F G Fraction Collection and Analysis (TLC/HPLC) F->G H Purification by Preparative HPLC G->H I Crystallization H->I J Pure Vitexin I->J

Figure 1. General workflow for Vitexin extraction and isolation.

Methodology:

  • Preparation of Plant Material: The plant material (e.g., dried leaves) is ground into a fine powder.

  • Extraction: The powdered material is extracted with a suitable solvent, typically an alcohol-water mixture (e.g., 70% ethanol), using methods like maceration, Soxhlet extraction, or ultrasound-assisted extraction.

  • Concentration: The crude extract is filtered and concentrated under reduced pressure to remove the solvent.

  • Purification: The concentrated extract is subjected to one or more chromatographic techniques for purification. This often involves initial partitioning with solvents of increasing polarity, followed by column chromatography on silica gel or a macroporous resin.

  • Final Purification: Final purification to obtain high-purity Vitexin is typically achieved using preparative high-performance liquid chromatography (HPLC).

Quantification by High-Performance Liquid Chromatography (HPLC)

Quantitative analysis of Vitexin in plant extracts or biological samples is commonly performed using reverse-phase HPLC.

Table 3: Typical HPLC Parameters for Vitexin Quantification

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and 0.1% Formic Acid in Water
Flow Rate 1.0 mL/min
Detection UV at ~340 nm
Column Temperature 25-30 °C
Injection Volume 10-20 µL

Biological Activities and Signaling Pathways

Vitexin exhibits a wide range of pharmacological effects, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective activities. These effects are mediated through its interaction with various cellular signaling pathways.

Antioxidant Activity and the Nrf2/ARE Pathway

Vitexin is a potent antioxidant. It can directly scavenge free radicals and also upregulate the expression of endogenous antioxidant enzymes through the activation of the Nrf2/ARE signaling pathway.

G cluster_0 Cytoplasm cluster_1 Nucleus Vitexin Vitexin Keap1 Keap1 Vitexin->Keap1 inhibits ROS Oxidative Stress (ROS) ROS->Keap1 inhibits Nrf2_d Nrf2 Degradation Keap1->Nrf2_d promotes Nrf2_n Nrf2 Keap1->Nrf2_n Nrf2 translocates to nucleus ARE ARE Nrf2_n->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Figure 2. Vitexin's role in the Nrf2/ARE antioxidant pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, leading to its degradation. Oxidative stress or the presence of Vitexin can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), initiating the transcription of various antioxidant and cytoprotective genes.

Anti-inflammatory Activity and the NF-κB Pathway

Vitexin has been shown to exert anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB signaling pathway.

G Vitexin Vitexin IKK IKK Complex Vitexin->IKK inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB_inactive NF-κB (p65/p50) (inactive) IKK->NFκB_inactive leads to IκBα degradation and NF-κB release IκBα->NFκB_inactive sequesters in cytoplasm NFκB_active NF-κB (p65/p50) (active) NFκB_inactive->NFκB_active Nucleus Nucleus NFκB_active->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes activates transcription

Figure 3. Inhibition of the NF-κB pathway by Vitexin.

Inflammatory stimuli activate the IKK complex, which then phosphorylates IκBα, the inhibitory subunit of NF-κB. This phosphorylation leads to the degradation of IκBα and the release of the active NF-κB dimer (p65/p50). The active NF-κB then translocates to the nucleus to promote the transcription of pro-inflammatory genes. Vitexin can inhibit this cascade, primarily by suppressing the activation of the IKK complex.

References

Elucidation of the Vitexin Biosynthetic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 3, 2025

Abstract

Vitexin (B1683572), an apigenin-8-C-glucoside, is a C-glycosyl flavonoid of significant interest due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] Unlike their O-glycosylated counterparts, C-glycosyl flavonoids exhibit enhanced stability against enzymatic and acidic hydrolysis, making them attractive candidates for drug development. The elucidation of the vitexin biosynthetic pathway is crucial for its biotechnological production and the engineering of novel derivatives. This technical guide provides a comprehensive overview of the current understanding of the vitexin biosynthetic pathway, detailing the key enzymatic steps, quantitative data, relevant experimental protocols, and regulatory mechanisms.

The Core Biosynthetic Pathway of Vitexin

The biosynthesis of vitexin deviates from the general flavonoid pathway at the flavanone (B1672756) stage. Instead of direct conversion of the flavone (B191248) apigenin (B1666066) to its glycoside, the pathway proceeds through a series of unique enzymatic reactions involving C-C bond formation. The currently accepted pathway begins with the flavanone naringenin (B18129) and involves three key, sequential enzymatic steps.

  • 2-Hydroxylation: The pathway is initiated by the hydroxylation of the flavanone naringenin at the C-2 position to form 2-hydroxynaringenin (B191524). This reaction is catalyzed by a flavanone 2-hydroxylase (F2H) .[3] 2-hydroxynaringenin exists in equilibrium with its open-chain tautomer, a chalcone.[3]

  • C-Glucosylation: The crucial C-C bond formation is catalyzed by a UDP-glucose dependent C-glucosyltransferase (CGT) . This enzyme transfers a glucose moiety from UDP-glucose to the C-8 position of the 2-hydroxynaringenin A-ring, forming 2-hydroxynaringenin-8-C-glucoside.[4] Studies on various plant CGTs suggest that the open-chain form of 2-hydroxyflavanone (B13135356) is the preferred substrate for this class of enzymes.[3]

  • Dehydration: The final step is the spontaneous or enzyme-catalyzed dehydration of the unstable 2-hydroxynaringenin-8-C-glucoside intermediate. This reaction forms a double bond between the C-2 and C-3 positions of the C-ring, resulting in the stable flavone structure of vitexin (apigenin-8-C-glucoside) . In some plants, a specific dehydratase (DHT) has been identified that preferentially catalyzes this reaction.[3]

The overall biosynthetic pathway is visualized below.

Vitexin_Biosynthesis cluster_main General Flavonoid Pathway cluster_vitexin Vitexin-Specific Pathway Phenylalanine Phenylalanine p-Coumaroyl-CoA p-Coumaroyl-CoA Phenylalanine->p-Coumaroyl-CoA PAL, C4H, 4CL Naringenin_Chalcone Naringenin_Chalcone p-Coumaroyl-CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI 2_Hydroxynaringenin 2-Hydroxynaringenin Naringenin->2_Hydroxynaringenin F2H Intermediate 2-Hydroxynaringenin -8-C-glucoside 2_Hydroxynaringenin->Intermediate CGT + UDP-Glucose Vitexin Vitexin (Apigenin-8-C-glucoside) Intermediate->Vitexin DHT / Spontaneous

Figure 1: The biosynthetic pathway leading from naringenin to vitexin.

Quantitative Data on Pathway Enzymes

While kinetic data for the specific enzymes leading to vitexin are still being widely explored, studies on homologous C-glycosyltransferases (CGTs) provide valuable insights into their catalytic efficiency. The table below summarizes kinetic parameters for a functionally characterized CGT from Citrus unshiu (CuCGT), which catalyzes a similar di-C-glycosylation reaction.

EnzymeSubstrateKm (µM)kcat (s-1)Source
CuCGT (UGT708G2) Phloretin<0.512.0[5]
Nothofagin (3'-C-glucosylphloretin)14.45.3[5]
BtGT_16345 Vitexin (for O-glucosylation)--[2]
YieldProductYield (%)ConditionsSource
Vitexin-4′-O-β-glucoside17.5pH 7, 30°C, 24h[2]
Vitexin-5-O-β-glucoside18.6pH 7, 30°C, 24h[2]

Note: The data for BtGT_16345 pertains to the O-glycosylation of vitexin itself, not its biosynthesis, but is included to provide context on enzymatic modifications of this molecule.

Experimental Protocols for Pathway Elucidation

The characterization of the vitexin biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Protocol for Heterologous Expression and Purification of a Candidate C-Glycosyltransferase (CGT)

This protocol describes the expression of a plant CGT in E. coli, a common system for producing recombinant proteins for in vitro characterization.[6]

  • Gene Cloning:

    • Isolate total RNA from plant tissue known to produce vitexin.

    • Synthesize complementary DNA (cDNA) using reverse transcriptase.

    • Amplify the candidate CGT gene's coding sequence (CDS) from the cDNA using sequence-specific primers.

    • Clone the amplified CDS into an expression vector (e.g., pET-28a(+)), which typically adds a purification tag like a polyhistidine (His)-tag.

  • Protein Expression:

    • Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow a 5 mL starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.

    • Inoculate 1 L of LB medium with the starter culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

    • Continue incubation at a lower temperature (e.g., 18°C) for 16-20 hours to improve protein solubility.[6]

  • Protein Purification:

    • Harvest the cells by centrifugation (e.g., 5,000 x g, 10 min, 4°C).

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation (e.g., 15,000 x g, 30 min, 4°C).

    • Apply the supernatant to a nickel-affinity chromatography column (e.g., Ni-NTA) pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).

    • Elute the His-tagged protein with elution buffer (lysis buffer with 250 mM imidazole).

    • Verify protein purity and size using SDS-PAGE. Concentrate the purified protein and exchange the buffer for a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol).

Protocol for In Vitro CGT Enzyme Activity Assay

This protocol outlines a method to determine the function and substrate specificity of the purified recombinant CGT using HPLC-MS analysis.

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture in a total volume of 100 µL. The final concentrations should be:

      • 50 mM Phosphate Buffer (pH 7.0)

      • 100 µM 2-hydroxynaringenin (acceptor substrate, dissolved in DMSO)

      • 2 mM UDP-glucose (sugar donor)

      • 2-5 µg of purified recombinant CGT enzyme

    • Prepare a negative control reaction without the enzyme or without the UDP-glucose.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the enzyme.

    • Incubate the mixture at 30°C for 1 hour.[2]

    • Stop the reaction by adding an equal volume of methanol (B129727) (100 µL).

  • Product Analysis by HPLC-MS:

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

    • Analyze the supernatant using a reverse-phase HPLC system coupled to a mass spectrometer (MS).

    • HPLC Conditions (Example): [7]

      • Column: C18 column (e.g., 50 mm x 2.0 mm, 5 µm).

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

      • Flow Rate: 0.2 mL/min.

      • Detection: Monitor at a wavelength relevant for flavonoids (e.g., 335 nm) and by MS.

    • MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.

      • Analysis Mode: Scan for the expected mass-to-charge ratio (m/z) of the product (2-hydroxynaringenin-8-C-glucoside) and the dehydrated product (vitexin, m/z 431 in negative mode).[7]

    • Compare the retention times and mass spectra of the enzymatic products with authentic standards, if available, to confirm their identity.

The general workflow for enzyme characterization is depicted below.

Experimental_Workflow cluster_molbio Molecular Biology cluster_biochem Biochemistry cluster_analytics Analytical Chemistry a RNA Isolation from Plant Tissue b cDNA Synthesis a->b c PCR Amplification of CGT Gene b->c d Cloning into Expression Vector c->d e Heterologous Expression in E. coli d->e f Cell Lysis & Protein Purification (Ni-NTA) e->f g In Vitro Enzyme Assay (Substrates + Enzyme) f->g f->g Purified Enzyme h Reaction Quenching g->h i HPLC-MS Analysis h->i j Product Identification & Quantification i->j k k j->k Kinetic Parameter Calculation

Figure 2: General experimental workflow for CGT enzyme characterization.

Transcriptional Regulation of the Flavonoid Pathway

The biosynthesis of flavonoids, including vitexin, is tightly regulated at the transcriptional level. While specific regulators for the F2H-CGT-DHT branch are not yet fully elucidated, the overall pathway is known to be controlled by a conserved transcriptional complex known as the MBW complex.[8][9]

  • R2R3-MYB Transcription Factors: These proteins often act as the primary activators and determine the specific branch of the flavonoid pathway to be activated.

  • basic Helix-Loop-Helix (bHLH) Transcription Factors: These proteins form heterodimers with MYB factors.

  • WD40-Repeat Proteins: These proteins act as a scaffold, stabilizing the interaction between the MYB and bHLH proteins to form the active MBW ternary complex.

This MBW complex binds to the promoters of the structural genes (e.g., CHS, CHI, F3H, and likely F2H and CGT) to coordinate their expression in response to developmental cues and environmental stimuli like UV light or pathogen attack.[8][10] Identifying the specific MYB and bHLH factors that regulate the C-glycosylation branch is a key area for future research.

Regulatory_Pathway cluster_complex MBW Transcriptional Complex UV_Light UV Light MYB R2R3-MYB UV_Light->MYB activate bHLH bHLH UV_Light->bHLH activate Hormones Hormones Hormones->MYB activate Hormones->bHLH activate Pathogens Pathogens Pathogens->MYB activate Pathogens->bHLH activate MBW Active MBW Complex MYB->MBW bHLH->MBW WD40 WD40 WD40->MBW scaffold CHS CHS MBW->CHS binds promoter CHI CHI MBW->CHI binds promoter F2H F2H MBW->F2H binds promoter CGT CGT MBW->CGT binds promoter

Figure 3: General transcriptional regulation of the flavonoid pathway via the MBW complex.

Conclusion and Future Directions

Significant progress has been made in elucidating the core biosynthetic pathway of vitexin, identifying the key enzymes F2H, CGT, and DHT that divert flux from the general flavonoid pathway to form this important C-glycoside. While the enzymatic steps are outlined, further research is required to fully characterize the specific enzymes from a wider variety of plant species. Key areas for future investigation include:

  • Isolation and Kinetic Characterization: Detailed kinetic analysis (Km, kcat) of F2H, CGT, and DHT enzymes from vitexin-accumulating plants is needed to understand pathway flux and identify rate-limiting steps.

  • Identification of Specific Regulators: The discovery of the specific MYB and bHLH transcription factors that control the expression of the vitexin-specific branch genes will be crucial for targeted metabolic engineering.

  • Biotechnological Production: The heterologous expression of the entire pathway in microbial hosts like E. coli or yeast could enable sustainable and scalable production of vitexin and its derivatives for pharmaceutical applications.

References

The Biological Activity of Vitexin B-1 Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin (B1683572), a naturally occurring apigenin (B1666066) flavone (B191248) glycoside, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. This technical guide focuses on the biological activities of its derivatives, with a primary emphasis on Vitexin Compound 1 (VB1), a neolignan isolated from the seeds of Vitex negundo. While research into a broad spectrum of "Vitexin B-1 derivatives" is ongoing, VB1 has emerged as a compound of significant interest due to its potent anticancer properties. This document provides a comprehensive overview of the quantitative biological data, detailed experimental protocols for key assays, and a visual representation of the signaling pathways modulated by these compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Quantitative Biological Activity Data

The biological activities of Vitexin Compound 1 (VB1) and other vitexin derivatives have been evaluated across various in vitro and in vivo models. The following tables summarize the key quantitative data, primarily focusing on the anticancer effects of VB1.

Table 1: Anticancer Activity of Vitexin Compound 1 (VB1) in vitro
Cell LineCancer TypeAssayConcentrationEffectReference
HO8910Ovarian CancerCCK-82.5 µM61.5% cell viability after 72h[1][2]
5 µM27.3% cell viability after 72h[1][2]
10 µM13.7% cell viability after 72h[1][2]
20 µM3.5% cell viability after 72h[1][2]
SKOV3Ovarian CancerCCK-8IC50: 5.982 µM50% inhibition of cell viability[2]
HCT-116Colorectal CancerProliferation AssayTime-dependentSignificant inhibition of proliferation
LoVoColorectal CancerProliferation AssayConcentration-dependentSignificant inhibition of proliferation
A375MelanomaCCK-8IC50: 5 µM50% inhibition of cell viability[3]
SK-MEL-28MelanomaCCK-8IC50: 15 µM50% inhibition of cell viability[3]
SK-MEL-5MelanomaCCK-8IC50: 12 µM50% inhibition of cell viability[3]
JEG-3ChoriocarcinomaMTT AssayConcentration-dependentInhibition of cell proliferation
HepG2Hepatocellular CarcinomaMTT AssayConcentration-dependentSuppression of proliferation
HEC-1BEndometrial CancerCell Viability AssayIC50: 9.89 µM50% inhibition of cell viability[4]
IshikawaEndometrial CancerCell Viability AssayIC50: 12.35 µM50% inhibition of cell viability[4]
Table 2: Induction of Apoptosis and Cell Cycle Arrest by Vitexin Compound 1 (VB1) in vitro
Cell LineCancer TypeAssayConcentrationEffectReference
HO8910Ovarian CancerFlow Cytometry2.5 µM4.91% apoptosis after 24h[1]
5 µM5.28% apoptosis after 24h[1]
10 µM15.87% apoptosis after 24h[1]
20 µM31.46% apoptosis after 24h[1]
SKOV3Ovarian CancerFlow Cytometry2.5 µM5% apoptosis after 24h[1]
5 µM9% apoptosis after 24h[1]
10 µM19.85% apoptosis after 24h[1]
20 µM30.6% apoptosis after 24h[1]
HO8910Ovarian CancerFlow Cytometry2.5 µM14.21% cells in G2/M phase after 24h[2]
5 µM41.14% cells in G2/M phase after 24h[2]
10 µM60.94% cells in G2/M phase after 24h[2]
20 µM96.38% cells in G2/M phase after 24h[2]
SKOV3Ovarian CancerFlow Cytometry2.5 µM17.19% cells in G2/M phase after 24h[2]
5 µM32.75% cells in G2/M phase after 24h[2]
10 µM44.99% cells in G2/M phase after 24h[2]
20 µM68.17% cells in G2/M phase after 24h[2]
Melanoma CellsMelanomaFlow CytometryConcentration-dependentG2/M phase arrest[3]
Table 3: Anticancer Activity of Vitexin Compound 1 (VB1) in vivo
Cancer TypeAnimal ModelTreatmentEffectReference
Colorectal CancerHCT-116 Xenograft40 mg/kg VB1 i.p. every other day for 2 weeks~75% reduction in tumor weight and volume[5]
Ovarian CancerXenograft Mouse Model80 mg/kg VB1Significant inhibition of tumor growth
MelanomaXenograft Mouse ModelNot specifiedBlocked melanoma cell growth[3]
ChoriocarcinomaSCID Mouse ModelNot specifiedSignificantly inhibited tumor growth
Endometrial CancerHEC-1B XenograftNot specifiedRestrained tumor growth[4]
Table 4: Anti-inflammatory and Antioxidant Activity of Vitexin and its Derivatives

Note: Direct quantitative data for the anti-inflammatory and antioxidant activities of Vitexin Compound 1 (VB1) is limited in the current literature. The data below for vitexin and its glycoside derivative are provided as a reference.

CompoundAssayModelConcentration/DoseEffectReference
VitexinCarrageenan-induced paw edemaRat10 mg/kg (oral)45.2% inhibition of edema[6]
VitexinProteinase inhibitionin vitro500 µg/ml57.8% inhibition[7]
VitexinAlbumen denaturation inhibitionin vitroNot specified54.2% inhibition[7]
VitexinAcetic acid-induced writhingMouse10 mg/kg i.p.91% inhibition[8]
Vitexin-2''-xylosideCarrageenan-induced paw edemaRatNot specifiedReferenced to have anti-inflammatory effects[6]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., HO8910, SKOV3, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the this compound derivative in complete growth medium. After 24 hours, remove the existing medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Western Blot Analysis for Apoptosis-Related Proteins (Bax and Bcl-2)

This protocol is for detecting changes in the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins induced by this compound derivatives.

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies. The ratio of Bax to Bcl-2 is a key indicator of the induction of the intrinsic pathway of apoptosis.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells with RIPA buffer containing protease inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of Bax and Bcl-2 to the loading control (β-actin). Calculate the Bax/Bcl-2 ratio to assess the pro-apoptotic potential of the treatment.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Vitexin Compound 1 (VB1)

The anticancer activity of Vitexin Compound 1 is mediated through its interaction with several key signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.

G cluster_0 VB1-Induced Apoptosis cluster_p53 p53-PUMA-Bax Pathway cluster_akt Akt/mTOR Pathway cluster_ros ROS-Mediated DNA Damage VB1 Vitexin Compound 1 (VB1) p53 p53 VB1->p53 induces Akt Akt VB1->Akt inhibits ROS Increased ROS VB1->ROS induces PUMA PUMA p53->PUMA upregulates Bax Bax PUMA->Bax activates Bcl2 Bcl-2 PUMA->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth DNADamage DNA Damage ROS->DNADamage G2M G2/M Arrest DNADamage->G2M G2M->Apoptosis

Caption: VB1 induces apoptosis via the p53/PUMA/Bax pathway and ROS.

The diagram above illustrates that Vitexin Compound 1 (VB1) induces apoptosis through multiple mechanisms. It upregulates the p53 tumor suppressor protein, which in turn activates PUMA (p53 upregulated modulator of apoptosis). PUMA then promotes apoptosis by activating the pro-apoptotic protein Bax and inhibiting the anti-apoptotic protein Bcl-2, leading to mitochondrial dysfunction and caspase activation. Concurrently, VB1 inhibits the pro-survival Akt/mTOR signaling pathway, further contributing to the suppression of cell growth and proliferation. Additionally, VB1 has been shown to increase the levels of reactive oxygen species (ROS), leading to DNA damage and cell cycle arrest at the G2/M phase, ultimately culminating in apoptosis.

Experimental Workflow for Screening Anticancer Activity

The following diagram outlines a typical workflow for the initial screening and characterization of the anticancer effects of a this compound derivative.

G cluster_workflow Anticancer Screening Workflow for this compound Derivatives start Start: This compound Derivative cell_culture Select & Culture Cancer Cell Lines start->cell_culture mtt_assay MTT Assay (Determine IC50) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) mtt_assay->apoptosis_assay If active cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) apoptosis_assay->cell_cycle_analysis western_blot Western Blot (Apoptotic & Cell Cycle Proteins) cell_cycle_analysis->western_blot in_vivo In Vivo Studies (Xenograft Model) western_blot->in_vivo Confirm mechanism end End: Characterized Anticancer Agent in_vivo->end

Caption: Workflow for anticancer screening of this compound derivatives.

This workflow begins with the selection of appropriate cancer cell lines, followed by an initial cytotoxicity screening using the MTT assay to determine the half-maximal inhibitory concentration (IC50). If the compound shows significant activity, further assays are conducted to elucidate the mechanism of action. These include flow cytometry to quantify apoptosis and analyze cell cycle distribution, and Western blotting to investigate the modulation of key proteins involved in these processes. Promising candidates from these in vitro studies are then advanced to in vivo models, such as tumor xenografts in mice, to evaluate their efficacy in a more physiologically relevant setting.

Conclusion

Vitexin Compound 1 (VB1) has demonstrated significant potential as an anticancer agent, exhibiting cytotoxic and pro-apoptotic effects across a range of cancer cell lines. Its multi-targeted mechanism of action, involving the modulation of key signaling pathways such as p53, Akt/mTOR, and the induction of oxidative stress, makes it a promising candidate for further preclinical and clinical development. While data on other this compound derivatives and the broader biological activities of VB1, particularly its anti-inflammatory and antioxidant properties, are still emerging, the information compiled in this guide provides a solid foundation for ongoing research. The detailed experimental protocols and pathway diagrams are intended to facilitate the design and execution of future studies aimed at fully elucidating the therapeutic potential of this important class of natural compounds.

References

An In-depth Technical Guide to the Discovery and Historical Context of Vitexin B-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the discovery, historical context, and initial characterization of Vitexin (B1683572) B-1, a neolignan compound isolated from the seeds of the Chinese herb Vitex negundo.

Introduction and Identification

Vitexin B-1, also referred to as vitexin compound 1 (VB1), is a neolignan with the chemical name 6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-7-methoxy-3,4-dihydro-2-naphthaldehyde[1][2]. It is crucial to distinguish this compound from vitexin, which is a flavonoid glycoside. This compound is the most abundant lignan (B3055560) in a mixture of compounds known as EVn-50, also extracted from Vitex negundo[1][2].

Initial studies have demonstrated the potent antitumor activities of this compound across a range of cancer cell lines, including those of the colon, breast, ovaries, and pancreas[3][4]. Its mechanism of action involves the induction of apoptosis and cell cycle arrest, making it a compound of significant interest in oncological research[1][3][5].

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the systematic investigation of the medicinal properties of Vitex negundo, a plant with a long history of use in traditional Chinese medicine for treating various ailments, including cough, asthma, and arthritis[2].

In 2009, a research group isolated a mixture of lignan compounds from the seeds of Vitex negundo, which they named EVn-50[3]. Through further purification and analysis of this extract, they identified fifteen distinct lignan compounds, which they termed "Vitexins"[3]. Among these, this compound (VB1) was found to be the most abundant, constituting 38% of the EVn-50 mixture[2][3]. This marked the first reported isolation and characterization of this novel neolignan.

Subsequent research has focused on elucidating the pharmacological properties of purified this compound, particularly its cytotoxic effects on cancer cells. These studies have revealed its ability to induce apoptosis and suppress tumor growth in various cancer models, establishing it as a promising candidate for further drug development[1][3][4][5]. More recent investigations have also explored its neuroprotective effects[6][7][8].

Quantitative Data

The following tables summarize the cytotoxic activity of this compound (VB1) against various cancer cell lines as reported in early studies.

Table 1: IC50 Values of this compound (VB1) in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µmol/L)
HCT-116Colon CancerNot explicitly stated, but significant apoptosis observed at 2.5-20 µM
LoVoColon CancerNot explicitly stated, but significant apoptosis observed at 2.5-20 µM
HO8910Ovarian CancerNot explicitly stated, but significant apoptosis observed at 2.5-20 µM
SKOV3Ovarian CancerNot explicitly stated, but significant apoptosis observed at 2.5-20 µM

Data synthesized from multiple sources indicating the concentration range of observed biological activity.[2][4]

Table 2: Apoptosis Induction by this compound (VB1) in Ovarian Cancer Cell Lines after 24 hours

Cell LineVB1 Concentration (µM)Apoptosis Rate (%)
HO89102.55.28
515.87
1031.46
SKOV32.59
519.85
1030.6

Source: Purified Vitexin Compound 1 Serves as a Promising Antineoplastic Agent in Ovarian Cancer[9]

Experimental Protocols

Extraction and Isolation of this compound

The initial isolation of this compound was achieved through a multi-step extraction and chromatographic process from the seeds of Vitex negundo[3].

Protocol:

  • Extraction: Air-dried seeds of Vitex negundo (10 kg) were extracted with 40% ethanol (B145695) (2 x 10 L).

  • Polyamide Chromatography: The ethanol extract was subjected to separation on a polyamide chromatography column (30-60 mesh, 10 x 120 cm).

  • Elution: The column was eluted with a gradient of ethanol-H2O (0%, 40%, 60%, and 95%, 32 liters each). The fraction with the strongest cytotoxicity against MCF-7 cells was found in the 40% ethanol eluate.

  • Partitioning: The 40% ethanol fraction was partitioned between ethyl acetate (B1210297) (EtOAc) and H2O.

  • Concentration: The EtOAc layer was concentrated to yield the lignan mixture, EVn-50 (81 grams).

  • Sephadex LH-20 Chromatography: EVn-50 was further fractionated by column chromatography over Sephadex LH-20 (5 x 70 cm), eluting with an increasing concentration of methanol (B129727) (0-60%) in water.

  • Crystallization: Fraction D from the Sephadex column was crystallized from methanol to yield pure 6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-7-methoxy-3,4-dihydro-2-naphthaldehyde (VB1)[3].

Cell Viability and Apoptosis Assays

The cytotoxic effects of this compound were evaluated using standard cell-based assays.

Cell Viability Assay (CCK-8):

  • Cells were seeded in 96-well plates.

  • After overnight incubation, cells were treated with various concentrations of VB1 for different time points.

  • Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) according to the manufacturer's instructions[1][4].

Apoptosis Assay (Flow Cytometry):

  • Cells were seeded in 6-well plates and treated with VB1 for 24 hours.

  • Cells were harvested, washed, and stained with an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

  • The percentage of apoptotic cells was quantified by flow cytometry[4][5].

Signaling Pathways and Molecular Mechanisms

This compound has been shown to exert its anticancer effects by modulating several key signaling pathways.

p53/PUMA/Bax-Mediated Apoptosis

One of the primary mechanisms of this compound-induced apoptosis is through the activation of the p53 tumor suppressor pathway. This leads to the upregulation of PUMA (p53 upregulated modulator of apoptosis), which in turn activates Bax (Bcl-2-associated X protein) to initiate the mitochondrial apoptotic cascade[2].

p53_PUMA_Bax_Pathway VB1 This compound p53 p53 VB1->p53 activates PUMA PUMA p53->PUMA upregulates Bax Bax PUMA->Bax activates Apoptosis Apoptosis Bax->Apoptosis induces

p53/PUMA/Bax apoptotic pathway activated by this compound.
Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the isolation of this compound from Vitex negundo seeds.

Isolation_Workflow Start Vitex negundo seeds Extraction 40% Ethanol Extraction Start->Extraction Polyamide Polyamide Chromatography Extraction->Polyamide Partition EtOAc/H2O Partition Polyamide->Partition EVn50 EVn-50 (Lignan Mixture) Partition->EVn50 Sephadex Sephadex LH-20 Chromatography EVn50->Sephadex VB1 This compound (Pure Compound) Sephadex->VB1

Workflow for the isolation of this compound.

References

The Pharmacological Profile of Vitexin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Vitexin (B1683572)

Vitexin (apigenin-8-C-β-D-glucopyranoside) is a naturally occurring flavonoid glycoside found in a variety of medicinal and edible plants, including hawthorn, mung bean, and passion flower.[1] Its unique C-glycosidic bond contributes to its enhanced metabolic stability compared to more common O-glycosidic flavonoids. This stability, coupled with a broad spectrum of pharmacological activities, has positioned vitexin as a compound of significant interest in the field of drug discovery and development.

Chemical Profile
PropertyValueReference
Molecular Formula C21H20O10
Molecular Weight 432.38 g/mol
LogP Value 1.28
Chemical Structure Apigenin backbone with a C-glycosidic bond at the 8-position
Pharmacological Properties

Vitexin exhibits a wide range of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, neuroprotective, and cardioprotective activities.[2] These diverse biological functions are attributed to its ability to modulate multiple key signaling pathways involved in cellular proliferation, apoptosis, inflammation, and oxidative stress.

Pharmacological Activities

Anticancer Activity

Preclinical studies have demonstrated the potent anticancer effects of vitexin across a variety of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis and angiogenesis.

Table 1: In Vitro Anticancer Activity of Vitexin (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
HCT116Colorectal Cancer203.27 ± 9.85[3]
U251Glioblastoma108.8[4]
Caco-2Colon Cancer38.01 ± 0.64 µg/mL[5]
A-549Lung Cancer209.44 ± 2.07 µg/mL (Methanol Extract)[6]
DLADalton's Lymphoma Ascites173.37 µg/mL (Methanol Extract)[6]
PA1Ovarian Cancer88.01 ± 3.14 µg/mL (Acetone Extract)[7]
MCF-7Breast CancerSignificant cytotoxic activity[8]
Anti-inflammatory Activity

Vitexin has demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.[9]

Table 2: In Vitro and In Vivo Anti-inflammatory Effects of Vitexin

AssayModelConcentration/DoseEffectReference
CytotoxicityRAW 264.7 Macrophages> 200 µg/mLNot cytotoxic (IC50)[9]
Albumen Denaturation InhibitionIn Vitro500 µg/mL54.2% inhibition[2]
Proteinase InhibitionIn Vitro500 µg/mL57.8% inhibition[2]
Carrageenan-Induced Paw EdemaRat10 mg/kg (oral)Reduction in inflammation[10]
Neutrophil MigrationMouse (LPS-induced peritonitis)5, 15, 30 mg/kg (p.o.)Reduced neutrophil migration[9]
Antioxidant Activity

Vitexin is a potent antioxidant, capable of scavenging free radicals and upregulating endogenous antioxidant defense mechanisms.[1][11]

Table 3: Antioxidant Activity of Vitexin

AssayModelIC50/EC50Reference
DPPH Radical ScavengingIn Vitro-[8]
TBARS AssayIn Vitro0.014 ± 0.001 mM[12]
Neuroprotective Effects

Vitexin has shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting its potential in the management of neurodegenerative diseases.[13] It has been shown to activate the PI3K/Akt survival signaling pathway and modulate the expression of apoptotic proteins in neuronal cells.[13]

Cardioprotective Effects

Vitexin exerts cardioprotective effects by reducing oxidative stress, inhibiting inflammatory cytokine release, and preventing myocardial cell apoptosis.[14]

Signaling Pathways Modulated by Vitexin

Vitexin's diverse pharmacological effects are a result of its ability to interact with and modulate multiple intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and growth.[15] Vitexin has been shown to inhibit this pathway in several cancer cell lines, leading to decreased cell viability and induction of apoptosis.[16]

PI3K_Akt_mTOR_Pathway Vitexin Vitexin PI3K PI3K Vitexin->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation NF_kB_Signaling_Pathway cluster_nucleus Nuclear Events Vitexin Vitexin IKK IKK Vitexin->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65) IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory & Anti-apoptotic Genes NFkB_n NF-κB (p65) NFkB_n->Gene_Expression STAT3_Signaling_Pathway cluster_nucleus Nuclear Events Vitexin Vitexin JAKs JAK1, JAK2, Src Vitexin->JAKs STAT3 STAT3 JAKs->STAT3 P STAT3->STAT3 Nucleus Nucleus STAT3->Nucleus Translocation Gene_Expression Survival & Invasion Genes STAT3_n STAT3 Dimer STAT3_n->Gene_Expression AMPK_mTOR_Signaling_Pathway Vitexin Vitexin AMPK AMPK Vitexin->AMPK mTOR mTOR AMPK->mTOR Apoptosis Apoptosis AMPK->Apoptosis Autophagy Autophagy mTOR->Autophagy JNK_Signaling_Pathway Vitexin Vitexin JNK JNK Vitexin->JNK P Apoptosis Apoptosis JNK->Apoptosis Autophagy Autophagy JNK->Autophagy MAPK_Nrf2_ARE_Pathway Vitexin Vitexin MAPK MAPK Vitexin->MAPK Nrf2 Nrf2 MAPK->Nrf2 Activation ARE ARE Nrf2->ARE Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Transcription in_vitro_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays start Cancer Cell Lines treatment Vitexin Treatment (Various Concentrations) start->treatment proliferation Proliferation Assay (SRB) treatment->proliferation apoptosis Apoptosis Assay (Caspase Activity) treatment->apoptosis antioxidant Antioxidant Assay (DPPH) treatment->antioxidant in_vivo_workflow cluster_animal_model Animal Model cluster_induction Induction of Pathology cluster_treatment Treatment cluster_evaluation Evaluation animal Rodent Model (Rats or Mice) induction Inflammation Induction (Carrageenan) or Tumor Implantation animal->induction treatment Vitexin Administration (e.g., Oral Gavage) induction->treatment paw_edema Paw Edema Measurement treatment->paw_edema tumor_growth Tumor Volume Measurement treatment->tumor_growth

References

Vitexin: A Technical Guide to a Multi-Targeted Flavonoid for Novel Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin (B1683572) is a naturally occurring apigenin (B1666066) flavone (B191248) glycoside (apigenin-8-C-glucopyranoside) found in a variety of medicinal and edible plants, including hawthorn, mung bean, passion flower, and Vitex species.[1] Its unique C-glycosidic bond lends it greater metabolic stability compared to more common O-glycosidic flavonoids.[1] While the user query specified "Vitexin B-1," the majority of scientific literature refers to the core compound as "Vitexin." Some studies designate specific isolates as "Vitexin Compound 1" or "VB-1"; this guide will use "Vitexin" as the primary term and specify isolate designations where relevant.

This compound has garnered significant scientific interest due to its broad spectrum of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and neuroprotective effects.[2] Preclinical studies have demonstrated that vitexin modulates critical cellular processes such as apoptosis, cell cycle progression, autophagy, and metastasis by targeting key signaling pathways.[1] This technical guide provides a comprehensive review of the existing literature on vitexin, focusing on quantitative data, detailed experimental protocols, and the molecular pathways it influences, to support novel research and drug development.

Pharmacological Activities: Quantitative Data

The therapeutic potential of vitexin has been quantified across numerous preclinical models. The following tables summarize key findings related to its anticancer, anti-inflammatory, and antioxidant activities.

Table 1: Anticancer Activity of Vitexin
Cell LineCancer TypeIC50 Value (µM)ObservationsReference(s)
U251Glioblastoma108.8Suppressed proliferation and colony formation.[3]
HT-29Colorectal Cancer16.32Enhanced expression of tumor suppressor genes APC and p53.[4][5]
ACHNRenal Cell Carcinoma~40Inhibited cell growth, induced apoptosis and hyperautophagy.[6][7]
OS-RC-2Renal Cell Carcinoma~40Inhibited cell growth, induced apoptosis and hyperautophagy.[6][7]
HTB-26Breast Cancer10 - 50Effective against highly aggressive breast cancer line.[8]
PC-3Pancreatic Cancer10 - 50Effective against pancreatic cancer cell line.[8]
HepG2Hepatocellular Carcinoma10 - 50Effective against hepatocellular carcinoma cell line.[8]
Melanoma CellsMelanoma5 - 205 µM induced G2/M phase arrest; 20 µM caused more pronounced arrest.[1]
Table 2: Anti-inflammatory & Neuroprotective Effects of Vitexin
Model SystemConditionDose / ConcentrationKey FindingsReference(s)
Swiss-Webster MiceCarrageenan-induced paw edema10 mg/kg (oral)45.2% inhibition of paw edema at 3 hours.[9]
Swiss-Webster MiceLPS-induced peritonitis5, 15, 30 mg/kg (p.o.)Effectively reduced leukocyte migration, particularly neutrophils.[10]
Swiss MiceInflammatory Pain10 mg/kg (i.p.)Inhibited inflammation-associated pain; reduced pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and increased anti-inflammatory IL-10.[2][11]
Wistar RatsLead (Pb)-induced NeurotoxicityNot specifiedReduced oxidative stress, neuronal damage, and microglial activation.[12]
Mouse Cerebral Cortical NeuronsNMDA-induced ExcitotoxicityNot specifiedSignificantly prevented neuronal cell loss and reduced apoptosis by inhibiting NR2B-containing NMDA receptors.[13]
PC-12 CellsIsoflurane-induced Neurotoxicity10, 100 µMIncreased cell viability, reduced inflammatory cytokines and ROS.[2]
Table 3: Antioxidant Activity of Vitexin
Assay / ModelIC50 Value / ObservationKey FindingsReference(s)
DPPH Radical Scavenging~60% inhibition at 100 µg/mLPotent free radical scavenging activity.[14]
Superoxide (B77818) Radical Scavenging~70% inhibition at 100 µg/mLEffective scavenger of superoxide radicals.[14]
Vitex agnus-castus Leaf ExtractIC50: 0.449 mg/mLLeaf extract showed significant radical scavenging activity.[15]
Vitex agnus-castus Fruit ExtractIC50: 0.612 mg/mLFruit extract showed significant radical scavenging activity.[15]
Theoretical Investigation (vs. OOH radical)k_app = 1.45 × 10³ M⁻¹s⁻¹Exhibits antioxidant activity via Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms.[16]

Mechanism of Action & Signaling Pathways

Vitexin exerts its diverse biological effects by modulating a complex network of intracellular signaling pathways. Its multi-targeted nature is a key feature of its therapeutic potential.

PI3K/Akt/mTOR Pathway

A central regulator of cell survival, proliferation, and growth, the PI3K/Akt/mTOR pathway is frequently dysregulated in cancer. Vitexin has been shown to inhibit this pathway in various cancer cells, including gastric, renal, and non-small cell lung cancer.[6][17] By downregulating the phosphorylation of key components like PI3K, Akt, and mTOR, vitexin suppresses tumor growth and induces apoptosis and autophagy.[6][17]

PI3K_Akt_mTOR_Pathway vitexin Vitexin pi3k PI3K vitexin->pi3k Inhibits akt Akt vitexin->akt Inhibits receptor Growth Factor Receptor receptor->pi3k Activates pi3k->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation & Survival mtor->proliferation Promotes apoptosis Apoptosis mtor->apoptosis Inhibits

Vitexin's inhibition of the PI3K/Akt/mTOR signaling cascade.
p53-Dependent Apoptotic Pathway

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. In human oral cancer cells, vitexin upregulates the expression of p53 and its downstream targets, such as p21 and Bax, leading to apoptosis.[18] This effect demonstrates vitexin's ability to restore critical tumor-suppressing functions within cancer cells.[18][19] In colorectal cancer cells, vitexin was also shown to enhance the expression of p53.[4]

p53_Pathway vitexin Vitexin p53 p53 (Tumor Suppressor) vitexin->p53 Upregulates p21 p21 p53->p21 Activates bax Bax p53->bax Activates cell_cycle Cell Cycle Arrest p21->cell_cycle Induces apoptosis Apoptosis bax->apoptosis Induces

Vitexin-induced activation of the p53 apoptotic pathway.

Experimental Protocols

Standardized and reproducible methodologies are critical for novel research. This section details common protocols for the extraction, analysis, and bioactivity assessment of vitexin.

General Workflow for Vitexin Research

The process of investigating vitexin from a natural source to a biological finding typically follows a structured workflow.

workflow A Plant Material (e.g., Vitex negundo leaves) B Solvent Extraction (e.g., Methanol) A->B C Fractionation (Column Chromatography) B->C D Purification & Identification (HPLC, LC-MS, NMR) C->D E Bioactivity Assays (e.g., MTT, Western Blot) D->E

A typical experimental workflow for isolating and testing vitexin.
Protocol 1: Extraction and Isolation of Vitexin

This protocol is a generalized method based on successive solvent extraction and column chromatography, commonly used for isolating flavonoids from plant material like Vitex negundo.[20][21][22]

  • Preparation of Plant Material : Air-dry the plant material (e.g., leaves) in the shade and grind into a coarse powder.[21]

  • Successive Solvent Extraction : Load the powdered material (e.g., 1 kg) into a Soxhlet apparatus. Perform successive extractions with solvents of increasing polarity, such as hexane, chloroform (B151607), ethyl acetate, and finally methanol (B129727) (e.g., 2.5 L of each solvent for 72 hours).[21] This separates compounds based on their solubility.

  • Concentration : Collect the methanol fraction, which is rich in flavonoids. Concentrate the extract using a rotary evaporator under reduced pressure to obtain a crude methanolic extract.[22]

  • Column Chromatography : Prepare a silica (B1680970) gel column. Dissolve the crude methanolic extract in a minimal amount of solvent and load it onto the column.[20]

  • Elution and Fraction Collection : Elute the column with a solvent gradient of increasing polarity (e.g., starting with chloroform and gradually adding methanol). Collect the eluate in separate fractions.

  • Monitoring : Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify fractions containing vitexin (compared against a vitexin standard).

  • Purification : Pool the vitexin-rich fractions and concentrate them. Further purification can be achieved by recrystallization or through preparative HPLC (pHPLC) to yield pure vitexin.[23]

  • Structure Confirmation : Confirm the identity and purity of the isolated compound using analytical techniques such as HPLC, LC-MS, and NMR.[20]

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a representative Reverse Phase (RP-HPLC) method for the quantification of vitexin in plant extracts.[24][25]

  • Instrumentation : A standard HPLC system equipped with a UV detector, a C18 column (e.g., Inertsil ODS-3V, 4.6mm × 250mm, 5µm particle size), and an autosampler.[24]

  • Mobile Phase Preparation : Prepare two solvents:

    • Solvent A: 0.1% Orthophosphoric acid in HPLC-grade water.[24][25]

    • Solvent B: Acetonitrile (HPLC grade).[24][25]

  • Chromatographic Conditions :

    • Elution Mode : Isocratic elution.

    • Mobile Phase Composition : Acetonitrile: 0.1% Orthophosphoric acid (20:80 v/v).[24]

    • Flow Rate : 1.0 mL/minute.[24][25]

    • Column Temperature : Ambient or controlled (e.g., 55°C for improved peak shape).

    • Detection Wavelength : 335 nm.[24]

    • Injection Volume : 2-20 µL.

  • Standard and Sample Preparation :

    • Standard : Prepare a stock solution of pure vitexin (e.g., 1 mg/mL in methanol) and create a series of dilutions to generate a calibration curve (e.g., 5 to 100 ppm).[25]

    • Sample : Dissolve the dried plant extract in the mobile phase or methanol, filter through a 0.45 µm syringe filter, and dilute to a suitable concentration.

  • Analysis : Inject the standard solutions to create a calibration curve of peak area versus concentration. Inject the sample solutions. The concentration of vitexin in the sample is determined by comparing its peak area to the calibration curve. The retention time for vitexin is typically around 11 minutes under these conditions.[24]

Protocol 3: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure the cytotoxic effects of a compound on cancer cell lines by assessing metabolic activity.[26][27][28]

  • Cell Seeding : Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[26]

  • Compound Treatment : Prepare serial dilutions of vitexin in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the vitexin dilutions (and a vehicle control, e.g., DMSO) to the respective wells.

  • Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[26]

  • MTT Addition : After incubation, add 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 5 mg/mL in PBS) to each well.[26][27] Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization : Carefully remove the medium containing MTT from each well. Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[26][29]

  • Absorbance Measurement : Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 490-590 nm.[29]

  • Data Analysis : Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of vitexin that inhibits cell viability by 50%) can be calculated by plotting the percentage of cell viability against the log of the vitexin concentration.[26]

Conclusion and Future Directions

Vitexin has demonstrated significant potential as a multi-targeted therapeutic agent in a wide array of preclinical models. Its ability to modulate key signaling pathways involved in cancer progression, inflammation, and neurodegeneration provides a strong foundation for further research. Future investigations should focus on several key areas:

  • In Vivo Efficacy and Pharmacokinetics : While in vitro data is promising, more extensive in vivo studies in relevant animal models are needed to establish efficacy, optimal dosing, and pharmacokinetic profiles.

  • Combination Therapies : Vitexin's ability to inhibit survival pathways like PI3K/Akt suggests it could be a powerful sensitizing agent for conventional chemotherapies or targeted therapies, potentially overcoming drug resistance.[1]

  • Bioavailability and Formulation : Like many flavonoids, vitexin may have poor aqueous solubility and bioavailability. Research into novel drug delivery systems, such as microcapsules or nanoparticle formulations, could enhance its therapeutic utility.[30]

  • Exploration of New Therapeutic Areas : Given its fundamental effects on pathways like p53 and mTOR, vitexin's potential could be explored in other diseases characterized by cellular stress and dysregulated proliferation.

This guide consolidates the current knowledge on vitexin, providing the quantitative data and detailed protocols necessary to empower researchers, scientists, and drug development professionals to explore and unlock the full therapeutic potential of this promising natural compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Vitexin from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin (B1683572), an apigenin-8-C-glucoside, is a naturally occurring flavonoid found in a variety of plant sources, including passionflower, bamboo leaves, and pearl millet.[1][2][3] It has garnered significant scientific interest due to its potential pharmacological activities. This document provides detailed protocols for the extraction, purification, and quantification of vitexin from plant materials, intended for use in research and drug development.

Data Presentation: Quantitative Comparison of Extraction Methods

The yield of vitexin is highly dependent on the plant source and the extraction methodology employed. Below is a summary of vitexin yields obtained using different extraction techniques and solvent systems.

Plant MaterialExtraction MethodSolvent SystemTemperature (°C)TimeYield (% w/w or mg/g)Reference
Prosopis farcta (leaves)Solvent Extraction40% Methanol (B129727) with 0.5% Acetic AcidRoom Temp.3h (shaking)0.554 mg/g DW[3][4]
Ficus deltoidea (leaves)Aqueous ExtractionWater504h0.463 %w/w[2]
Ficus deltoidea (leaves)Ultrasound-Assisted EnzymaticWater with 0.4% enzyme503h1.067 %w/w[5]
Vitex negundo (leaves)Microwave-Assisted65% Methanol4814 min1.46 mg GAE/g extract (TPC)[6]
Odontosoria chinensisAcid Extraction60% Ethanol (B145695) with 2.5 mol/L HCl80180 min4.07 mg/g[7]
Combretum micranthum (leaves)Soxhlet ExtractionEthanol, then Butanol--0.013%[8]

DW: Dry Weight, TPC: Total Phenolic Content (expressed as Gallic Acid Equivalents)

Experimental Protocols

I. Plant Material Preparation
  • Collection and Identification: Collect the desired plant material. Ensure proper botanical identification.

  • Drying: Air-dry or oven-dry the plant material at a controlled temperature (typically 40-60°C) to a constant weight to prevent enzymatic degradation of flavonoids.[4]

  • Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

II. Extraction Methodologies

This method utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration.

  • Solvent Selection: A common solvent system is 60-80% ethanol or methanol in water.[9] The addition of a small amount of acid (e.g., 0.5% acetic acid) can improve the extraction of phenolic compounds.[3][4]

  • Procedure:

    • Weigh 10 g of powdered plant material and place it in a flask.

    • Add the chosen solvent at a solid-to-liquid ratio of 1:10 to 1:30 (g/mL).[2][7]

    • Place the flask in an ultrasonic bath or use an ultrasonic probe.

    • Sonication is typically carried out for 30-60 minutes at a controlled temperature (e.g., 50°C).[2][4]

    • After sonication, filter the mixture through Whatman No. 1 filter paper.

    • The extraction can be repeated on the plant residue to maximize yield.[4]

    • Combine the filtrates for further processing.

MAE uses microwave energy to heat the solvent and plant material, leading to rapid extraction.

  • Solvent and Ratio: A 65% methanol solution at a solvent-to-material ratio of 14 mL/g has been shown to be effective.[6]

  • Procedure:

    • Place 1 g of powdered plant material in a suitable microwave extraction vessel.

    • Add the solvent according to the optimized ratio.

    • Set the microwave parameters: a temperature of around 48°C and an extraction time of approximately 14 minutes have been reported as optimal for Vitex negundo.[6]

    • After extraction, allow the mixture to cool and then filter.

This is a classical method involving continuous extraction with a recycling solvent.

  • Solvent: Ethanol is a commonly used solvent.[8]

  • Procedure:

    • Place the powdered plant material (e.g., 20 g) in a thimble.

    • Place the thimble in the Soxhlet extractor.

    • Fill the distillation flask with the solvent.

    • Heat the solvent to reflux. The solvent vapor will bypass the thimble, condense, and then drip back onto the sample, extracting the desired compounds.

    • Continue the extraction for several hours (e.g., 6-24 hours) until the solvent in the extractor arm runs clear.

    • After extraction, the solvent containing the extract is concentrated.

III. Purification of Vitexin

Crude extracts often contain a complex mixture of compounds. Purification is necessary to isolate vitexin.

  • Concentrate the crude extract to remove the extraction solvent.

  • Redissolve the residue in distilled water.

  • Perform sequential partitioning with solvents of increasing polarity, such as petroleum ether (to remove non-polar compounds), followed by ethyl acetate (B1210297) or butanol to extract the flavonoids.[8]

  • Collect the ethyl acetate or butanol fraction, which will be enriched with vitexin.

This technique separates compounds based on their adsorption and desorption characteristics.

  • Resin Selection: Resins like HPD100B have been shown to be effective for vitexin purification.[1]

  • Procedure:

    • Pack a column with the selected macroporous resin and equilibrate it with the appropriate solvent.

    • Load the crude extract onto the column.

    • Wash the column with deionized water to remove impurities.

    • Elute the adsorbed compounds with a stepwise or gradient of ethanol (e.g., 30%, 50%, 70% ethanol).[1]

    • Collect the fractions and monitor for the presence of vitexin using Thin Layer Chromatography (TLC) or HPLC.

    • Fractions containing pure vitexin are combined and concentrated.

IV. Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for the identification and quantification of vitexin.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A common mobile phase is a gradient or isocratic mixture of acetonitrile (B52724) and water containing a small amount of acid (e.g., 0.1% orthophosphoric acid or formic acid) to improve peak shape. A typical mobile phase composition is acetonitrile:0.1% orthophosphoric acid (20:80 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at approximately 335 nm.[2]

    • Column Temperature: Maintained at around 30°C.

  • Standard and Sample Preparation:

    • Prepare a stock solution of vitexin standard in methanol.

    • Create a calibration curve by preparing a series of dilutions of the standard.

    • Dissolve the purified extract or a known amount of crude extract in the mobile phase or methanol and filter through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard solutions and the sample extract into the HPLC system.

    • Identify the vitexin peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of vitexin in the sample by using the calibration curve generated from the standards.

Visualization of Experimental Workflow

Vitexin_Extraction_Workflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis & Quantification plant_material Plant Material (e.g., leaves) drying Drying (40-60°C) plant_material->drying grinding Grinding to Powder drying->grinding extraction_choice Select Method grinding->extraction_choice uae Ultrasound-Assisted Extraction (UAE) extraction_choice->uae Modern mae Microwave-Assisted Extraction (MAE) extraction_choice->mae Rapid soxhlet Soxhlet Extraction extraction_choice->soxhlet Conventional crude_extract Crude Vitexin Extract uae->crude_extract mae->crude_extract soxhlet->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning column_chrom Macroporous Resin Column Chromatography partitioning->column_chrom purified_vitexin Purified Vitexin column_chrom->purified_vitexin hplc HPLC Analysis purified_vitexin->hplc quantification Quantification hplc->quantification

Caption: Vitexin Extraction and Analysis Workflow.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Vitexin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitexin (B1683572), a C-glycosylflavone, is a bioactive compound found in various medicinal plants and foods, including passion flower, hawthorn, and mung beans.[1][2] It has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-tumor activities. Accurate and reliable quantification of vitexin in different matrices is crucial for quality control, pharmacokinetic studies, and formulation development. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the quantification of vitexin.

Experimental Protocols

This section details the necessary reagents, equipment, and procedures for the quantification of vitexin using reverse-phase HPLC (RP-HPLC). The described method is based on established and validated protocols to ensure accuracy and reproducibility.[3]

1. Materials and Reagents

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector

  • Analytical balance

  • pH meter

  • Sonicator

  • Vortex mixer

  • Centrifuge

  • 0.45 µm membrane filters

3. Chromatographic Conditions

A variety of HPLC and UPLC systems can be utilized for the quantification of vitexin. Below are examples of validated chromatographic conditions.

Method 1: RP-HPLC for Plant Extracts [3]

  • Column: Inertsil ODS-3V, 4.6 mm × 250 mm, 5 µm

  • Mobile Phase: Acetonitrile: 0.1% ortho-phosphoric acid (20:80 v/v)

  • Elution Mode: Isocratic

  • Flow Rate: 1.0 mL/minute

  • Detection Wavelength: 335 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Method 2: UPLC-MS/MS for Plasma Samples [4][5]

  • Column: Reversed-phase C18 column, 100 mm × 4.6 mm, 3.5 µm

  • Mobile Phase: Methanol: 0.1% acetic acid (40:60 v/v)

  • Elution Mode: Isocratic

  • Flow Rate: Not specified, but typical for UPLC systems

  • Detection: Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode

    • Parent Ion (m/z): 431

    • Product Ion (m/z): 311

  • Internal Standard: Salicylic acid

4. Preparation of Standard Solutions

  • Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of vitexin standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from, for example, 5 ppm to 100 ppm.[2]

5. Sample Preparation

For Plant Extracts (e.g., Justicia gendarussa leaves): [3]

  • Wash the plant material with water and dry it in the shade.

  • Grind the dried material into a coarse powder.

  • Extract the powder using a suitable method, such as Soxhlet extraction with methanol for 24 hours at 50°C.[3]

  • Filter the extract and evaporate the solvent.

  • Reconstitute the dried extract in the mobile phase.

  • Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.

For Plasma Samples: [4][5]

  • Deproteinize the plasma sample by adding acetonitrile (e.g., in a 1:3 plasma to acetonitrile ratio).

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge to pellet the precipitated proteins.

  • Collect the supernatant and inject it into the LC-MS/MS system.

6. Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[3] Key validation parameters include:

  • System Suitability: To ensure the chromatographic system is performing adequately.

  • Linearity: To assess the relationship between the concentration of the analyte and the analytical response.

  • Precision: To evaluate the closeness of agreement between a series of measurements.

  • Accuracy: To determine the closeness of the test results obtained by the method to the true value.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): To determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Data Presentation

The following tables summarize the quantitative data from various validated HPLC and UPLC methods for vitexin quantification.

Table 1: HPLC Method Parameters for Vitexin Quantification

ParameterMethod A[3]Method B[2]Method C[1]
Column Inertsil ODS-3V (250 x 4.6 mm, 5µm)Hypersil ODS (150 x 4.6 mm)Ascentis Express RP-Amide (10 cm x 3.0 mm, 2.7 µm)
Mobile Phase Acetonitrile: 0.1% Ortho-phosphoric acid (20:80 v/v)Acetonitrile: 0.1% Ortho-phosphoric acid (Gradient)Acetonitrile: 10 mM Citric Acid (15:85 v/v)
Flow Rate 1.0 mL/min1.0 mL/min0.5 mL/min
Detection UV at 335 nmUV at 360 nmUV at 335 nm
Retention Time 11.05 min9.52 minNot Specified

Table 2: UPLC-MS/MS Method Parameters for Vitexin Quantification in Plasma

ParameterMethod D[4][5]Method E[6]
Column C18 (100 x 4.6 mm, 3.5 µm)ACQUITY UPLC BEH C18 (1.7 µm)
Mobile Phase Methanol: 0.1% Acetic Acid (40:60 v/v)Acetonitrile: Water (containing 0.1% formic acid) (Gradient)
Flow Rate Not Specified0.20 mL/min
Detection ESI-MS/MSESI-MS/MS
MRM Transition m/z 431 → 311m/z 310.94 → (product ion not specified)
Internal Standard Salicylic AcidDiphenhydramine

Table 3: Summary of Validation Data for Vitexin Quantification

ParameterMethod A[3]Method B[2]Method D[4][5]
Linearity Range Not Specified5 - 100 ppm2.0 - 200.0 ng/mL
Correlation Coefficient (r²) 0.9990.999> 0.99
LOD Not Specified0.094 mg/100gNot Specified (LLOQ is 2 ng/mL)
LOQ Not Specified0.312 mg/100g2.0 ng/mL
Precision (%RSD) < 2% (System Precision)Intraday: 1.42%, Interday: 0.98%Intra- and Inter-day RSD ≤ 8.7%
Accuracy/Recovery Not Specified98.27%97% to 102%

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the HPLC quantification of vitexin.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start std_prep Prepare Vitexin Standard Solutions start->std_prep sample_prep Prepare Sample (Extraction/Precipitation) start->sample_prep filtration Filter Samples & Standards (0.45 µm) std_prep->filtration sample_prep->filtration hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate) filtration->hplc_system injection Inject Sample/ Standard hplc_system->injection separation Chromatographic Separation injection->separation detection UV/MS Detection separation->detection data_acq Data Acquisition detection->data_acq calibration Generate Calibration Curve data_acq->calibration quantification Quantify Vitexin in Sample calibration->quantification end End quantification->end

Caption: Experimental workflow for HPLC quantification of Vitexin.

This application note provides a comprehensive guide for the quantification of vitexin using HPLC. The detailed protocols and compiled data serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The provided methods can be adapted and re-validated for specific matrices and analytical requirements.

References

Synthesis of Vitexin for Research Applications: Protocols and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vitexin (B1683572) (apigenin-8-C-β-D-glucopyranoside) is a naturally occurring C-glycosylflavone found in a variety of plants, including passionflower, bamboo, and hawthorn.[1] As a C-glycoside, vitexin exhibits enhanced metabolic stability compared to its O-glycoside counterparts.[2] It has garnered significant interest within the research community due to its broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[2] This application note provides detailed protocols for the chemical and enzymatic synthesis of vitexin for research purposes. It also presents key signaling pathways modulated by vitexin, offering a molecular context for its biological effects. The term "Vitexin B-1" is not a standard nomenclature in scientific literature; this document pertains to the synthesis and activity of vitexin.

Chemical Synthesis of Vitexin

The chemical synthesis of C-glycosylflavones like vitexin is a multi-step process that requires careful control of protecting groups and reaction conditions to achieve the desired regioselectivity and stereoselectivity. A common strategy involves the synthesis of a C-glycosylated acetophenone (B1666503) intermediate, followed by the construction of the chromone (B188151) ring. A key reaction in this process is the Baker-Venkataraman rearrangement, which facilitates the formation of a 1,3-diketone, a crucial precursor to the flavone (B191248) core.[2][3]

Experimental Protocol: Chemical Synthesis

This protocol is a synthesized methodology based on established chemical principles for C-glycosylflavone synthesis.

Step 1: Synthesis of 2-Hydroxy-4,6-dibenzyloxyacetophenone

  • To a solution of phloroacetophenone in anhydrous acetone, add two equivalents of benzyl (B1604629) chloride and an excess of anhydrous potassium carbonate.

  • Reflux the mixture for 24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography to yield 2-hydroxy-4,6-dibenzyloxyacetophenone.

Step 2: C-Glycosylation of 2-Hydroxy-4,6-dibenzyloxyacetophenone

  • Prepare a solution of the dibenzyloxyacetophenone and a protected glucosyl donor (e.g., acetobromo-α-D-glucose) in a suitable aprotic solvent.

  • In the presence of a Lewis acid catalyst (e.g., boron trifluoride etherate), an O→C glycosyl rearrangement is induced.

  • The reaction is typically started at a low temperature and gradually warmed to room temperature to facilitate the rearrangement.

  • Quench the reaction and purify the C-glucosyl phloroacetophenone derivative by column chromatography.

Step 3: Synthesis of the C-Glycosylchalcone

  • The C-glycosylated acetophenone is subjected to an Aldol condensation with a suitably protected p-hydroxybenzaldehyde (e.g., 4-benzyloxybenzaldehyde).

  • Dissolve the reactants in ethanol (B145695) and add an aqueous solution of a strong base (e.g., NaOH or KOH).

  • Stir the reaction mixture at room temperature until TLC indicates the consumption of the starting material.

  • Acidify the mixture and extract the chalcone (B49325) product. Purify by recrystallization or column chromatography.

Step 4: Oxidative Cyclization to the Flavone Core

  • The purified chalcone is cyclized to form the flavone ring. A common method involves heating the chalcone in the presence of selenium dioxide in a high-boiling solvent like isoamyl alcohol.

  • Alternatively, a reaction with iodine in dimethyl sulfoxide (B87167) (DMSO) can be employed for oxidative cyclization.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and isolate the protected vitexin.

Step 5: Deprotection

  • The final step is the removal of all protecting groups (e.g., benzyl groups) to yield vitexin.

  • A common method for debenzylation is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in a suitable solvent like ethanol or ethyl acetate (B1210297).

  • After the reaction is complete, filter the catalyst and evaporate the solvent to obtain crude vitexin.

  • Purify the final product by recrystallization or preparative High-Performance Liquid Chromatography (HPLC).

Enzymatic Synthesis of Vitexin Derivatives

Enzymatic synthesis offers a milder and often more regioselective alternative to chemical synthesis for modifying vitexin. Glycosyltransferases (GTs) and some glycoside hydrolases (GHs) can be used to attach additional sugar moieties to the vitexin backbone, often improving its solubility and bioavailability.

Experimental Protocol: Enzymatic Glycosylation of Vitexin

This protocol is adapted from studies on the enzymatic glycosylation of vitexin.[4][5][6]

Materials:

  • Vitexin

  • β-fructosidase (solvent-stable)

  • Sucrose

  • Ethyl acetate

  • Na₂HPO₄/KH₂PO₄ buffer (1/15 M, pH 6.47)

  • Methanol

  • HPLC system for analysis and purification

Procedure:

  • Prepare a reaction mixture (1.0 L) containing 1.5 g/L vitexin, 10% (w/v) sucrose, and 0.25 U/mL β-fructosidase in the Na₂HPO₄/KH₂PO₄ buffer.

  • To improve the solubility of vitexin, add ethyl acetate to a final concentration of 50% (v/v).

  • Incubate the reaction mixture at 35°C with shaking at 180 rpm for 48 hours.

  • Stop the reaction by heating at 100°C for 5 minutes.

  • Analyze the reaction products by HPLC.

  • Purify the resulting vitexin glycosides using preparative HPLC.

Quantitative Data from Enzymatic Synthesis
Substrate Concentration (g/L)Organic Solvent (50% v/v)Product Yield (%)Product Concentration (g/L)Reference
1.5Ethyl Acetate99β-D-fructofuranosyl-(2→6)-vitexin: 1.04[5]
1.5Ethyl Acetate99β-D-difructofuranosyl-(2→6)-vitexin: 0.45[5]
1.0None (Aqueous)40Not specified[5]

Biological Activity and Signaling Pathways

Vitexin exerts its biological effects by modulating several key cellular signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results in drug discovery and development.

Anti-Cancer Signaling Pathways

Vitexin has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines. Key pathways involved include the PI3K/Akt/mTOR, NF-κB, and STAT3 signaling cascades.[2]

anticancer_pathway Vitexin Vitexin PI3K PI3K Vitexin->PI3K NFkB NF-κB Vitexin->NFkB STAT3 STAT3 Vitexin->STAT3 Apoptosis Apoptosis Vitexin->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->Proliferation STAT3->Proliferation

Caption: Vitexin's anti-cancer mechanism.

Anti-Inflammatory Signaling Pathway

Vitexin exhibits anti-inflammatory properties by inhibiting pro-inflammatory signaling pathways such as the NF-κB and JAK/STAT pathways.[3][7]

anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway JAK_STAT_Pathway JAK/STAT Pathway Inflammatory_Stimuli->JAK_STAT_Pathway Vitexin Vitexin Vitexin->NFkB_Pathway Vitexin->JAK_STAT_Pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Pathway->Pro_inflammatory_Cytokines JAK_STAT_Pathway->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: Vitexin's anti-inflammatory action.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of vitexin for research applications.

experimental_workflow Synthesis Synthesis (Chemical or Enzymatic) Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structure Elucidation (NMR, MS) Purification->Characterization Biological_Assay Biological Activity Assays Characterization->Biological_Assay

Caption: Vitexin synthesis workflow.

Conclusion

This application note provides comprehensive protocols for the chemical and enzymatic synthesis of vitexin, catering to the needs of researchers in drug discovery and development. The provided data and diagrams of signaling pathways offer a solid foundation for further investigation into the therapeutic potential of this promising natural compound. The choice between chemical and enzymatic synthesis will depend on the specific research goals, required scale, and available resources.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Activity of Vitexin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of cell-based assays to characterize the biological activities of Vitexin (B1683572), a naturally occurring flavonoid glycoside. The protocols detailed herein are intended to guide researchers in the accurate assessment of Vitexin's anti-cancer, anti-inflammatory, and antioxidant properties.

Introduction

Vitexin (apigenin-8-C-glucoside) is a bioactive flavonoid found in various medicinal plants and has garnered significant interest for its therapeutic potential.[1] Preclinical studies have demonstrated that Vitexin modulates critical cellular processes including cell proliferation, apoptosis, inflammation, and oxidative stress.[2][3] Its mechanism of action often involves the modulation of key signaling pathways such as NF-κB, PI3K/Akt/mTOR, and MAPK.[2][4][5] These notes provide detailed protocols for a range of in vitro cell-based assays to enable the systematic evaluation of Vitexin's efficacy and mode of action.

Data Presentation: Quantitative Summary of Vitexin's Biological Activities

The following tables summarize the quantitative data from various cell-based assays investigating the activity of Vitexin.

Table 1: Cytotoxicity of Vitexin in Cancer Cell Lines

Cell LineCancer TypeAssayIC50 ValueReference
HEC-1BEndometrial CancerCCK-89.89 µM[6]
IshikawaEndometrial CancerCCK-812.35 µM[6]
Caco-2Colorectal CancerMTT38.01 ± 0.64 µg/mL[7]
HCT-116Colon CancerMTT203.27 ± 9.85 µmol/L[7]
MCF-7Breast CancerMTT98.5 µg/mL[1]
MDA-MB-231Breast CancerMTT65.8 µg/mL[1]
A549Non-small cell lungMTTNot specified, dose-dependent reduction[8]

Table 2: Anti-Inflammatory and Antioxidant Activity of Vitexin

Assay TypeCell Line / SystemParameter MeasuredObserved EffectReference
Albumen Denaturation InhibitionIn vitroProtein denaturation54.2% inhibition[9]
Proteinase Inhibitory ActivityIn vitroProteinase activity57.8% inhibition[9]
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cellsNO levelsReduction of NO
Pro-inflammatory CytokinesLPS-stimulated RAW 264.7 cellsTNF-α, IL-1βReduction of TNF-α and IL-1β
DPPH Radical ScavengingIn vitroRadical scavenging~60% inhibition at 100 µg/mL[10]
Superoxide Radical ScavengingIn vitroRadical scavenging~70% inhibition at 100 µg/mL[10]

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

vitexin_signaling_pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) Receptors Receptors Inflammatory Stimuli (LPS)->Receptors Growth Factors Growth Factors Growth Factors->Receptors Vitexin Vitexin PI3K PI3K Vitexin->PI3K Akt Akt Vitexin->Akt mTOR mTOR Vitexin->mTOR MAPK (p38, ERK, JNK) MAPK (p38, ERK, JNK) Vitexin->MAPK (p38, ERK, JNK) IKK IKK Vitexin->IKK Bax Bax Vitexin->Bax Bcl-2 Bcl-2 Vitexin->Bcl-2 Receptors->PI3K Receptors->MAPK (p38, ERK, JNK) Receptors->IKK PI3K->Akt Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation AP-1 AP-1 MAPK (p38, ERK, JNK)->AP-1 AP-1_n AP-1 AP-1->AP-1_n Translocation IκBα IκBα IKK->IκBα NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) NF-κB (p65/p50)_n NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB (p65/p50)_n Translocation Apoptosis Apoptosis Bax->Apoptosis Bcl-2->Apoptosis Gene Expression Gene Expression NF-κB (p65/p50)_n->Gene Expression Pro-inflammatory Cytokines, Cyclin D1 AP-1_n->Gene Expression

Caption: Vitexin's multifaceted activity on key cellular signaling pathways.

mtt_assay_workflow Start Start Seed cells in 96-well plate Seed cells in 96-well plate Start->Seed cells in 96-well plate Incubate for 24h Incubate for 24h Seed cells in 96-well plate->Incubate for 24h Treat with Vitexin (various concentrations) Treat with Vitexin (various concentrations) Incubate for 24h->Treat with Vitexin (various concentrations) Incubate for 24-72h Incubate for 24-72h Treat with Vitexin (various concentrations)->Incubate for 24-72h Add MTT reagent Add MTT reagent Incubate for 24-72h->Add MTT reagent Incubate for 4h Incubate for 4h Add MTT reagent->Incubate for 4h Solubilize formazan (B1609692) crystals (DMSO) Solubilize formazan crystals (DMSO) Incubate for 4h->Solubilize formazan crystals (DMSO) Measure absorbance at 570 nm Measure absorbance at 570 nm Solubilize formazan crystals (DMSO)->Measure absorbance at 570 nm Calculate cell viability and IC50 Calculate cell viability and IC50 Measure absorbance at 570 nm->Calculate cell viability and IC50 End End Calculate cell viability and IC50->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of Vitexin on the viability and proliferation of adherent or suspension cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.[11]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Vitexin

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium into a 96-well plate.

    • For suspension cells, adjust the cell density to achieve a similar final number of cells per well.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.[2]

  • Treatment with Vitexin:

    • Prepare serial dilutions of Vitexin in complete cell culture medium.

    • After 24 hours, carefully remove the medium and add 100 µL of the Vitexin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve Vitexin, e.g., DMSO).

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[2]

  • MTT Addition and Formazan Formation:

    • After the incubation period, add 20 µL of MTT solution to each well.[2]

    • Incubate the plate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[2]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the concentration of Vitexin to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with Vitexin using flow cytometry.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[6][12]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Vitexin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates or T25 flasks and allow them to attach overnight.

    • Treat the cells with various concentrations of Vitexin for a specified duration (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing:

    • Discard the supernatant and wash the cell pellet twice with cold PBS.[2]

  • Resuspension:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[2]

  • Staining:

    • Transfer 100 µL of the cell suspension (containing 1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[2]

  • Incubation:

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[2]

    • Analyze the samples immediately using a flow cytometer.

    • Four populations of cells can be distinguished:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Anti-Inflammatory Activity Assay: Measurement of Nitric Oxide (NO) Production

This protocol measures the inhibitory effect of Vitexin on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Principle: Nitric oxide is a key inflammatory mediator. Its production can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent. The Griess reaction involves a diazotization reaction that forms a colored azo compound, which can be measured spectrophotometrically.[13][14]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (DMEM with 10% FBS)

  • Vitexin

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of Vitexin for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

  • Sample Collection:

    • After incubation, collect 50-100 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • In a new 96-well plate, add 50 µL of the collected supernatant.

    • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Standard Curve:

    • Prepare a standard curve using serial dilutions of sodium nitrite in cell culture medium.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the concentration of nitrite in the samples using the standard curve.

    • Determine the percentage inhibition of NO production by Vitexin compared to the LPS-only control.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This protocol assesses the free radical scavenging activity of Vitexin.

Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases. The degree of discoloration indicates the scavenging potential of the antioxidant.[4][15]

Materials:

  • Vitexin

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well plate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare serial dilutions of Vitexin and the positive control in methanol.

  • Reaction Mixture:

    • In a 96-well plate, add a specific volume of the Vitexin or control solutions (e.g., 100 µL).

    • Add the DPPH solution to each well (e.g., 100 µL).

  • Incubation:

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      • % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC50 value, which is the concentration of Vitexin required to scavenge 50% of the DPPH radicals.

References

Animal Models for Studying the Effects of Vitexin B-1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing various animal models to investigate the therapeutic effects of Vitexin (B1683572) B-1. Vitexin, a flavonoid glycoside, and its derivatives have demonstrated a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, anticonvulsant, and anti-cancer effects. These protocols are designed to offer a comprehensive resource for preclinical research and drug development.

Data Presentation: Summary of In Vivo Studies

The following tables summarize quantitative data from key preclinical studies investigating the effects of Vitexin and its related compounds.

Table 1: Neuroprotective Effects of Vitexin Compound B-1 (VB-1) in a Rat Model of Cerebral Ischemia/Reperfusion Injury

Animal ModelTreatmentDosageRoute of AdministrationKey FindingsReference
Male Sprague-Dawley RatsVitexin Compound B-1 (VB-1)Not SpecifiedNot SpecifiedReduced neurological deficit score and infarct volume. Reversed the upregulation of NOX4 and downregulation of miR-92b.[1]

Table 2: Anticonvulsant and Anxiolytic-Like Effects of Vitexin in Murine Models

Animal ModelTreatmentDosageRoute of AdministrationKey FindingsReference
MiceVitexin1.25, 2.5, and 5 mg/kgIntraperitoneal (i.p.)Dose-dependently protected against picrotoxin (B1677862) and pentylenetetrazole (PTZ)-induced seizures. Exhibited anxiolytic properties in open-field, elevated plus-maze, and light-dark box tests without causing sedation.[2][3]

Table 3: Anti-inflammatory and Analgesic Effects of Vitexin in Murine Models

Animal ModelTreatmentDosageRoute of AdministrationKey FindingsReference
MiceVitexin1, 3, and 10 mg/kgIntraperitoneal (i.p.)Inhibited inflammatory pain in various models (acetic acid-induced writhing, formalin test, etc.). Modulated cytokine levels by decreasing TNF-α, IL-1β, IL-6, and IL-33, while increasing IL-10. Targeted TRPV1 and oxidative stress.[4][5]

Table 4: Anti-depressant-Like Effects of Vitexin in a Murine Model

Animal ModelTreatmentDosageRoute of AdministrationKey FindingsReference
BALB/c MiceVitexin10-30 mg/kgNot SpecifiedReduced immobility time in tail-suspension and modified forced swimming tests. Effects were reversed by antagonists of catecholamine synthesis and various neurotransmitter receptors.[6]

Table 5: Pharmacokinetics of Vitexin in Rats

ParameterIntravenous (10 mg/kg)Oral (30 mg/kg)Reference
Cmax -0.51 ± 0.015 µg/mL
Tmax -15.82 ± 0.172 min
t1/2 < 1 hour~6.3 hours[7]
Absolute Bioavailability (F) -4.91 ± 0.761%

Table 6: Anti-cancer Effects of Vitexin Compound 1 (VB1) in a Murine Model

Animal ModelTreatmentDosageRoute of AdministrationKey FindingsReference
Xenograft Mouse Model (Melanoma)Vitexin Compound 1 (VB1)Not SpecifiedNot SpecifiedBlocked melanoma cell growth in vivo.[8]

Experimental Protocols

Cerebral Ischemia/Reperfusion (I/R) Injury Model in Rats

Objective: To evaluate the neuroprotective effects of Vitexin B-1 against stroke.

Animal Model: Male Sprague-Dawley rats.

Methodology:

  • Animal Preparation: Anesthetize rats and maintain body temperature at 37°C.

  • Induction of Ischemia: Subject the rats to 2 hours of cerebral ischemia, typically through middle cerebral artery occlusion (MCAO).

  • Reperfusion: After the ischemic period, allow for 24 hours of reperfusion.

  • Treatment: Administer this compound at the desired dosage and route. A control group should receive a vehicle.

  • Assessment of Neurological Deficit: Evaluate the neurological deficit score based on a standardized scale.

  • Measurement of Infarct Volume: Euthanize the animals and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

  • Molecular Analysis: Collect brain tissue to analyze the expression of relevant markers such as NOX4 and miR-92b via techniques like Western blotting and qRT-PCR.[1]

Chemically-Induced Seizure Models in Mice

Objective: To assess the anticonvulsant properties of this compound.

Animal Model: Mice.

Methodology:

  • Animal Preparation: Acclimatize mice to the experimental environment.

  • Treatment: Administer this compound (e.g., 1.25, 2.5, 5 mg/kg, i.p.) or vehicle to different groups of mice.

  • Induction of Seizures: After a predetermined time (e.g., 30 minutes), induce seizures using one of the following chemical convulsants:

    • Picrotoxin: A GABAa receptor antagonist.

    • Pentylenetetrazole (PTZ): A GABAergic antagonist.

  • Observation: Observe the animals for the onset and severity of seizures (e.g., tonic-clonic seizures). Record the latency to the first seizure and the percentage of animals protected from seizures.[2][3]

Inflammatory Pain Models in Mice

Objective: To investigate the analgesic and anti-inflammatory effects of this compound.

Animal Model: Mice.

Methodology:

  • Animal Preparation: Acclimatize mice to the testing apparatus.

  • Treatment: Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle.

  • Induction of Inflammatory Pain: After treatment, induce pain using one of the following models:

    • Acetic Acid-Induced Writhing: Inject acetic acid intraperitoneally and count the number of writhes over a specific period.

    • Formalin Test: Inject formalin into the paw and measure the time spent licking or biting the injected paw in two phases (neurogenic and inflammatory).

    • Carrageenan-Induced Hyperalgesia: Inject carrageenan into the paw and measure mechanical or thermal hyperalgesia at different time points.

  • Biochemical Analysis: Collect tissue or blood samples to measure levels of pro-inflammatory (TNF-α, IL-1β, IL-6) and anti-inflammatory (IL-10) cytokines, as well as markers of oxidative stress.[4][5]

Signaling Pathways and Mechanisms of Action

Vitexin Compound B-1 (VB-1) in Cerebral I/R Injury

Vitexin Compound B-1 has been shown to exert its neuroprotective effects by modulating the miR-92b/NOX4 pathway.[1]

VB1_Neuroprotection VB1 Vitexin Compound B-1 (VB-1) miR92b miR-92b VB1->miR92b Upregulates NOX4 NOX4 miR92b->NOX4 Inhibits OxidativeStress Oxidative Stress NOX4->OxidativeStress Promotes NeuronalInjury Neuronal Injury OxidativeStress->NeuronalInjury Leads to

Caption: VB-1 neuroprotective signaling pathway.

Vitexin in Inflammatory Pain

Vitexin's analgesic effects are mediated through the modulation of cytokines and inhibition of TRPV1 and oxidative stress.

Vitexin_Pain_Modulation Vitexin Vitexin ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-33) Vitexin->ProInflammatory Inhibits AntiInflammatory Anti-inflammatory Cytokine (IL-10) Vitexin->AntiInflammatory Upregulates TRPV1 TRPV1 Vitexin->TRPV1 Inhibits OxidativeStress Oxidative Stress Vitexin->OxidativeStress Reduces InflammatoryPain Inflammatory Pain ProInflammatory->InflammatoryPain Promotes AntiInflammatory->InflammatoryPain Reduces TRPV1->InflammatoryPain Promotes OxidativeStress->InflammatoryPain Promotes

Caption: Vitexin's modulation of inflammatory pain.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a general workflow for conducting in vivo studies with this compound.

Experimental_Workflow AnimalAcclimatization Animal Acclimatization BaselineMeasurements Baseline Measurements (Optional) AnimalAcclimatization->BaselineMeasurements Grouping Randomization into Groups (Control, this compound) BaselineMeasurements->Grouping Treatment Treatment Administration Grouping->Treatment DiseaseInduction Disease Model Induction Treatment->DiseaseInduction BehavioralAssessment Behavioral/Physiological Assessment DiseaseInduction->BehavioralAssessment SampleCollection Sample Collection (Blood, Tissue) BehavioralAssessment->SampleCollection DataAnalysis Data Analysis and Interpretation SampleCollection->DataAnalysis

Caption: General workflow for in vivo studies.

References

Application Notes and Protocols for Vitexin B-1 Administration in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of Vitexin (B1683572) B-1 (also referred to as Vitexin Compound 1 or VB1), a neolignan derived from the seeds of Vitex negundo. This document summarizes key quantitative data from various studies, details experimental protocols for its evaluation, and visualizes associated signaling pathways and workflows.

Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating the anti-cancer, neuroprotective, and anti-inflammatory effects of Vitexin B-1, as well as its pharmacokinetic profile.

Table 1: Anti-Cancer Activity of this compound in Preclinical Models
Cancer Type Model System Dosage/Concentration Key Findings Reference
Ovarian CancerHO8910 & SKOV3 cells2.5–20 µMInduced G2/M arrest in a concentration-dependent manner.[1][1]
Ovarian CancerNude mice xenograft (SKOV3)80 mg/kgSignificantly inhibited tumor growth; average tumor size of 19.0 mm³ vs. 118.7 mm³ in vehicle group.[1][1]
Colorectal CancerHCT-116 & LoVo cells2.5–40 µmol/LInduced apoptosis via p53/PUMA/Bax pathway.[2][2]
Colorectal CancerNude mice xenograft (HCT-116)Not SpecifiedTumor weights and volumes in the VB1-treated group were 75% less than the control group.[2][2]
Multi-drug Resistant Colorectal CancerHCT-116DR xenograft25 or 50 mg/kg (oral)Suppressed tumor growth and induced apoptosis.[3][3]
MelanomaMultiple melanoma cell linesNot SpecifiedReduced cell viability in a dosage- and time-dependent manner.[4][4]
MelanomaNot Specified5 µM and 20 µM5 µM VB1 caused G2/M phase arrest, while 20 µM significantly induced it. At 20 µM, apoptosis increased to 39.6%, 32.4%, and 39.1% in different cell lines.[4][4]
Breast, Prostate, Ovarian CancersMCF-7, ZR-75-1, MDA-MB-231, COC1 cells0.39 to 3.2 µmol/L (IC50)Possessed strong cytotoxic effects.[5][6][5][6]
GlioblastomaU251 cells108.8 µM (IC50)Inhibited cell proliferation, colony formation, and invasion, and promoted apoptosis.[7][7]
Nasopharyngeal Carcinoma (NPC)NPC xenograft mouse models30 mg/kg (oral) for 2 weeksReduced tumor growth.[8][8]
Table 2: Neuroprotective and Anti-inflammatory Effects of this compound
Activity Model System Dosage/Concentration Key Findings Reference
NeuroprotectionHypoxia/reoxygenation-induced injury in PC-12 cells10-7 and 10-6 MDose-dependent reduction in caspase 3/7-like activities, ROS production, and MDA levels.[9][9]
NeuroprotectionStreptozotocin-induced diabetic rats1 mg/kgLowered TBARS levels and improved glucose metabolism in the brain.[10][10]
NeuroprotectionPilocarpine-induced convulsions in adult rats10 mg/kgIncreased latency and reduced frequency of seizures.[10][10]
NeuroprotectionIschemic brain lesions3.25, 7.50, and 15.00 mg/kgIncreased phosphorylation of ERK1/2 and expression of Bcl-2; reduced Bax expression.[10][10]
Anti-inflammatoryCarrageenan-induced paw edema in rats10 mg/kg (oral)Demonstrated anti-inflammatory activity.
Anti-inflammatoryAcetic acid-induced writhing and other pain models10 mg/kg (i.p.)Inhibited inflammation-associated pain.[9][9]
Anti-tussiveCitric acid-induced cough in mice0.2, 1, or 5 mg/kgSignificantly reduced cough frequency.[11][11]
Table 3: Pharmacokinetic Parameters of Vitexin (General)
Parameter Administration Route Dosage Value Animal Model Reference
tmaxOral30 mg/kg15.82 ± 0.172 minRat
CmaxOral30 mg/kg0.51 ± 0.015 µg/mlRat
t1/2Oral30 mg/kg59.81 ± 2.31 minRat
Absolute Bioavailability (F)Oral vs. IV30 mg/kg (oral), 10 mg/kg (IV)4.91 ± 0.761%Rat
t1/2Intravenous10 mg/kg26.23 ± 1.51 minRat
CLIntravenous10 mg/kg0.031 ± 0.035 L/kg·minRat

Experimental Protocols

Detailed methodologies for key preclinical experiments involving this compound are provided below.

Protocol 1: In Vivo Xenograft Tumor Model in Nude Mice

Objective: To evaluate the anti-tumor efficacy of this compound on the growth of subcutaneously implanted human cancer cells in immunodeficient mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.1% DMSO in saline)

  • Human cancer cell line (e.g., SKOV3, HCT-116)

  • Immunodeficient mice (e.g., nude mice)

  • Sterile PBS, cell culture medium, trypsin-EDTA

  • Syringes and needles

  • Calipers

Procedure:

  • Cell Culture and Preparation: Culture the selected cancer cell line under standard conditions. Harvest cells during the logarithmic growth phase using trypsin-EDTA. Wash the cells with sterile PBS and resuspend in serum-free medium or PBS at a concentration of 1 x 107 cells/100 µL.[3]

  • Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors become palpable, measure the length and width using calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 5 x 5 mm³ or 100-200 mm³), randomize the mice into treatment and control groups.[3]

  • Drug Administration: Administer this compound at the desired dosage (e.g., 80 mg/kg) via the appropriate route (e.g., intraperitoneal injection or oral gavage) according to the study design (e.g., daily or 3 days per week).[1][3] The control group receives an equal volume of the vehicle.

  • Monitoring and Endpoint: Continue treatment for the specified duration (e.g., 13 days or 2 weeks).[1][2] Monitor tumor volume and body weight regularly. At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors for further analysis (e.g., Western blotting, H&E staining).[2][3]

Protocol 2: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the acute anti-inflammatory activity of this compound.

Materials:

  • This compound

  • Carrageenan (1% solution in saline)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Vehicle

  • Wistar rats

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize male Wistar rats for at least one week. Divide the animals into control, standard, and test groups.

  • Pre-treatment: Administer this compound (e.g., 10 mg/kg, orally), the standard drug, or the vehicle to the respective groups 30 minutes prior to carrageenan injection.[7][12]

  • Induction of Inflammation: Inject 100 µL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.[12]

  • Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 24 hours).[12]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group.

Protocol 3: Assessment of Neuroprotective Effects in a Rat Model of Cerebral Ischemia-Reperfusion

Objective: To evaluate the neuroprotective potential of this compound in a model of stroke.

Materials:

  • This compound

  • Anesthetic (e.g., isoflurane)

  • Adult male rats

  • Surgical instruments

  • Behavioral testing apparatus (e.g., Morris water maze)

  • Reagents for biochemical assays (e.g., for SOD, MDA) and histological analysis.

Procedure:

  • Animal Grouping and Pre-treatment: Divide rats into sham, model, and this compound treatment groups. Administer this compound (e.g., 2 mg/kg, i.v.) or vehicle to the respective groups prior to the induction of ischemia.[9]

  • Induction of Cerebral Ischemia-Reperfusion: Anesthetize the rats and induce cerebral ischemia, for example, by middle cerebral artery occlusion (MCAO) for a specific duration (e.g., 2 hours), followed by reperfusion.[9]

  • Neurological Deficit Scoring: At a set time post-reperfusion (e.g., 24 hours), evaluate the neurological deficits in each animal using a standardized scoring system.

  • Behavioral Testing: Conduct behavioral tests, such as the Morris water maze, to assess learning and memory functions.[10]

  • Biochemical and Histological Analysis: At the end of the experiment, sacrifice the animals and collect brain tissue. Analyze brain homogenates for markers of oxidative stress (e.g., MDA, SOD) and perform histological staining to assess the infarct volume and neuronal damage.[9][13]

Visualization of Signaling Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a typical experimental workflow.

experimental_workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis cell_culture Cancer Cell Culture cell_harvest Cell Harvesting & Preparation cell_culture->cell_harvest implantation Subcutaneous Implantation in Mice cell_harvest->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth treatment This compound Administration tumor_growth->treatment endpoint Endpoint: Tumor Excision treatment->endpoint analysis Data Analysis (Volume, Weight) endpoint->analysis molecular_analysis Molecular Analysis (Western Blot, H&E) endpoint->molecular_analysis

Figure 1: Experimental workflow for an in vivo xenograft study.

p53_apoptosis_pathway VB1 This compound p53 p53 VB1->p53 Upregulates PUMA PUMA p53->PUMA Induces Bax Bax PUMA->Bax Activates Apoptosis Apoptosis Bax->Apoptosis Triggers

Figure 2: this compound induced apoptosis via the p53/PUMA/Bax pathway.

nfkb_pathway VB1 This compound IKKs IKKs VB1->IKKs Inhibits IkBa IκBα IKKs->IkBa Phosphorylates & Degrades NFkB NF-κB (p65) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory & Anti-apoptotic Gene Expression Nucleus->Gene_Expression Promotes

Figure 3: Inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes & Protocols: Stability Testing of Vitexin B-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin, an apigenin-8-C-glucoside, is a flavonoid with a range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. As a potential therapeutic agent, understanding its stability profile is critical for the development of safe, effective, and high-quality drug products. This document provides a comprehensive protocol for conducting stability testing of Vitexin B-1, in accordance with the principles outlined in the ICH Q1A(R2) guideline.[1][2][3] The protocol details forced degradation studies to identify potential degradation products and establish the intrinsic stability of the molecule, as well as a stability-indicating analytical method for accurate quantification.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for elucidating the degradation pathways and developing a stability-indicating analytical method for this compound.[4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

Objective: To evaluate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Methodology: Prepare solutions of this compound (typically 0.1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or a methanol-water mixture) and subject them to the following stress conditions:

Table 1: Forced Degradation Conditions for this compound

Stress ConditionReagent/ConditionDurationObservations
Acid Hydrolysis 1 N HCl7 days at 80°CVitexin is generally stable under acidic conditions.[6]
Base Hydrolysis 1 N NaOH5 hours at 80°CSignificant degradation is expected as flavonoids are labile in alkaline conditions.[6][7]
Oxidative Degradation 30% H₂O₂5 hours at 80°CDegradation is anticipated due to the phenolic structure of vitexin.[6]
Thermal Degradation Heat7 days at 80°CTo be determined.
Photostability UV light (254 nm) and visible light7 days at 30°CVitexin has shown stability under UV light exposure.[6]

Procedure:

  • For each condition, prepare a sample solution of this compound and a blank solution (solvent only subjected to the same stress).

  • At specified time points, withdraw aliquots, neutralize if necessary (for acid and base hydrolysis samples), and dilute to the target concentration with the mobile phase.

  • Analyze the samples by a validated stability-indicating HPLC method.

  • Determine the percentage of degradation and identify any degradation products by comparing the chromatograms of stressed samples with that of an unstressed standard.

Stability-Indicating HPLC Method

A validated, stability-indicating analytical method is crucial for the accurate quantification of this compound and its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed.

Table 2: HPLC Method Parameters for this compound Analysis

ParameterSpecification
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[8][9]
Mobile Phase Gradient or isocratic elution with a mixture of an aqueous phase (e.g., 0.1% orthophosphoric acid or 0.5% acetic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).[7][10]
Flow Rate 1.0 mL/min[7][10]
Detection Wavelength 330-340 nm[7][11]
Injection Volume 10-20 µL
Column Temperature Ambient or controlled at 25-30°C

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Table 3: Acceptance Criteria for HPLC Method Validation

ParameterAcceptance Criteria
Specificity No interference from blank, placebo, or degradation products at the retention time of this compound.
Linearity (Correlation Coefficient, r²) ≥ 0.999[10]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%[10]
Robustness No significant changes in results with small, deliberate variations in method parameters.[10]

Long-Term and Accelerated Stability Study Protocol

This protocol outlines the stability testing of this compound under long-term and accelerated storage conditions as per ICH Q1A(R2) guidelines.[1]

Objective: To establish the re-test period for the drug substance and the shelf-life for the drug product under defined storage conditions.

Methodology:

  • Batches: At least three primary batches of the drug substance should be included in the study.[1]

  • Container Closure System: The drug substance should be packaged in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.[1]

  • Storage Conditions:

Table 4: Storage Conditions for Stability Testing

Study TypeStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
  • Testing Frequency:

Table 5: Testing Frequency for Stability Studies

Study TypeTesting Intervals (Months)
Long-term 0, 3, 6, 9, 12, 18, 24, and annually thereafter
Accelerated 0, 3, 6
  • Analytical Tests: The testing should include parameters susceptible to change during storage and that are likely to influence quality, safety, and/or efficacy.

Table 6: Analytical Tests for Stability Program

TestAcceptance Criteria
Appearance No significant change in color or physical form.
Assay 98.0% - 102.0% of the initial value.
Degradation Products Individual unspecified impurity: ≤ 0.10%; Total impurities: ≤ 0.5%.
Water Content (if applicable) No significant change from the initial value.
Dissolution (for drug product) To be defined based on product specifications.

Visualization of Workflows and Pathways

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Vitexin This compound Stock Solution Acid Acidic Solution (1 N HCl) Vitexin->Acid Stress Application Base Basic Solution (1 N NaOH) Vitexin->Base Stress Application Oxidizing Oxidizing Solution (30% H2O2) Vitexin->Oxidizing Stress Application Heat Thermal Stress (80°C) Vitexin->Heat Stress Application Light Photostability (UV/Vis Light) Vitexin->Light Stress Application HPLC Stability-Indicating HPLC Analysis Acid->HPLC Sample Injection Base->HPLC Sample Injection Oxidizing->HPLC Sample Injection Heat->HPLC Sample Injection Light->HPLC Sample Injection Data Data Evaluation (% Degradation, Impurity Profile) HPLC->Data Chromatographic Data

Caption: Workflow for the forced degradation study of this compound.

Postulated Degradation Pathway of Vitexin under Stress Conditions

Degradation_Pathway Vitexin This compound Degradant_A Hydrolytic Degradants (e.g., aglycone - Apigenin) Vitexin->Degradant_A Base/Acid Hydrolysis Degradant_B Oxidative Degradants (e.g., opened C-ring products) Vitexin->Degradant_B Oxidation (H₂O₂) Degradant_C Isomers Vitexin->Degradant_C Heat/Light

Caption: Postulated degradation pathways for this compound under stress.

Data Presentation and Summary

All quantitative data from the stability studies should be summarized in tables to facilitate comparison and trend analysis.

Table 7: Example of Long-Term Stability Data Summary (25°C/60%RH)

Test ParameterSpecificationTime Point (Months)
0 3 6 9 12
Appearance White to off-white powderConformsConformsConformsConformsConforms
Assay (%) 98.0 - 102.099.899.599.299.098.8
Degradation Product 1 (%) ≤ 0.10< LOQ< LOQ0.050.060.08
Total Degradation Products (%) ≤ 0.5< LOQ0.050.080.100.12
Water Content (%) ≤ 1.00.50.50.60.60.7

Conclusion

This protocol provides a robust framework for evaluating the stability of this compound. The forced degradation studies will help in understanding the degradation pathways and in the development of a stability-indicating analytical method. The long-term and accelerated stability studies will provide the necessary data to establish a re-test period or shelf-life, ensuring the quality, safety, and efficacy of this compound containing products. Adherence to these protocols is essential for regulatory submissions and for the successful development of new drug products.

References

Application Notes and Protocols for Vitexin B-1 in Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin (B1683572), a flavonoid glycoside found in various medicinal plants, has garnered significant attention for its potential neuroprotective properties.[1] Preclinical studies have demonstrated its efficacy in mitigating neuronal damage in models of neurodegenerative diseases such as Parkinson's and Alzheimer's, as well as in cases of cerebral ischemia and neurotoxicity.[1][2] The neuroprotective effects of Vitexin are attributed to its potent antioxidant, anti-inflammatory, and anti-apoptotic activities.[1][3] These activities are mediated through the modulation of key signaling pathways, including the PI3K/Akt and Nrf2/HO-1 pathways, and the inhibition of pro-inflammatory pathways like NF-κB.[1][3]

These application notes provide detailed protocols for essential in vitro assays to evaluate the neuroprotective effects of Vitexin B-1. The included methodologies and data will guide researchers in designing and executing experiments to investigate the therapeutic potential of this promising natural compound.

Key Neuroprotective Mechanisms of Vitexin

Vitexin exerts its neuroprotective effects through a multi-pronged approach:

  • Antioxidant Activity: Vitexin effectively scavenges reactive oxygen species (ROS) and enhances the expression and activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx).[4] This is primarily achieved through the activation of the Nrf2/HO-1 signaling pathway.

  • Anti-inflammatory Action: Vitexin can suppress neuroinflammation by inhibiting the activation of microglia and astrocytes.[3] It achieves this by downregulating the NF-κB signaling pathway, which in turn reduces the production of pro-inflammatory cytokines like TNF-α and IL-1β.[5][6]

  • Anti-apoptotic Effects: Vitexin promotes neuronal survival by modulating the expression of apoptosis-related proteins. It upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax, thereby decreasing the Bax/Bcl-2 ratio.[1][7] Furthermore, it inhibits the activity of executioner caspases, such as caspase-3.[1][8] This anti-apoptotic effect is often mediated by the activation of the PI3K/Akt survival pathway.[1][3]

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the neuroprotective effects of Vitexin.

Table 1: Effect of Vitexin on Cell Viability and Apoptosis

AssayCell LineToxin/InsultVitexin Concentration (µM)Observed EffectReference
MTT AssaySH-SY5YMPP+10, 20, 40Dose-dependent increase in cell viability[8]
MTT AssayNeuro-2aAβ25-3550Restored cell viability to 92.86 ± 5.57%[9]
Bcl-2/Bax RatioSH-SY5YMPP+10, 20, 40Dose-dependent increase in Bcl-2/Bax ratio[8]
Bcl-2/Bax RatioOGD ModelHypoxia10Increased Bcl-2/Bax ratio from 0.41 to 0.84[10]
Caspase-3 ActivitySH-SY5YMPP+10, 20, 40Dose-dependent decrease in caspase-3 activity[8]

Table 2: Effect of Vitexin on Oxidative Stress Markers

AssayModel SystemToxin/InsultVitexin ConcentrationObserved EffectReference
SOD ActivityRat BrainLead (Pb)-Significantly high SOD levels compared to Pb-treated group[4]
GPx ActivityRat BrainLead (Pb)-Significantly high GPx levels compared to Pb-treated group[4]
MDA LevelsRat BrainLead (Pb)-Significantly low MDA levels compared to Pb-treated group[4]
ROS LevelsPC-12 cellsHypoxia/Reoxygenation10⁻⁷, 10⁻⁶ MDose-dependent reduction in ROS production[1]

Table 3: Effect of Vitexin on Inflammatory Markers

AssayModel SystemToxin/InsultVitexin ConcentrationObserved EffectReference
TNF-α LevelsArthritis Rat ModelCollagen-induced arthritis10 mg/kg bwSignificant reduction in TNF-α levels[11]
IL-1β LevelsArthritis Rat ModelCollagen-induced arthritis10 mg/kg bwSignificant reduction in IL-1β levels[11]
IL-6 LevelsArthritis Rat ModelCollagen-induced arthritis10 mg/kg bwSignificant reduction in IL-6 levels[11]
IL-10 LevelsInflammatory Pain ModelCarrageenan10 mg/kgUpregulated the levels of the anti-inflammatory cytokine IL-10[12]

Experimental Protocols

Here are detailed protocols for key in vitro neuroprotection assays.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Neuronal cells (e.g., SH-SY5Y, PC12, or primary neurons)

  • 96-well plates

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Neurotoxin (e.g., MPP+, 6-OHDA, glutamate, or Aβ oligomers)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO, final concentration ≤ 0.1%).

  • Induce neurotoxicity by adding the chosen neurotoxin at a pre-determined optimal concentration (e.g., a concentration that causes ~50% cell death).

  • Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[13]

  • Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.

Materials:

  • Neuronal cells and culture reagents as in the MTT assay

  • Commercially available LDH cytotoxicity assay kit

Protocol:

  • Follow steps 1-4 of the MTT assay protocol.

  • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 490 nm using a microplate reader.[13]

  • Calculate the percentage of cytotoxicity relative to the control wells with maximum LDH release (lysed cells).

Reactive Oxygen Species (ROS) Measurement

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • Neuronal cells and culture reagents

  • DCFH-DA stock solution (10 mM in DMSO)

  • Serum-free medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Seed cells in a black, clear-bottom 96-well plate and treat with this compound and a neurotoxin as described in the MTT assay.

  • After treatment, wash the cells once with warm PBS.

  • Prepare a working solution of DCFH-DA (e.g., 10-25 µM) in serum-free medium.[14]

  • Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[15]

  • Wash the cells twice with PBS.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[16]

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Neuronal cells and culture reagents

  • Commercially available caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

Protocol:

  • Seed cells in a 6-well plate and treat as desired.

  • After treatment, collect the cells by centrifugation.

  • Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 1 minute at 4°C.

  • Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add 50-200 µg of protein lysate to each well and adjust the volume to 50 µL with cell lysis buffer.

  • Add 50 µL of 2x Reaction Buffer containing 10 mM DTT to each well.

  • Add 5 µL of the 4 mM DEVD-pNA substrate.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 400-405 nm.[17]

  • Express the results as a fold change in caspase-3 activity compared to the neurotoxin-treated group.

Western Blot for Bcl-2 and Bax

This technique is used to determine the relative protein levels of the anti-apoptotic Bcl-2 and the pro-apoptotic Bax.

Materials:

  • Neuronal cells and culture reagents

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Protocol:

  • After treatment, lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Capture the chemiluminescent signal and perform densitometric analysis to quantify the protein bands. The Bcl-2/Bax ratio can then be calculated.

Visualization of Pathways and Workflows

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Neuroprotection Assays cluster_analysis Data Analysis start Seed Neuronal Cells treatment Pre-treat with this compound start->treatment toxin Induce Neurotoxicity treatment->toxin mtt MTT Assay (Cell Viability) toxin->mtt Incubate 24-48h ldh LDH Assay (Cytotoxicity) toxin->ldh Incubate 24-48h ros DCFH-DA Assay (Oxidative Stress) toxin->ros Incubate 24-48h caspase Caspase-3 Assay (Apoptosis) toxin->caspase Incubate 24-48h western Western Blot (Bcl-2/Bax Ratio) toxin->western Incubate 24-48h analysis Quantify Results & Compare to Controls mtt->analysis ldh->analysis ros->analysis caspase->analysis western->analysis

Caption: General experimental workflow for assessing the neuroprotective effects of this compound.

vitexin_neuroprotection_pathways vitexin This compound pi3k_akt PI3K/Akt Pathway vitexin->pi3k_akt Activates nrf2 Nrf2 Pathway vitexin->nrf2 Activates nfkb NF-κB Pathway vitexin->nfkb Inhibits bcl2 ↑ Bcl-2 pi3k_akt->bcl2 bax ↓ Bax pi3k_akt->bax caspase3 ↓ Caspase-3 Activity pi3k_akt->caspase3 survival ↑ Neuronal Survival bcl2->survival bax->survival caspase3->survival ho1 ↑ HO-1 nrf2->ho1 sod_gpx ↑ SOD, GPx nrf2->sod_gpx ros_down ↓ ROS ho1->ros_down sod_gpx->ros_down antioxidant ↑ Antioxidant Defense ros_down->antioxidant tnf_il1b ↓ TNF-α, IL-1β nfkb->tnf_il1b inflammation ↓ Neuroinflammation tnf_il1b->inflammation

Caption: Key signaling pathways modulated by this compound to exert its neuroprotective effects.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Vitexin B-1 Dosage for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Vitexin B-1 in their cell culture experiments. Here you will find troubleshooting guidance and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cancer cells?

A1: this compound is a natural flavonoid glycoside that has demonstrated anti-cancer properties in preclinical studies. Its primary mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[1] this compound has been shown to target pathways such as PI3K/Akt/mTOR, STAT3, and NF-κB.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is sparingly soluble in aqueous buffers. It is recommended to first dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution.[2] For instance, the solubility in DMSO is approximately 16.6 mg/ml.[2] The stock solution should be stored at -20°C for long-term stability, which can be up to four years.[2] It is not recommended to store aqueous solutions of this compound for more than one day.[2]

Q3: What is a typical starting concentration range for this compound in cell culture experiments?

A3: The effective concentration of this compound is cell-line dependent. Based on published data, a common starting range to test for its cytotoxic effects is between 5 µM and 100 µM.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Q4: How can I determine the half-maximal inhibitory concentration (IC50) of this compound for my cell line?

A4: The IC50 value can be determined using a cell viability assay, such as the MTT assay. This involves treating your cells with a range of this compound concentrations for a specific period (e.g., 24, 48, or 72 hours) and then measuring the percentage of viable cells compared to an untreated control.[4][5] The IC50 is the concentration of this compound that reduces cell viability by 50%.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No observable cytotoxic effect at expected concentrations. 1. Compound Insolubility: this compound may have precipitated out of the cell culture medium. 2. Sub-optimal Concentration: The concentration range tested may be too low for the specific cell line. 3. Cell Line Resistance: The chosen cell line may be inherently resistant to this compound. 4. Incorrect Handling/Storage: The compound may have degraded due to improper storage.1. Ensure the final DMSO concentration in the medium is low (typically <0.5%) to avoid precipitation and vehicle-induced toxicity. Visually inspect the medium for any precipitate after adding the compound.[6] 2. Perform a broader dose-response study with concentrations up to 160 µM.[3] 3. Research the literature for the sensitivity of your cell line to similar flavonoids or test a different, more sensitive cell line as a positive control. 4. Confirm that the this compound stock solution was stored at -20°C and protected from light.[2] Prepare a fresh stock solution if degradation is suspected.
High variability between experimental replicates. 1. Inconsistent Cell Seeding: Uneven cell distribution in the wells of a multi-well plate. 2. Pipetting Errors: Inaccurate dilution of the compound or addition to the wells. 3. "Edge Effect": Evaporation from the outer wells of a microplate leading to changes in compound concentration.1. Ensure a homogenous cell suspension before seeding and use a consistent seeding technique. 2. Use calibrated pipettes and prepare a master mix of the treatment medium for each concentration to add to replicate wells. 3. Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity.
Observed cell death, but unsure if it is apoptosis. 1. Necrosis vs. Apoptosis: The observed cell death could be due to necrosis, which is a different cell death mechanism.1. Western Blot Analysis: Probe for key apoptosis markers such as cleaved caspase-3, cleaved caspase-9, and cleaved PARP. An increase in the cleaved forms of these proteins is a hallmark of apoptosis.[7] 2. Flow Cytometry: Use Annexin V and Propidium Iodide (PI) staining. Early apoptotic cells will be Annexin V positive and PI negative.
Unexpected changes in cell cycle distribution. 1. Cell Cycle Arrest: this compound is known to induce cell cycle arrest at different phases (e.g., G0/G1 or G2/M) depending on the cell line.1. Flow Cytometry for Cell Cycle Analysis: Stain cells with Propidium Iodide (PI) and analyze the DNA content by flow cytometry. This will allow you to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3][8]

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
HO8910Ovarian Cancer9.789Not Specified
SKOV3Ovarian Cancer5.982Not Specified
Human Glioblastoma CellsGlioblastoma32.3224
Human Glioblastoma CellsGlioblastoma25.3248
U251Glioblastoma108.8Not Specified

Experimental Protocols

MTT Assay for IC50 Determination

This protocol is a standard method for assessing cell viability and determining the IC50 of a compound.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan (B1609692) solubilization)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from your DMSO stock. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.[4]

Western Blot for Apoptosis Markers

This protocol describes the detection of key apoptotic proteins.

Materials:

  • Cell lysates from this compound treated and untreated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., cleaved caspase-3) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system. The presence of bands corresponding to the cleaved forms of apoptotic proteins indicates apoptosis induction.[7]

Flow Cytometry for Cell Cycle Analysis

This protocol allows for the quantification of cells in different phases of the cell cycle.

Materials:

  • Cells treated with this compound and untreated controls

  • Cold PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 ml of cold PBS. While gently vortexing, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes (or store at -20°C).

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer. PI fluorescence is typically detected in the FL2 or FL3 channel.

  • Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.[3][8]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) dose_response Dose-Response (MTT Assay) prep_stock->dose_response culture_cells Culture and Seed Target Cells culture_cells->dose_response ic50 Determine IC50 dose_response->ic50 treat_ic50 Treat Cells with Optimal Dose (e.g., IC50) ic50->treat_ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) treat_ic50->cell_cycle apoptosis_wb Apoptosis Analysis (Western Blot) treat_ic50->apoptosis_wb data_interp Data Interpretation and Conclusion cell_cycle->data_interp apoptosis_wb->data_interp

Caption: Workflow for optimizing this compound dosage.

Vitexin_Signaling cluster_pathways Key Signaling Pathways cluster_outcomes Cellular Outcomes Vitexin This compound PI3K_Akt PI3K/Akt/mTOR Pathway Vitexin->PI3K_Akt Inhibits STAT3 STAT3 Pathway Vitexin->STAT3 Inhibits NFkB NF-κB Pathway Vitexin->NFkB Inhibits Apoptosis Induction of Apoptosis Vitexin->Apoptosis CellCycleArrest Cell Cycle Arrest (G0/G1 or G2/M) Vitexin->CellCycleArrest Proliferation Inhibition of Proliferation Vitexin->Proliferation PI3K_Akt->Apoptosis Inhibits PI3K_Akt->Proliferation Promotes STAT3->Proliferation Promotes NFkB->Proliferation Promotes

Caption: Simplified signaling pathways affected by this compound.

Troubleshooting_Tree start Problem: No cytotoxic effect of this compound check_sol Is the compound fully dissolved in the medium? start->check_sol check_conc Is the concentration range appropriate for the cell line? check_sol->check_conc Yes solution_sol Solution: Ensure final DMSO <0.5%. Visually inspect for precipitate. check_sol->solution_sol No check_cells Is the cell line known to be sensitive? check_conc->check_cells Yes solution_conc Solution: Perform a broader dose-response study. check_conc->solution_conc No check_storage Was the compound stored correctly? check_cells->check_storage Yes solution_cells Solution: Test a known sensitive cell line as a positive control. check_cells->solution_cells No solution_storage Solution: Prepare a fresh stock solution from powder. check_storage->solution_storage No

Caption: Troubleshooting decision tree for this compound experiments.

References

Troubleshooting Vitexin B-1 extraction yield issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the extraction of Vitexin (B1683572) B-1.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Vitexin B-1 yield is significantly lower than expected. What are the potential causes?

A1: Low extraction yield of this compound can stem from several factors throughout the experimental workflow. A systematic evaluation of your process is recommended. Key areas to investigate include the initial sample preparation, the chosen extraction solvent and its conditions, and the efficiency of the extraction technique itself. Inefficient cell wall disruption, suboptimal solvent polarity, or inadequate extraction time and temperature can all contribute to poor yields.

To address this, a logical troubleshooting approach is necessary. Start by verifying your sample preparation, then move to optimizing the extraction parameters, and finally, consider the purification and quantification steps.

Troubleshooting Workflow for Low this compound Yield

Low_Yield_Troubleshooting cluster_sample Sample Preparation Issues cluster_extraction Extraction Parameter Issues cluster_purification Downstream Processing Issues start Low this compound Yield sample_prep Step 1: Verify Sample Preparation start->sample_prep Begin Troubleshooting extraction_params Step 2: Optimize Extraction Parameters start->extraction_params purification_quant Step 3: Evaluate Purification & Quantification start->purification_quant drying Improper Drying (Temp too high?) sample_prep->drying Check grinding Insufficient Grinding (Particle size too large?) sample_prep->grinding Check solution Improved Yield sample_prep->solution Resolve Issues solvent Suboptimal Solvent System (Type, Concentration, pH) extraction_params->solvent Check ratio Incorrect Solid-to-Liquid Ratio extraction_params->ratio Check time_temp Inadequate Time/Temperature extraction_params->time_temp Check method Inefficient Extraction Method (e.g., Maceration vs. Sonication) extraction_params->method Check extraction_params->solution Resolve Issues degradation Compound Degradation (pH, Temp, Light) purification_quant->degradation Check quant_error Quantification Error (Standard, Method) purification_quant->quant_error Check purification_quant->solution Resolve Issues drying->extraction_params grinding->extraction_params solvent->purification_quant ratio->purification_quant time_temp->purification_quant method->purification_quant

Caption: A flowchart for troubleshooting low this compound extraction yields.

Q2: Which solvent system is most effective for extracting this compound?

A2: The choice of solvent is critical for achieving a high yield of this compound. Generally, polar solvents are more effective. Studies have shown that hydroalcoholic solutions, particularly methanol (B129727) or ethanol (B145695) mixed with water, are highly efficient.

A key factor for enhancing extraction is the acidification of the solvent. The addition of a small amount of acid, such as acetic acid or formic acid, can significantly improve the yield. For instance, one study found that 40% methanol containing 0.5% acetic acid provided the highest yield of vitexin from Prosopis farcta leaves.[1][2][3] This is likely due to the increased solubility of the flavonoid glycoside in an acidic medium.[1][3]

Pure solvents like 100% methanol or ethanol are often less effective than their aqueous mixtures.[1][3] This is because the addition of water increases the polarity of the solvent, better matching the polarity of the glycosylated flavonoid.

Q3: How does the physical state of the plant material affect extraction efficiency?

A3: The physical state of the plant material plays a crucial role. Proper drying and grinding are essential pre-extraction steps.

  • Drying: Plant material should be dried at a controlled temperature (e.g., 40-60°C) to prevent the degradation of thermolabile compounds like this compound.[2][3][4] Overheating can lead to significant loss of the target molecule.

  • Particle Size: Grinding the dried plant material to a fine powder increases the surface area available for solvent contact, which facilitates a more efficient extraction. Inadequate grinding can result in the solvent being unable to penetrate the plant tissue effectively, leading to lower yields.

Q4: What is the most suitable extraction technique for this compound?

A4: Several techniques can be employed, with the choice often depending on available equipment and desired efficiency.

  • Ultrasonic-Assisted Extraction (UAE): This is a highly efficient method that uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time.[1][3]

  • Soxhlet Extraction: A classical and exhaustive method that ensures complete extraction but can be time-consuming and may expose the extract to prolonged high temperatures, potentially causing degradation.[5][6]

  • Maceration: This involves soaking the plant material in the solvent for an extended period.[4] It is a simple technique but generally less efficient than UAE or Soxhlet extraction.

For routine extractions, UAE is often preferred due to its balance of efficiency and speed.

Q5: How can I confirm the identity and purity of my extracted this compound?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for both identifying and quantifying this compound.[1][2][6]

  • Identification: The identity of this compound in your extract can be confirmed by comparing its retention time and UV-Vis spectrum with that of a certified vitexin standard.[1][2] Spiking the sample with the standard can further validate the peak identity.

  • Purity: The purity of the isolated compound can be assessed by the peak area percentage in the HPLC chromatogram.[5] For structural elucidation, more advanced techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are required.[5]

Data Summary

The following table summarizes the yield of this compound obtained using different extraction methods and solvent systems from Prosopis farcta leaves, as reported in a comparative study.[1][2][3]

Method IDExtraction Solvent SystemYield (mg/g DW)
185% Ethanol~0.46
270% Methanol0.498
340% Acidic Methanol (with 0.5% Acetic Acid)0.554
494% Ethanol~0.46
5100% Methanol0.463
653% Acetonitrile0.313

Data adapted from Zafari & Sharifi (2020).[1][2][3]

Experimental Protocols

Protocol 1: Optimized Ultrasonic-Assisted Extraction of this compound

This protocol is based on the method that yielded the highest amount of this compound in the comparative study.[1][2][3]

1. Sample Preparation: a. Dry the plant leaves in an oven at a controlled temperature of 50-60°C until a constant weight is achieved.[2][3] b. Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction: a. Weigh 2 g of the powdered plant material and place it in a suitable flask. b. Prepare the extraction solvent: 40% methanol in water with 0.5% acetic acid. c. Add 20 mL of the acidic methanol solvent to the plant material. d. Place the flask in an ultrasonic bath and sonicate for 30 minutes. e. For exhaustive extraction, it is advisable to repeat the extraction process on the plant residue with fresh solvent.

3. Post-Extraction Processing: a. Centrifuge the mixture to pellet the solid plant material. b. Collect the supernatant and filter it through a 0.45 µm membrane filter. c. To remove lipids, the filtrate can be partitioned with n-hexane.[1] d. Evaporate the solvent from the filtrate using a rotary evaporator at a temperature not exceeding 50°C. e. Re-dissolve the dried extract in a suitable solvent (e.g., methanol) for HPLC analysis.

General Experimental Workflow

Experimental_Workflow start Start: Plant Material Collection drying Drying (e.g., 60°C) start->drying grinding Grinding to Fine Powder drying->grinding extraction Extraction (e.g., Ultrasonic with Acidic Methanol) grinding->extraction filtration Filtration / Centrifugation extraction->filtration purification Optional: Purification (e.g., Liquid-Liquid Partitioning) filtration->purification concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration If no purification purification->concentration analysis Analysis (HPLC-UV) concentration->analysis end End: Quantification of this compound analysis->end

Caption: A generalized workflow for the extraction and analysis of this compound.

Protocol 2: Purification by Precipitation and Recrystallization

This protocol is suitable for isolating a purer form of this compound after an initial crude extraction.[5]

1. Initial Extraction and Concentration: a. Perform a crude extraction using a method like Soxhlet with ethanol.[5] b. Evaporate the ethanol to obtain a dry or highly concentrated crude extract.

2. Solvent Partitioning: a. Dissolve the crude extract in hot water. b. Degrease the aqueous solution by partitioning with a non-polar solvent like petroleum ether. Discard the ether layer. c. Extract the aqueous layer with a more polar solvent, such as n-butanol.[5] Collect the butanol layer.

3. Precipitation and Recrystallization: a. Evaporate the butanolic extract to dryness. b. Dissolve the resulting residue in a minimal amount of methanol. c. Allow the solution to stand at room temperature for an extended period (e.g., one week) to allow for precipitation.[5] d. Collect the precipitate by filtration. e. Wash the precipitate with a small amount of cold methanol. f. For higher purity, recrystallize the precipitate by dissolving it in a minimal amount of hot methanol and allowing it to cool slowly. This compound should precipitate out as crystals.[5] g. Collect the purified crystals by filtration and dry them under a vacuum.

References

Vitexin B-1 stability issues in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vitexin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and experimental use of Vitexin, with a specific focus on its stability in different solvents.

Frequently Asked Questions (FAQs)

Q1: What is Vitexin and is it different from Vitexin B-1?

A1: Vitexin is a naturally occurring flavone (B191248) C-glycoside, specifically apigenin-8-C-glucoside. The term "this compound" is not a standard scientific designation. Scientific literature predominantly refers to this compound as Vitexin. Its isomer, where the glucosyl group is at the 6-C position, is known as Isovitexin. It is crucial to use the correct nomenclature when searching for information and reporting experimental results.

Q2: In which solvents is Vitexin readily soluble?

A2: Vitexin exhibits good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][2] It has poor solubility in aqueous buffers.[1] To prepare aqueous solutions, it is recommended to first dissolve Vitexin in DMSO to create a high-concentration stock and then dilute this stock into the desired aqueous medium.[1]

Q3: My Vitexin precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?

A3: This is a common issue due to the low aqueous solubility of Vitexin. Here are some strategies to overcome this:

  • Increase the dilution factor: A higher final volume of the aqueous buffer can help maintain solubility.

  • Optimize DMSO concentration: Most cell lines can tolerate up to 0.5% DMSO, but it is best to keep the final concentration as low as possible, ideally ≤ 0.1%. Always include a vehicle control in your experiments.

  • Adjusting pH: The solubility of Vitexin in aqueous solutions tends to increase in alkaline conditions.[3] However, be mindful of the pH compatibility with your experimental system (e.g., cell culture media) and the potential for pH-dependent degradation.

  • Gentle warming and sonication: Gently warming the solution to 37°C or using a sonication bath can aid in dissolving small precipitates. However, prolonged exposure to heat can lead to degradation.

Q4: What are the recommended storage conditions for Vitexin solutions?

A4: For long-term stability, it is recommended to store Vitexin as a solid at -20°C, where it can be stable for at least four years.[1][2] Stock solutions prepared in DMSO can be stored at -20°C for up to one year, or at -80°C for up to two years.[4] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles. Aqueous solutions of Vitexin are not recommended for storage for more than one day due to stability concerns.[1]

Troubleshooting Guide: Vitexin Stability Issues

This guide provides a systematic approach to identifying and resolving common stability problems with Vitexin in various solvents.

Problem 1: Loss of compound activity or inconsistent results over time.

This often indicates degradation of Vitexin in your solvent of choice.

Initial Assessment Workflow

start Inconsistent Experimental Results check_storage Review Solution Storage Conditions (Temp, Light, Duration) start->check_storage check_solvent Identify Solvent Used (Aqueous, DMSO, Ethanol, etc.) start->check_solvent hplc_analysis Perform HPLC Analysis (Compare with fresh standard) check_storage->hplc_analysis check_solvent->hplc_analysis degradation_confirmed Degradation Confirmed? hplc_analysis->degradation_confirmed aqueous_issue Aqueous Solution Instability degradation_confirmed->aqueous_issue Yes, in Aqueous Buffer organic_issue Potential Organic Solvent Instability degradation_confirmed->organic_issue Yes, in Organic Solvent no_degradation No Degradation Detected (Investigate other experimental variables) degradation_confirmed->no_degradation No

Caption: Workflow for troubleshooting Vitexin stability issues.

Stability Profile in Different Solvents

The stability of Vitexin is highly dependent on the solvent, temperature, pH, and exposure to light. Forced degradation studies provide insights into its potential degradation pathways.

ConditionSolvent/StressObservation
Acidic Hydrolysis 1N HCl at 80°C for 7 daysNo significant degradation observed.[5]
Neutral Hydrolysis Water at 80°C for 7 daysNo significant degradation observed.[5]
Alkaline Hydrolysis 1N NaOH at 80°C for 5 hoursSignificant degradation observed.
Oxidative Stress 30% H₂O₂ at 80°C for 5 hoursSignificant degradation observed.[5]
Thermal Stress 80°C for 7 daysStable in aqueous and acidic solutions.[5]
Photostability UV light for 7 daysStable.[5]
Aqueous Solution DMSO:PBS (1:1, pH 7.2)Not recommended for storage for more than one day.[1]
DMSO Stock 100% DMSOStable for up to 1 year at -20°C and 2 years at -80°C.[4]

Corrective Actions:

  • For aqueous solutions: Prepare fresh solutions for each experiment. If storage is unavoidable, keep it at 4°C and use within 24 hours.

  • For organic stock solutions: Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Purge the solvent with an inert gas like nitrogen or argon before dissolving the solid Vitexin to minimize oxidation.[1]

  • Avoid high pH: If your experimental conditions allow, maintain a neutral or slightly acidic pH to enhance stability.

  • Protect from light: Although photostable in some studies, it is good laboratory practice to store flavonoid solutions in amber vials or protected from direct light.

Problem 2: Appearance of unknown peaks in HPLC chromatogram.

This suggests the formation of degradation products.

Identification of Degradation Products:

Detailed information on the exact chemical structures of Vitexin's degradation products in common organic solvents is limited in the public literature. However, flavonoids can undergo oxidation and hydrolysis. In alkaline conditions, the flavonoid ring system can be cleaved.

Recommended Action:

  • LC-MS Analysis: To identify the unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is the recommended method. By determining the mass-to-charge ratio (m/z) of the degradation products, you can propose potential structures.

  • Forced Degradation Study: To confirm that the new peaks are indeed from Vitexin, you can perform a controlled forced degradation study (e.g., by exposing a fresh solution to heat or high pH) and monitor the formation of these peaks by HPLC.

Experimental Protocols

Protocol: Stability Assessment of Vitexin by HPLC

This protocol outlines a general method for assessing the stability of Vitexin in a specific solvent over time.

Workflow for HPLC-Based Stability Testing

prep_solution Prepare Fresh Vitexin Solution (Solvent of interest, known concentration) initial_analysis Timepoint 0 Analysis (Inject into HPLC, determine initial peak area) prep_solution->initial_analysis storage Store Solution under Defined Conditions (Temperature, Light/Dark) initial_analysis->storage periodic_analysis Periodic Analysis (Inject at defined time intervals: e.g., 1, 3, 7, 14 days) storage->periodic_analysis data_analysis Data Analysis (Calculate % remaining Vitexin vs. Timepoint 0) periodic_analysis->data_analysis

Caption: Experimental workflow for assessing Vitexin stability.

1. Materials and Reagents:

  • Vitexin reference standard

  • HPLC-grade solvents (e.g., DMSO, ethanol, methanol, acetonitrile (B52724), water)

  • HPLC-grade acids (e.g., acetic acid, phosphoric acid)

  • Volumetric flasks and pipettes

  • HPLC vials

  • 0.22 µm syringe filters

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

3. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% phosphoric acid in water) and Solvent B (e.g., acetonitrile or methanol).

  • Gradient Program: A typical gradient might start with a high percentage of Solvent A, ramping up to a high percentage of Solvent B to elute the compound, followed by a re-equilibration step.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30°C

  • Detection Wavelength: 335 nm (a common λmax for Vitexin)

  • Injection Volume: 10-20 µL

4. Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve Vitexin in the chosen solvent (e.g., DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Working Solutions: Dilute the stock solution with the same solvent or the final experimental solvent to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

  • Timepoint Zero (T=0) Analysis: Immediately after preparation, filter an aliquot of the working solution through a 0.22 µm syringe filter into an HPLC vial and inject it into the HPLC system. Record the peak area of Vitexin.

  • Storage: Store the remaining working solution under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light).

  • Subsequent Timepoint Analysis: At predetermined intervals (e.g., 24h, 48h, 7 days), withdraw an aliquot of the stored solution, filter, and inject into the HPLC. Record the peak area.

  • Data Analysis: Calculate the percentage of Vitexin remaining at each time point relative to the peak area at T=0. Plot the percentage remaining versus time to determine the stability profile.

This technical support center provides a foundational guide to understanding and managing the stability of Vitexin in experimental settings. For specific applications, further optimization of solvents and storage conditions may be necessary.

References

Technical Support Center: Enhancing the Purity of Isolated Vitexin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to enhancing the purity of isolated Vitexin (B1683572). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in Vitexin extracts?

A1: Common impurities in Vitexin extracts include other flavonoids with similar structures (e.g., isovitexin, orientin), pigments, sugars, and other secondary metabolites from the plant source. The specific impurity profile can vary depending on the plant material and the initial extraction method used.

Q2: Which chromatographic technique offers the highest resolution for Vitexin purification?

A2: High-Performance Liquid Chromatography (HPLC), particularly Preparative HPLC (Prep-HPLC), generally offers the highest resolution for separating Vitexin from closely related impurities.[1][2][3][4] High-Speed Counter-Current Chromatography (HSCCC) is also a powerful technique for purification.[5][6]

Q3: How can I assess the purity of my isolated Vitexin?

A3: The purity of isolated Vitexin is most commonly assessed using High-Performance Liquid Chromatography (HPLC) with a UV detector.[4][7][8] Ultra-High Performance Liquid Chromatography (UHPLC) can offer even better resolution and faster analysis times.[9] Purity is typically determined by calculating the peak area percentage of Vitexin relative to the total peak area in the chromatogram.

Q4: My Vitexin sample is degrading. What are the common causes and how can I prevent it?

A4: Flavonoids like Vitexin can be susceptible to degradation at high temperatures.[4] To prevent degradation, avoid excessive heat during extraction and purification steps. Store the purified compound in a cool, dark, and dry place.

Troubleshooting Guides

This section provides solutions to common problems encountered during Vitexin purification.

Problem Possible Cause(s) Suggested Solution(s)
Low Purity After Initial Extraction Inefficient extraction method.Presence of numerous co-extractives.Optimize the initial extraction solvent system. Consider a multi-step extraction with solvents of increasing polarity to selectively remove impurities.[10][11] For example, a degreasing step with a non-polar solvent like petroleum ether can remove lipids before extracting with a more polar solvent like ethanol (B145695) or methanol (B129727).
Co-elution of Impurities in HPLC Inappropriate mobile phase composition.Unsuitable column stationary phase.Optimize the HPLC mobile phase. This may involve adjusting the solvent ratio (e.g., acetonitrile (B52724)/water or methanol/water), pH, or adding modifiers like formic acid or acetic acid to improve peak shape and resolution.[3][12] Consider using a different column chemistry if co-elution persists.
Poor Recovery from Chromatographic Column Irreversible adsorption of Vitexin onto the stationary phase.Degradation of Vitexin on the column.For techniques like silica (B1680970) gel chromatography, irreversible adsorption can be an issue.[5] Consider using alternative methods like High-Speed Counter-Current Chromatography (HSCCC) which avoids a solid support matrix.[5] Ensure the pH of the mobile phase is compatible with Vitexin stability.
Precipitation of Vitexin in the HPLC System Low solubility of Vitexin in the mobile phase.Increase the proportion of the organic solvent in the mobile phase if possible without compromising resolution. Ensure the sample is fully dissolved in the injection solvent before analysis. Using a solvent like methanol for sample preparation is common.[11]
Difficulty with Recrystallization Incorrect solvent choice.Cooling the solution too quickly.Select a solvent in which Vitexin is soluble at high temperatures but poorly soluble at low temperatures. Methanol is often used for the recrystallization of Vitexin.[10][11] Allow the solution to cool slowly to promote the formation of pure crystals.[13]

Quantitative Data Summary

The following tables summarize quantitative data from various purification methods to aid in the selection of an appropriate strategy.

Table 1: Purity and Yield of Vitexin from Different Purification Methods

Purification Method Starting Material Purity Achieved Yield Reference
Precipitation & RecrystallizationCombretum micranthum leaves94.79%0.013%[11]
High-Speed Counter-Current Chromatography (HSCCC)Trollius chinensis Bunge96.0%2.1 mg from 100 mg extract[6]
Column ChromatographyVitex pinnata Linn. leavesNot specified, isolated compound confirmed as VitexinNot specified[14]
Macroporous Resin followed by Polyamide ColumnPolygonum perfoliatum L.59.02 ± 2.23% (total flavonoids)Not specified for Vitexin[15]

Table 2: Optimized HPLC Conditions for Vitexin Analysis and Purification

Parameter Condition 1 Condition 2 Condition 3
Column Inertsil ODS-3V, 4.6mm×250mm, 5µm[8]Prodigy 5u OSD (3) 100 A, 150 * 3.20 mm 5 microns[11]Hypersil ODS[16]
Mobile Phase Acetonitrile: 0.1% ortho phosphoric acid (20:80 v/v)[8]A: water + 0.1% Formic acid; B: acetonitrile + 0.1% Formic acid (Gradient)[11]Acetonitrile-1% acetic acid solution (15:85)[16]
Flow Rate 1 mL/min[8]0.6 ml/min[11]1.0 mL/min[16]
Detection Wavelength 335 nm[8]350 nm[11]340 nm[16]
Column Temperature 30°C[8]25°C[11]Not specified

Experimental Protocols

Protocol 1: Purification of Vitexin by Precipitation and Recrystallization

This protocol is adapted from a method used for the isolation of Vitexin from Combretum micranthum leaves.[11]

  • Initial Extraction:

    • Extract the ground plant material with ethanol using a Soxhlet extractor.

    • Evaporate the ethanolic extract to dryness.

    • Dissolve the residue in hot water.

  • Solvent Partitioning:

    • Degrease the aqueous extract by partitioning with petroleum ether to remove non-polar impurities.

    • Extract the aqueous phase with butanol.

    • Evaporate the butanolic extract to dryness.

  • Precipitation:

    • Dissolve the dried butanolic extract in methanol and allow it to stand at room temperature for one week to allow for precipitation.

    • Collect the precipitate by filtration.

  • Recrystallization:

    • Wash the precipitate with a small amount of cold methanol.

    • Dissolve the washed precipitate in a minimal amount of hot methanol.

    • Allow the solution to cool slowly to room temperature to induce recrystallization.

    • Collect the purified Vitexin crystals by filtration.

Protocol 2: Purification of Vitexin using High-Speed Counter-Current Chromatography (HSCCC)

This protocol is based on a method for purifying Vitexin from Trollius chinensis Bunge.[6]

  • Preparation of Two-Phase Solvent System:

    • Prepare a solvent system of ethyl acetate-ethanol-water (4:1:5, v/v/v).

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

    • Degas both the upper and lower phases by sonication before use.

  • Sample Preparation:

    • Dissolve the crude extract containing Vitexin in a mixture of the upper and lower phases of the solvent system.

  • HSCCC Separation:

    • Fill the HSCCC column with the stationary phase (upper phase).

    • Pump the mobile phase (lower phase) into the column at a specific flow rate while the apparatus is rotating at a set speed.

    • Once the system reaches hydrodynamic equilibrium, inject the sample solution.

    • Continuously monitor the effluent with a UV detector.

  • Fraction Collection and Analysis:

    • Collect fractions based on the chromatogram peaks.

    • Analyze the collected fractions for the presence and purity of Vitexin using analytical HPLC.

Visualizations

Experimental_Workflow_for_Vitexin_Purification cluster_extraction Initial Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis & Final Product Plant_Material Plant Material Ethanol_Extraction Ethanol Extraction Plant_Material->Ethanol_Extraction Solvent_Partitioning Solvent Partitioning (Water/Butanol) Ethanol_Extraction->Solvent_Partitioning Crude_Extract Crude Butanolic Extract Solvent_Partitioning->Crude_Extract Purification_Choice Purification Method Crude_Extract->Purification_Choice Recrystallization Precipitation & Recrystallization Purification_Choice->Recrystallization HSCCC HSCCC Purification_Choice->HSCCC Prep_HPLC Preparative HPLC Purification_Choice->Prep_HPLC Purity_Analysis Purity Analysis (HPLC) Recrystallization->Purity_Analysis HSCCC->Purity_Analysis Prep_HPLC->Purity_Analysis Pure_Vitexin Pure Vitexin Purity_Analysis->Pure_Vitexin

Caption: General workflow for the purification and analysis of Vitexin.

Troubleshooting_HPLC_CoElution Start Problem: Co-elution of Impurities in HPLC Step1 Adjust Mobile Phase Gradient Start->Step1 Step2 Modify Mobile Phase pH (e.g., add formic acid) Step1->Step2 Still co-eluting End Resolution Achieved Step1->End Resolved Step3 Change Organic Solvent (Methanol vs. Acetonitrile) Step2->Step3 Still co-eluting Step2->End Resolved Step4 Try a Different Column (e.g., different stationary phase) Step3->Step4 Still co-eluting Step3->End Resolved Step4->End Resolved

Caption: Troubleshooting flowchart for HPLC co-elution issues.

References

Addressing off-target effects of Vitexin B-1 in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Vitexin B-1. The following information addresses potential off-target effects and assay interference to ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

Vitexin is a natural flavonoid glycoside found in various plants, including passionflower, bamboo, and pearl millet.[1] It is known to exhibit a wide range of pharmacological effects, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2][3] Its mechanisms of action are multifaceted, often involving the modulation of multiple signaling pathways.[4][5]

Q2: What are "off-target" effects and why are they a concern with this compound?

Off-target effects refer to a compound's interaction with molecules other than its intended biological target, which can lead to misinterpretation of experimental data. Flavonoids like Vitexin are known to be multi-targeted, meaning they can interact with numerous proteins and pathways within a cell.[1][4][5] This promiscuity can be a source of off-target effects in assays. Additionally, the chemical structure of flavonoids can lead to non-specific interactions and interference with certain assay technologies.

Q3: Can this compound interfere with common assay readouts?

Yes, due to its chemical properties, this compound has the potential to interfere with several common assay readouts:

  • Colorimetric Assays (e.g., MTT, XTT): Flavonoids are known to have reducing properties and can directly reduce tetrazolium salts (like MTT) to formazan, leading to a false-positive signal for cell viability.

  • Fluorescence-Based Assays: this compound may exhibit autofluorescence or quench the fluorescence of your assay's reporter molecule, leading to false-positive or false-negative results, respectively.

  • Luminescence-Based Assays (e.g., Luciferase): While less common, some compounds can directly inhibit or enhance the activity of reporter enzymes like luciferase.

Q4: My compound shows activity in my primary screen. How do I know if it's a genuine hit or an off-target effect?

A genuine hit should demonstrate activity in multiple, mechanistically distinct assays. It is crucial to perform secondary and orthogonal assays to confirm the initial findings and rule out assay interference. The troubleshooting guides below provide a systematic approach to validating your results.

Troubleshooting Guides

Problem 1: Unexpected results in a cell viability assay (e.g., MTT, MTS, XTT).

Possible Cause: Direct reduction of the tetrazolium dye by this compound.

Troubleshooting Steps:

  • Perform a Cell-Free Control:

    • Prepare wells with your assay medium and this compound at the same concentrations used in your experiment, but without cells.

    • Add the tetrazolium reagent (MTT, MTS, or XTT) and incubate for the same duration as your cellular experiment.

    • If you observe a color change in the absence of cells, it indicates direct reduction of the dye by this compound.

  • Use an Orthogonal Viability Assay:

    • Switch to an assay with a different detection principle, such as an ATP-based assay (e.g., CellTiter-Glo®), which measures the ATP content of viable cells and is less susceptible to interference from redox-active compounds.

    • Alternatively, use a method that involves direct cell counting, such as the Trypan Blue exclusion assay or automated cell counting.

Problem 2: Inconsistent or unexpected signals in a fluorescence-based assay.

Possible Cause: Autofluorescence of this compound or quenching of the fluorescent probe.

Troubleshooting Steps:

  • Assess Autofluorescence:

    • Prepare control wells containing only this compound in your assay buffer at various concentrations.

    • Measure the fluorescence at the same excitation and emission wavelengths used for your assay's fluorophore.

    • A significant signal indicates that this compound is autofluorescent under your experimental conditions. If so, this background signal must be subtracted from your experimental values.

  • Evaluate Fluorescence Quenching:

    • Perform a cell-free experiment by adding your fluorescent dye or product to the assay buffer.

    • Add increasing concentrations of this compound.

    • A dose-dependent decrease in the fluorescent signal indicates quenching.

  • Change the Fluorophore or Assay Principle:

    • If interference is significant, consider using a fluorophore with a different spectral profile (excitation/emission wavelengths) that does not overlap with this compound's absorbance or emission spectrum.

    • Switch to a non-fluorescent assay format if possible, such as a luminescence- or absorbance-based assay (after confirming no interference with those readouts).

Problem 3: Suspected non-specific inhibition in a biochemical assay (e.g., kinase assay).

Possible Cause: Promiscuous inhibition due to compound aggregation. Many organic molecules can form aggregates in aqueous solutions at micromolar concentrations, which can non-specifically inhibit enzymes.

Troubleshooting Steps:

  • Detergent-Based Assay:

    • Perform your biochemical assay in the presence and absence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100.

    • If the inhibitory activity of this compound is significantly reduced in the presence of the detergent, it is a strong indication of aggregation-based inhibition.

  • Vary Enzyme Concentration:

    • Run the assay with different concentrations of the target enzyme.

    • The IC50 value of a specific, reversible inhibitor should be independent of the enzyme concentration. In contrast, the apparent potency of an aggregation-based inhibitor is often highly dependent on the enzyme concentration.

  • Confirm Target Engagement in a Cellular Context:

    • Use a target engagement assay like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that this compound is binding to its intended target within intact cells.

Data Presentation

Table 1: Reported IC50 Values for Vitexin in Cancer Cell Lines

Cell LineAssay TypeIC50 (µM)Reference
HCT-116 (Colon Cancer)CCK-8203.27 ± 9.85[6]
HCT-116 (Colon Cancer)CDK1 Inhibition58.06 ± 3.07[6]
U251 (Glioblastoma)CCK-8108.8[7]
A375 (Melanoma)CCK-8 (24h)22.46[8]
A375 (Melanoma)CCK-8 (48h)16.85[8]
C8161 (Melanoma)CCK-8 (24h)17.59[8]
C8161 (Melanoma)CCK-8 (48h)12.26[8]
HEC-1B (Endometrial Cancer)Cell Viability9.89[9]
Ishikawa (Endometrial Cancer)Cell Viability12.35[9]

Experimental Protocols

Protocol 1: Control for Assay Interference in Cell Viability Assays

This protocol outlines the steps to identify and correct for potential interference from this compound in tetrazolium-based (e.g., MTT) and fluorescence-based cell viability assays.

Materials:

  • 96-well clear and black plates

  • Cell culture medium

  • This compound stock solution

  • MTT or other tetrazolium reagent

  • Solubilization buffer (for MTT)

  • Fluorescent viability dye (e.g., Resazurin)

  • Plate reader (absorbance and fluorescence capabilities)

Procedure:

  • Plate Setup: Prepare two identical 96-well plates: one for the cellular assay and one for the cell-free interference check.

  • Cell Seeding (Cellular Plate): Seed your cells at the desired density in the cellular plate and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of this compound to both the cellular plate and the cell-free plate. Include vehicle-only controls.

  • Incubation: Incubate both plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Reagent Addition:

    • MTT Assay: Add MTT reagent to all wells of both plates and incubate for 1-4 hours. Then, add solubilization buffer.

    • Fluorescence Assay: Add the fluorescent viability dye to all wells of both plates and incubate as per the manufacturer's instructions.

  • Data Acquisition:

    • Read the absorbance (for MTT) or fluorescence (for fluorescent dye) of both plates.

  • Data Analysis:

    • Interference Signal: The signal from the cell-free plate represents the interference from this compound.

    • Corrected Signal: Subtract the interference signal from the corresponding wells of the cellular plate to obtain the corrected cell viability data.

Protocol 2: Detergent-Based Assay for Promiscuous Inhibition

This protocol helps determine if the inhibitory activity of this compound in a biochemical assay is due to aggregation.

Materials:

  • Your biochemical assay components (enzyme, substrate, buffer)

  • This compound stock solution

  • Triton X-100 (10% stock solution)

  • 96-well assay plate

  • Plate reader

Procedure:

  • Prepare Two Assay Conditions:

    • Condition A: Standard assay buffer.

    • Condition B: Assay buffer containing 0.01% Triton X-100.

  • Compound Dilutions: Prepare serial dilutions of this compound in both Condition A and Condition B.

  • Assay Performance:

    • Add the enzyme and this compound dilutions (from both conditions) to the respective wells.

    • Initiate the reaction by adding the substrate.

    • Incubate for the standard reaction time.

  • Data Acquisition: Measure the assay signal (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration under both conditions.

    • Compare the IC50 values obtained with and without Triton X-100. A significant rightward shift (increase) in the IC50 value in the presence of the detergent suggests aggregation-based inhibition.

Mandatory Visualizations

experimental_workflow cluster_0 Initial Screening cluster_1 Troubleshooting Off-Target Effects cluster_2 Target Validation start Primary Assay (e.g., Cell Viability) interference_check Cell-Free Interference Controls start->interference_check Check for Assay Artifacts aggregation_assay Detergent-Based Assay start->aggregation_assay Check for Non-specific Inhibition orthogonal_assay Orthogonal Assay (e.g., ATP-based) interference_check->orthogonal_assay If Interference Detected target_engagement Target Engagement Assay (CETSA, NanoBRET) orthogonal_assay->target_engagement aggregation_assay->target_engagement validated_hit Validated Hit target_engagement->validated_hit

Caption: Troubleshooting workflow for validating this compound hits.

pi3k_akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Vitexin Vitexin Vitexin->PI3K Vitexin->Akt

Caption: Vitexin's inhibitory effect on the PI3K/Akt/mTOR pathway.

nfkb_pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Vitexin Vitexin Vitexin->IKK

Caption: Vitexin's inhibition of the NF-κB signaling pathway.

References

Technical Support Center: Optimizing HPLC Parameters for Vitexin B-1 Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their High-Performance Liquid Chromatography (HPLC) parameters for improved separation of Vitexin B-1 (Vitexin-2"-O-rhamnoside) and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for HPLC parameters for this compound analysis?

A1: A good starting point for separating this compound is using a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a gradient elution.[1][2] A common mobile phase consists of a water-based solvent (A), often with an acid additive like phosphoric acid or formic acid, and an organic solvent like acetonitrile (B52724) (B).[3][4][5] The detection wavelength is typically set around 335-360 nm.[1][2]

Q2: What is the purpose of adding an acid (e.g., phosphoric acid, formic acid, acetic acid) to the mobile phase?

A2: Adding a small amount of acid to the mobile phase helps to improve peak shape and reduce tailing for phenolic compounds like flavonoids.[3][6] The acid protonates the free silanol (B1196071) groups on the silica-based stationary phase, minimizing secondary interactions with the analytes.[6] This results in sharper, more symmetrical peaks.

Q3: Can I use an isocratic method for this compound separation?

A3: Yes, isocratic methods can be used and have been successfully developed for the simultaneous determination of this compound and other flavonoids.[1][7] An isocratic mobile phase might consist of a pre-mixed solution of tetrahydrofuran, acetonitrile, and a phosphoric acid solution.[1][7] However, for complex samples with multiple flavonoids, a gradient elution is often preferred to achieve better resolution between all compounds.

Q4: How does column temperature affect the separation of this compound?

A4: Column temperature plays a significant role in HPLC separations. Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to shorter retention times and sharper peaks.[8] For flavonoid isomers, adjusting the temperature can also alter the selectivity of the separation, potentially improving the resolution between closely eluting compounds.[4] A common operating temperature is between 30°C and 40°C.[2][4]

Troubleshooting Guide

Problem 1: Poor Resolution Between this compound and Other Flavonoids

Poor resolution or co-elution of peaks is a common challenge, especially in complex plant extracts.

Possible Causes & Solutions:

  • Inadequate Mobile Phase Composition: The ratio of organic solvent to water is critical for resolution.

    • Solution: Adjust the gradient slope. A shallower gradient can often improve the separation of closely eluting compounds.[8] Experiment with different organic modifiers (e.g., methanol (B129727) instead of acetonitrile) as this can alter the selectivity.

  • Incorrect pH of the Mobile Phase: The ionization state of flavonoids can affect their retention and selectivity.

    • Solution: Optimize the pH of the aqueous portion of the mobile phase. Small adjustments can significantly impact the separation.

  • Column Temperature Not Optimized: Temperature affects both retention and selectivity.

    • Solution: Experiment with different column temperatures, for instance, in increments of 5°C, between 25°C and 45°C.[2]

  • Inappropriate Column: The column chemistry may not be suitable for the separation.

    • Solution: Consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a biphenyl (B1667301) column, which can offer different selectivity for aromatic compounds like flavonoids.

Problem 2: Peak Tailing of this compound Peak

Peak tailing can lead to inaccurate integration and reduced resolution.

Possible Causes & Solutions:

  • Secondary Interactions with Stationary Phase: Flavonoids can interact with active silanol groups on the column packing material.

    • Solution 1: Ensure an appropriate amount of acid (e.g., 0.1% formic acid or phosphoric acid) is present in the mobile phase to suppress the ionization of silanol groups.[3][6]

    • Solution 2: Increase the ionic strength of the mobile phase by adding a buffer, such as ammonium (B1175870) formate (B1220265) or ammonium acetate, especially if working at a higher pH.[6]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the concentration of the sample or decrease the injection volume.[6][9]

  • Column Contamination or Degradation: Accumulation of sample matrix components on the column frit or at the head of the column can cause peak tailing.

    • Solution: Use a guard column to protect the analytical column.[10][11] If the column is contaminated, try flushing it with a strong solvent.

Experimental Protocols

Sample Preparation: Extraction of Flavonoids from Plant Material
  • Grinding: Air-dry the plant material and grind it into a fine powder.

  • Extraction: Macerate the powdered material in a solvent like methanol or an 80% aqueous methanol solution.[3] Use of ultrasonication can enhance the extraction efficiency.[3]

  • Filtration: Filter the extract to remove solid plant debris.[3]

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.[3]

  • Purification (Optional): For cleaner samples, the crude extract can be suspended in water and partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[2]

  • Final Preparation: Before injection, dissolve the dried extract or fraction in the initial mobile phase and filter through a 0.45 µm syringe filter.[2]

HPLC Method for this compound Separation (Isocratic)
  • Column: Shim-pack VP-ODS C18, 250 mm x 4.6 mm, 5 µm.[1][7]

  • Mobile Phase: Tetrahydrofuran/acetonitrile/0.05% phosphoric acid solution (20:3:77, v/v/v).[1][7]

  • Flow Rate: 1.0 mL/min.[1][7]

  • Column Temperature: 25°C.[12]

  • Detection: UV at 360 nm.[1][7]

  • Injection Volume: 10 µL.

Data Presentation

Table 1: Comparison of HPLC Methods for this compound and Related Flavonoids

ParameterMethod 1 (Isocratic)[1][7]Method 2 (Gradient)[13]Method 3 (Gradient)[5]
Column Shim-pack VP-ODS C18 (250 x 4.6 mm, 5 µm)Ascentis-phenyl (250 x 4.6 mm, 5 µm)Eclipse XDB-C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A -Ultrapure water (pH 3.0)0.5% ortho-phosphoric acid in water
Mobile Phase B -AcetonitrileAcetonitrile
Mobile Phase Composition THF/ACN/0.05% H3PO4 (20:3:77)GradientGradient
Flow Rate 1.0 mL/min1.4 mL/min0.8 mL/min
Temperature 25°CNot Specified25°C
Detection Wavelength 360 nm340 nm350 nm
Retention Time (this compound) Approx. 13.5 min (as Vitexin-2"-O-rhamnoside)Approx. 13.2 minNot Specified

Visualizations

G Experimental Workflow for this compound HPLC Analysis cluster_0 Sample Preparation cluster_1 HPLC Analysis Start Plant Material Grind Grind to Fine Powder Start->Grind Extract Solvent Extraction (e.g., 80% MeOH) Grind->Extract Filter Filter Extract Extract->Filter Concentrate Concentrate with Rotary Evaporator Filter->Concentrate Purify Optional: Liquid-Liquid Partitioning Concentrate->Purify Dissolve Dissolve in Mobile Phase Concentrate->Dissolve Purify->Dissolve SyringeFilter Filter (0.45 µm) Dissolve->SyringeFilter Inject Inject into HPLC SyringeFilter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (335-360 nm) Separate->Detect Data Data Acquisition & Analysis Detect->Data

Caption: Experimental Workflow for this compound HPLC Analysis.

G Troubleshooting Poor Peak Resolution Start Poor Peak Resolution or Co-elution CheckGradient Is the gradient slope optimized? Start->CheckGradient AdjustGradient Try a shallower gradient. CheckGradient->AdjustGradient No CheckTemp Is the column temperature optimized? CheckGradient->CheckTemp Yes Resolved Problem Resolved AdjustGradient->Resolved AdjustTemp Vary temperature (e.g., 25-45°C). CheckTemp->AdjustTemp No CheckMobilePhase Is the mobile phase composition optimal? CheckTemp->CheckMobilePhase Yes AdjustTemp->Resolved ChangeSolvent Try a different organic modifier (e.g., MeOH). CheckMobilePhase->ChangeSolvent No CheckColumn Is the column chemistry appropriate? CheckMobilePhase->CheckColumn Yes ChangeSolvent->Resolved ChangeColumn Consider a different stationary phase (e.g., Phenyl-Hexyl). CheckColumn->ChangeColumn No CheckColumn->Resolved Yes ChangeColumn->Resolved

Caption: Troubleshooting Logic for Poor Peak Resolution.

References

Technical Support Center: Minimizing Degradation of Vitexin During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Vitexin during storage. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid Vitexin?

A1: For long-term stability, solid Vitexin should be stored in a tightly sealed container, protected from light, at temperatures of -20°C or -80°C. Under these conditions, Vitexin can be stable for up to two years. It is crucial to prevent repeated freeze-thaw cycles.

Q2: I need to prepare a stock solution of Vitexin. What is the recommended solvent and storage procedure?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing Vitexin stock solutions. For in-vivo experiments, a combination of solvents such as 10% DMSO, 40% PEG300, and 5% Tween-80 in a saline solution can be used. Stock solutions should be prepared fresh whenever possible. If short-term storage is necessary, store aliquots in airtight, light-protected vials at -20°C for up to one month or at -80°C for longer periods. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

Q3: What are the primary factors that can cause Vitexin to degrade during storage?

A3: The main factors contributing to Vitexin degradation are exposure to inappropriate temperatures, pH, light, and oxidative conditions. Vitexin is susceptible to hydrolysis (especially under basic conditions), oxidation, and photodegradation.

Q4: How can I monitor the stability of my Vitexin samples?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique to monitor the purity and degradation of Vitexin. This method can separate Vitexin from its degradation products, allowing for accurate quantification of the parent compound.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC chromatogram of a stored Vitexin sample. Degradation of Vitexin has occurred.1. Review your storage conditions. Ensure the sample was protected from light and stored at the recommended temperature (-20°C or -80°C). 2. Check the pH of your sample solution if applicable. Vitexin is more stable in acidic to neutral conditions. 3. Perform a forced degradation study to identify potential degradation products and confirm their retention times.
Loss of biological activity in an experiment using a stored Vitexin solution. Vitexin has degraded, leading to a lower effective concentration.1. Use a freshly prepared Vitexin solution for your experiments whenever possible. 2. If using a stored solution, confirm its concentration and purity using a validated HPLC method before the experiment. 3. Avoid multiple freeze-thaw cycles of the stock solution.
Precipitation observed in a stored Vitexin solution. Poor solubility or degradation leading to the formation of insoluble products.1. Ensure the solvent system is appropriate for the desired concentration of Vitexin. Sonication may aid dissolution. 2. Store solutions at the recommended low temperatures to minimize degradation. 3. If precipitation persists, filter the solution before use and re-quantify the Vitexin concentration.

Quantitative Data Summary

The following table summarizes the degradation of Vitexin under various stress conditions, providing a quantitative insight into its stability.

Stress ConditionTemperatureDuration% Degradation of Vitexin
Acid Hydrolysis (0.1 M HCl) 60°C60 minSignificant Degradation
Base Hydrolysis (0.1 M NaOH) 60°C60 minHighly Labile (Major Degradation)
**Oxidative (30% H₂O₂) **Room Temp24 hoursStable
Thermal (Solid State) 60°C72 hoursSlight Decomposition
Photolytic (UV light) Room Temp72 hoursSignificant Degradation

Note: The term "Significant Degradation" indicates a noticeable decrease in the parent compound peak and the appearance of degradation product peaks in HPLC analysis. "Highly Labile" indicates a substantial loss of the parent compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Vitexin

This protocol outlines a typical reversed-phase HPLC method for the analysis of Vitexin and its degradation products.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.1% Phosphoric Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-20 min: 80% A, 20% B

    • 20-25 min: Linear gradient to 50% A, 50% B

    • 25-30 min: Hold at 50% A, 50% B

    • 30-35 min: Return to initial conditions (80% A, 20% B)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 335 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of Vitexin reference standard in methanol (B129727) or DMSO at a concentration of 1 mg/mL. Further dilute with the mobile phase to create working standards of appropriate concentrations (e.g., 10-100 µg/mL).

  • Sample Solution: Dissolve the Vitexin sample in the mobile phase to achieve a concentration within the linear range of the assay. Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Protocol 2: Forced Degradation Study of Vitexin

This protocol describes the conditions for inducing degradation of Vitexin to assess its stability profile.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL solution of Vitexin in methanol or a suitable solvent.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 30 minutes. Neutralize with 0.1 M HCl and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Place a sample of solid Vitexin in an oven at 105°C for 24 hours. Also, heat a solution of Vitexin (1 mg/mL in methanol) at 80°C for 24 hours. Prepare samples for HPLC analysis.

  • Photodegradation: Expose a solution of Vitexin (1 mg/mL in methanol) in a quartz cuvette to UV light (254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions. Prepare samples for HPLC analysis.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC method described in Protocol 1. Compare the chromatograms to identify degradation products and calculate the percentage of Vitexin degradation.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation Vitexin Vitexin Hydrolysis_Products Opening of Flavonoid Rings Vitexin->Hydrolysis_Products Acid/Base Oxidation_Products Hydroxylated Derivatives, Quinones Vitexin->Oxidation_Products ROS, O₂ Photo_Products Radical Species, Isomerization Products Vitexin->Photo_Products UV/Vis Light

Caption: Primary degradation pathways of Vitexin.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Vitexin_Sample Vitexin Sample (Solid or Solution) Acid Acidic (HCl, Heat) Vitexin_Sample->Acid Base Basic (NaOH, RT) Vitexin_Sample->Base Oxidation Oxidative (H₂O₂, RT) Vitexin_Sample->Oxidation Thermal Thermal (Heat) Vitexin_Sample->Thermal Photo Photolytic (UV Light) Vitexin_Sample->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis: - % Degradation - Identify Products HPLC->Data

Caption: Workflow for a forced degradation study of Vitexin.

FragmentationPathway Vitexin Vitexin (m/z 432) Frag1 m/z 312 - C₄H₈O₄ (120 Da) Vitexin->Frag1 Loss of C-glycosyl unit fragments Frag3 m/z 340 - C₃H₆O₃ (90 Da) Vitexin->Frag3 Loss of C-glycosyl unit fragments Frag2 m/z 283 - CO (28 Da) Frag1->Frag2 Retro-Diels-Alder fragmentation

Caption: Proposed mass fragmentation pathway of Vitexin.

Vitexin B-1 Delivery Strategies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges in improving the delivery of Vitexin (B1683572) B-1 in animal models.

Overview: The Challenge of Vitexin B-1 Delivery

Vitexin, a naturally occurring flavonoid, exhibits a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anti-cancer properties[1]. However, its therapeutic application is significantly hindered by poor oral bioavailability. This limitation stems from its low aqueous solubility and extensive first-pass metabolism in the intestine and liver[2][3]. Research indicates that after oral administration in rats, this compound is rapidly eliminated and has an absolute bioavailability of only about 4.91%. Strategies to overcome these hurdles are critical for translating its therapeutic potential into effective treatments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the formulation and in vivo testing of this compound.

Q1: Why is the observed oral bioavailability of my this compound formulation unexpectedly low?

A1: Low oral bioavailability is the primary challenge with this compound. Several factors could be at play:

  • Poor Aqueous Solubility: Vitexin is poorly soluble in water, which limits its dissolution in the gastrointestinal (GI) tract—a prerequisite for absorption[3][4].

  • First-Pass Metabolism: Vitexin undergoes significant metabolism upon oral administration. Studies in rats have shown extensive intestinal (94.1%) and hepatic (5.2%) first-pass effects[5][6]. Intestinal β-glucosidases can degrade the compound before it reaches systemic circulation[2].

  • P-glycoprotein (P-gp) Efflux: While not definitively the primary reason, efflux pumps like P-gp in the intestinal wall can transport absorbed drug molecules back into the GI lumen, reducing net absorption. Co-administration with a P-gp inhibitor like verapamil (B1683045) has been shown to slightly increase the area under the curve (AUC) of vitexin, suggesting some involvement of efflux mechanisms[5][6].

  • Formulation Instability: The delivery system itself may be unstable in the harsh environment of the GI tract, leading to premature release or degradation of this compound.

Q2: My nanoformulation performs well in in vitro dissolution tests but shows poor bioavailability in vivo. What could be the cause?

A2: This is a common discrepancy. Potential reasons include:

  • In Vivo Aggregation: Nanoparticles that are stable in simple buffers may aggregate in the complex environment of the GI tract due to interactions with salts, proteins, and mucin, which would reduce the surface area for absorption.

  • Metabolic Degradation: Even if dissolution is improved, the formulation may not adequately protect this compound from first-pass metabolism in the gut wall and liver.

  • Mucosal Barrier: The formulation may not effectively penetrate the mucus layer covering the intestinal epithelium to reach the absorptive cells.

  • Cellular Uptake: The nanoparticles themselves may not be efficiently taken up by enterocytes. Surface modifications may be necessary to enhance cellular interaction and uptake[7].

Q3: I am observing high variability in pharmacokinetic data between individual animals. How can I reduce this?

A3: High inter-individual variability is a frequent challenge in animal studies[8]. To minimize it:

  • Standardize Procedures: Ensure strict consistency in dosing procedures (e.g., gavage technique), blood sampling times, and sample processing.

  • Fasting: Ensure all animals are fasted for a consistent period before oral administration to standardize GI tract conditions.

  • Animal Health: Use healthy animals from a reliable supplier and allow for an adequate acclimatization period. Monitor for any signs of stress or illness, which can affect GI motility and metabolism.

  • Formulation Homogeneity: Ensure the formulation is homogenous and that each animal receives the exact intended dose. For suspensions, ensure they are well-mixed before each administration.

Q4: How do I choose the best delivery strategy for this compound?

A4: The optimal strategy depends on the desired outcome (e.g., rapid onset vs. sustained release). Common approaches include:

  • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at body temperature. They can encapsulate poorly soluble drugs, protect them from degradation, and offer the potential for controlled release[7][9][10]. They are a promising option for improving the oral bioavailability of hydrophobic compounds[11].

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium like GI fluids[12]. This increases the drug's solubility and presents it in a highly dispersed state for absorption[13][14].

  • Albumin Nanoparticles: Using proteins like bovine serum albumin (BSA) to form nanoparticles can improve bioavailability. Studies have shown that Vitexin-BSA nanoparticles significantly increased AUC and half-life in rats compared to the free drug[15].

  • Cyclodextrin Inclusion Complexes: β-cyclodextrins can encapsulate this compound, forming an inclusion complex that enhances its aqueous solubility and dissolution rate, which has been shown to increase its bioavailability and pharmacological activity[3][16].

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for this compound from animal studies, illustrating the impact of administration route and formulation.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Mean ± SD)

Parameter Intravenous (10 mg/kg) Oral (30 mg/kg)
Cmax (µg/mL) - 0.51 ± 0.015
Tmax (min) - 15.82 ± 0.172
AUC (µg·min/mL) 425.3 ± 64.9 62.6 ± 9.5
t½ (min) 46.01 ± 0.81 59.81 ± 2.31
CL (L/kg·min) 0.031 ± 0.035 0.71 ± 0.056

| Absolute Bioavailability (F) | - | 4.91 ± 0.761% |

Table 2: Comparative Performance of this compound Formulations in Rats

Formulation Key Pharmacokinetic Improvements Noted Reference
Vitexin Albumin Nanoparticles Significantly increased AUC, Mean Residence Time (MRT), and half-life (t½) compared to pure Vitexin. [15]
Vitexin/β-Cyclodextrin Complex Showed higher expectorant activity compared to free Vitexin, suggesting increased bioavailability. [3]
Solid Lipid Nanoparticles (General) Generally shown to significantly increase the relative bioavailability of poorly soluble drugs compared to solutions or suspensions. [11]

| SNEDDS (General) | Formulations for other flavonoids have shown a significant increase in drug absorption and AUC compared to the pure drug. |[13] |

Detailed Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs) (Based on the ultrasonic-solvent emulsification technique)[11]

  • Preparation of Organic Phase: Dissolve this compound and a solid lipid (e.g., Glyceryl monostearate) in a suitable organic solvent or solvent mixture (e.g., acetone, ethanol). Heat the mixture to a temperature above the melting point of the lipid (e.g., 50-70°C) to ensure complete dissolution.

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing one or more surfactants (e.g., Poloxamer 188, Tween 80). Heat this solution to the same temperature as the organic phase.

  • Emulsification: Add the organic phase to the hot aqueous phase under high-speed stirring.

  • Homogenization: Subject the resulting emulsion to high-energy ultrasonication using a probe sonicator for several minutes to form a nanoemulsion.

  • Nanoparticle Formation: Quickly disperse the hot nanoemulsion into a cold aqueous solution (e.g., 2-4°C) under magnetic stirring. The rapid cooling of the lipid droplets will cause them to solidify, forming SLNs.

  • Purification and Storage: The resulting SLN dispersion can be centrifuged or dialyzed to remove excess surfactant and unencapsulated drug. The final product can be stored as a dispersion or lyophilized for long-term stability.

Protocol 2: Preparation of this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS) (Based on general SNEDDS design principles)[12][13][14]

  • Excipient Screening:

    • Oil Phase: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS, olive oil) to select the oil with the highest solubilizing capacity.

    • Surfactant/Co-surfactant Screening: Select a surfactant (e.g., Tween 80, Cremophor EL) and a co-surfactant (e.g., Transcutol P, PEG 400) based on their ability to emulsify the chosen oil phase.

  • Constructing Pseudo-Ternary Phase Diagrams:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.

    • For each mixture, titrate with water and observe the formation of nanoemulsions.

    • Plot the results on a ternary phase diagram to identify the nanoemulsion region, which represents the range of compositions that form stable SNEDDS.

  • Formulation Preparation:

    • Select a composition from the identified nanoemulsion region.

    • Dissolve the required amount of this compound in the oil phase, gently heating if necessary.

    • Add the surfactant and co-surfactant to the oily mixture and vortex until a clear, homogenous liquid is formed. This is the final SNEDDS pre-concentrate.

  • Characterization: The SNEDDS should be characterized by adding it to an aqueous medium and measuring the resulting droplet size, polydispersity index (PDI), and zeta potential.

Protocol 3: In Vivo Oral Pharmacokinetic Study in Rats (Based on standard methodologies)[8]

  • Animal Preparation: Use male Wistar or Sprague-Dawley rats (n=5-6 per group). Acclimatize the animals for at least one week. Fast the rats overnight (12-18 hours) before the experiment, with free access to water.

  • Formulation Administration:

    • Test Group: Administer the this compound formulation (e.g., SLNs, SNEDDS) orally via gavage at a predetermined dose (e.g., 30 mg/kg).

    • Control Group: Administer a suspension of pure this compound in a vehicle like 0.5% carboxymethyl cellulose (B213188) (CMC).

    • IV Group (for absolute bioavailability): Administer a solution of this compound intravenously via the tail vein at a lower dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 0.3 mL) from the retro-orbital plexus or tail vein into heparinized tubes at predefined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-dosing.

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min) to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile (B52724) followed by liquid-liquid extraction).

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as HPLC-UV or LC-MS/MS[15].

  • Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, t½, and bioavailability (F%).

Visualizations: Workflows and Mechanisms

The following diagrams illustrate key concepts in the development and action of this compound delivery systems.

G cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: In Vivo Evaluation A Select Delivery Strategy (e.g., SLN, SNEDDS) B Excipient Screening (Solubility, Emulsification) A->B C Formulation Optimization (e.g., Phase Diagrams, Particle Size) B->C D Add this compound (Drug Loading & Encapsulation) C->D E Physicochemical Analysis (Size, Zeta Potential, Morphology) D->E F In Vitro Release Study (e.g., Dialysis Method) E->F G Stability Assessment (Storage, GI Fluids) F->G H Select Animal Model (e.g., Wistar Rats) G->H I Pharmacokinetic Study (Oral Administration) H->I J Data Analysis (AUC, Cmax, Bioavailability) I->J J->C Refine Formulation G cluster_oral Oral Administration of this compound cluster_barriers Physiological Barriers cluster_strategies Delivery Strategy Solutions cluster_outcome Desired Outcome Vitexin This compound (Formulation) Solubility Poor Aqueous Solubility Vitexin->Solubility Metabolism Intestinal & Hepatic First-Pass Metabolism Vitexin->Metabolism Nano Nano-sizing (↑ Surface Area) Nano->Solubility Overcomes Absorption ↑ Increased Absorption & Bioavailability Nano->Absorption Solubilize Solubilization (Micelles/Emulsions) Solubilize->Solubility Overcomes Solubilize->Absorption Protect Encapsulation (Protection from Enzymes) Protect->Metabolism Overcomes Protect->Absorption Lymphatic Lipid Formulations (Potential Lymphatic Uptake) Lymphatic->Metabolism Bypasses (partially) Lymphatic->Absorption

References

Validation & Comparative

A Comparative Analysis of Vitexin's Efficacy Against Other Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Biological Performance of Vitexin (B1683572)

Vitexin, a notable apigenin (B1666066) flavone (B191248) glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities. This guide provides a comprehensive comparison of vitexin's efficacy in antioxidant, anti-inflammatory, and anticancer activities against other well-known flavonoids. The information presented herein is supported by experimental data to aid researchers and drug development professionals in their exploration of this promising natural compound. While the majority of the available literature refers to "vitexin" (CAS 3681-93-4), this guide also includes specific data for "vitexin B-1" where available.[1][2][3][4]

Quantitative Comparison of Bioactivities

To facilitate a clear and objective comparison, the following tables summarize quantitative data from various in vitro and in vivo studies. These tables highlight the half-maximal inhibitory concentration (IC50) and other relevant metrics, offering a snapshot of vitexin's potency relative to other flavonoids.

Antioxidant Activity

Vitexin's antioxidant capacity has been demonstrated in numerous studies, often through its ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method used to evaluate this activity.

CompoundAssayIC50 Value (µM)Source
Vitexin DPPH24.2[3]
QuercetinDPPH~19.17 µg/mL[5]
HesperidinDPPH~41.55 µg/mL[5]
Ascorbic Acid (Standard)DPPH~31.45 µg/mL*[5]

*Note: Values were reported in µg/mL and are presented here for relative comparison.

Anti-inflammatory Activity

Vitexin exhibits significant anti-inflammatory properties by modulating key inflammatory pathways. The carrageenan-induced paw edema model in rodents is a standard in vivo assay to assess anti-inflammatory potential.

CompoundAssayDosageInhibition of Edema (%)Source
Vitexin Carrageenan-induced paw edema10 mg/kg (oral)45.2[6]
ApigeninCarrageenan-induced paw edemaNot directly compared in the same study-[6]
Aspirin (Standard)Carrageenan-induced paw edema100 mg/kg (oral)55.6[6]
Indomethacin (Standard)Carrageenan-induced paw edema5 mg/kg (i.p.)68.4[7][8]

In an in vitro study, vitexin demonstrated a 54.2% inhibition of albumin denaturation, comparable to aspirin's 55.6% inhibition.[6]

Anticancer Activity

Vitexin has shown promising antiproliferative and pro-apoptotic effects across various cancer cell lines. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity and, by inference, cell viability.

CompoundCell LineIC50 Value (µM)Source
Vitexin HCT116 (Colon Cancer)203.27 ± 9.85[9]
Vitexin MCF-7 (Breast Cancer)150 (effective dose)[10]
This compound A549 (Lung Cancer)15.7[11]
KaempferolVarious-[12][13]
LuteolinVarious-[14]

Key Signaling Pathways

Vitexin exerts its biological effects by modulating several critical signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and potential therapeutic applications.

Nrf2/HO-1 Pathway in Antioxidant Response

The Nrf2/HO-1 pathway is a primary cellular defense mechanism against oxidative stress. Vitexin has been shown to activate this pathway, leading to the production of antioxidant enzymes.[15]

Nrf2_HO1_Pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Vitexin Vitexin Vitexin->Keap1_Nrf2 Inhibits binding Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Ub Ubiquitination & Degradation Keap1->Ub Nrf2_cyto->Ub Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to HO1 HO-1 Gene ARE->HO1 Activates transcription Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) HO1->Antioxidant_Enzymes

Vitexin activates the Nrf2/HO-1 pathway.
NF-κB Pathway in Inflammation

The NF-κB signaling pathway is a central regulator of inflammation. Vitexin has been found to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.[15]

NFkB_Pathway cluster_stimuli Inflammatory Stimuli (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK IKK Stimuli->IKK Activates Vitexin Vitexin Vitexin->IKK Inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB IkB_NFkB->IkB NFkB_cyto NF-κB IkB_NFkB->NFkB_cyto Phosphorylation Phosphorylation & Degradation IkB->Phosphorylation NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Pro_inflammatory_Genes Induces transcription

Vitexin inhibits the NF-κB signaling pathway.
PI3K/Akt/mTOR Pathway in Cancer

The PI3K/Akt/mTOR pathway is crucial for cell proliferation, survival, and growth, and its dysregulation is common in cancer. Vitexin has been shown to suppress this pathway, contributing to its anticancer effects.[15][16]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Vitexin Vitexin Akt Akt Vitexin->Akt Inhibits PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth

Vitexin suppresses the PI3K/Akt/mTOR pathway.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments cited in this guide.

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of a compound.

Principle: The stable free radical DPPH has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the corresponding color change is measured spectrophotometrically.

Protocol:

  • Preparation of Reagents:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Store in an amber bottle at 4°C.

    • Test Compound (Vitexin/Other Flavonoids): Prepare a stock solution (e.g., 1 mg/mL) in methanol. Create a series of dilutions to obtain a range of concentrations.

    • Positive Control: Prepare a stock solution of a standard antioxidant like ascorbic acid or Trolox in methanol and make serial dilutions.

  • Assay Procedure (in a 96-well plate):

    • Add 100 µL of the test compound or standard at various concentrations to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] x 100

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the compound.

MTT Assay for Cell Viability

Objective: To assess the effect of a compound on the metabolic activity and viability of cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the test compound (Vitexin/Other Flavonoids) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations.

    • Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Measurement:

    • Gently shake the plate to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation:

    • Cell viability is expressed as a percentage of the control.

    • The IC50 value is calculated from the dose-response curve.

Carrageenan-Induced Paw Edema in Rodents

Objective: To evaluate the in vivo acute anti-inflammatory activity of a compound.

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized, acute, and reproducible inflammatory response characterized by edema. The reduction in paw volume or thickness after treatment with a test compound indicates its anti-inflammatory effect.

Protocol:

  • Animals:

    • Use adult male Wistar or Sprague-Dawley rats (150-200 g).

    • Acclimatize the animals for at least one week before the experiment.

    • Fast the animals overnight with free access to water before the experiment.

  • Grouping and Treatment:

    • Divide the animals into groups (n=6 per group):

      • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose, orally).

      • Group 2: Test compound (Vitexin/Other Flavonoids) at different doses (e.g., 10, 20, 40 mg/kg, orally).

      • Group 3: Standard drug (e.g., Indomethacin, 10 mg/kg, orally).

    • Administer the treatments orally 1 hour before the carrageenan injection.

  • Induction of Edema:

    • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculation:

    • The increase in paw volume is calculated as the difference between the final and initial paw volumes.

    • The percentage of inhibition of edema is calculated using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative in vitro screening of flavonoids for a specific biological activity, such as antioxidant or anticancer efficacy.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions (Vitexin & Other Flavonoids) Serial_Dilutions Perform Serial Dilutions Compound_Prep->Serial_Dilutions Treatment Treat with Flavonoid Dilutions Serial_Dilutions->Treatment Assay_Setup Set up Assay (e.g., DPPH, MTT with cells) Assay_Setup->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Measurement Measure Endpoint (e.g., Absorbance) Incubation->Measurement Data_Processing Process Raw Data Measurement->Data_Processing Dose_Response Generate Dose-Response Curves Data_Processing->Dose_Response IC50_Calc Calculate IC50 Values Dose_Response->IC50_Calc Comparison Compare Efficacy of Flavonoids IC50_Calc->Comparison

References

Validating the Anticancer Effects of Vitexin B-1 in Xenografts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anticancer efficacy of Vitexin (B1683572) B-1 (also known as Vitexin compound 1 or VB1), a neolignan compound isolated from the seeds of Vitex negundo. The data presented here is derived from preclinical xenograft models and is compared with the performance of standard chemotherapeutic agents in similar models. This document aims to offer a comprehensive overview for researchers exploring novel therapeutic candidates for various cancers.

Quantitative Analysis of Antitumor Efficacy

The following tables summarize the quantitative data on the tumor growth inhibition properties of Vitexin B-1 and other standard anticancer agents in various xenograft models.

Table 1: Efficacy of this compound in Xenograft Models

Cancer TypeCell LineAnimal ModelThis compound DosageTreatment DurationTumor Growth InhibitionReference
Ovarian CancerSKOV-3Nude Mice80 mg/kgNot SpecifiedFinal tumor size of 19.0mm³ vs. 118.7mm³ in control[1][2]
Endometrial CancerHEC-1BBALB/c Mice80 mg/kg, twice weekly4 weeksSignificant reduction in tumor volume and weight[3]
MelanomaSk-Mel-5Nude Mice40 or 80 mg/kg, twice every other day2-3 weeksComplete attenuation of xenografted melanoma cell growth[4]
ChoriocarcinomaJEG-3SCID MiceNot SpecifiedNot SpecifiedSignificant inhibition of tumor growth[5]
Colorectal Cancer (Multi-drug resistant)HCT-116DRBalb/c Nude Mice25 mg/kg or 50 mg/kg, orally, 3 days/weekNot SpecifiedSignificant reduction in tumor size compared to vehicle[6][7]

Disclaimer: The following table presents data from studies that were not designed as direct head-to-head comparisons with this compound. The experimental conditions, including cell lines, animal models, and treatment regimens, may differ. This data is provided for general comparative purposes only.

Table 2: Efficacy of Standard Chemotherapeutic Agents in Comparable Xenograft Models

Cancer TypeCell LineAnimal ModelAgentDosageTreatment DurationTumor Growth InhibitionReference
Ovarian CancerA2780Not SpecifiedCisplatin (B142131)Not Specified2 weeksFinal tumor volume of 178 mm³ vs. 418 mm³ in control[8]
Colorectal CancerHCT-116Nude Mice5-Fluorouracil (B62378)Not SpecifiedNot Specified33.3% inhibition in tumor weight compared to control[9]
Colorectal CancerLoVoXenograft Mice5-FluorouracilNot Specified25 days39.64% inhibition of tumor cell proliferation[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

Ovarian Cancer Xenograft Model
  • Cell Line: Human ovarian cancer cells (SKOV-3).

  • Animal Model: Nude mice.

  • Tumor Inoculation: Subcutaneous injection of SKOV-3 cells.

  • Treatment Groups:

    • Vehicle-treated control group.

    • This compound treated group (80 mg/kg).

  • Drug Administration: The route and frequency of administration were not specified in the available literature.

  • Monitoring: Tumor size was monitored throughout the experiment.

  • Endpoint Analysis: At the end of the study, mice were euthanized, and final tumor volumes were measured.

Endometrial Cancer Xenograft Model
  • Cell Line: Human endometrial cancer cells (HEC-1B).

  • Animal Model: 6-week-old female BALB/c mice.

  • Tumor Inoculation: 1 x 107 HEC-1B cells were injected subcutaneously.

  • Treatment Groups:

    • Control group receiving an equal volume of normal saline.

    • Vitexin group.

  • Drug Administration: Mice in the Vitexin group were injected intraperitoneally with 80 mg/kg of Vitexin twice weekly for 4 weeks.[3]

  • Monitoring: Tumor growth was recorded every 5 days for 30 days, starting 5 days after injection. Tumor volume was calculated using the formula: V = (Length × Width²)/2.

  • Endpoint Analysis: After 30 days, mice were euthanized, and tumors were excised for weight measurement and further analysis (Hematoxylin-Eosin staining, Immunohistochemistry, and Western blot).[3]

Multi-drug Resistant Colorectal Cancer Xenograft Model
  • Cell Line: Multi-drug resistant human colon cancer cell line (HCT-116DR).

  • Animal Model: Balb/c nude mice.

  • Tumor Inoculation: 1 × 107 HCT-116DR cells were inoculated subcutaneously into the right flank.

  • Treatment Initiation: Treatment began when tumors reached a size of 5 × 5 mm³.

  • Treatment Groups:

    • Vehicle-treated control group.

    • Vitexin 25 mg/kg group.

    • Vitexin 50 mg/kg group.

  • Drug Administration: Vitexin was administered orally 3 days per week.[7]

  • Monitoring: Tumor volume was observed after the initiation of treatment.

  • Endpoint Analysis: At the end of the study, tumors were excised for Hematoxylin and Eosin (H&E) staining and Western blot analysis of apoptosis and autophagy marker proteins.[7]

Visualizing Experimental Workflow and Signaling Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes.

experimental_workflow cluster_preparation Preparation cluster_inoculation Inoculation cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis P1 Cancer Cell Culture (e.g., HCT-116, SKOV-3) P2 Cell Harvesting & Viability Check P1->P2 I1 Subcutaneous Injection of Cells into Immunocompromised Mice P2->I1 I2 Tumor Growth Monitoring (until palpable) I1->I2 T1 Randomization of Mice into Control & Treatment Groups I2->T1 T2 Drug Administration - this compound (i.p. or oral) - Vehicle Control T1->T2 T3 Regular Measurement of Tumor Volume & Body Weight T2->T3 A1 Euthanasia & Tumor Excision T3->A1 End of Study A2 Tumor Weight & Volume Measurement A1->A2 A3 Histopathological Analysis (H&E Staining) A2->A3 A4 Molecular Analysis (Western Blot, IHC) A2->A4

Caption: Experimental workflow for in vivo xenograft studies of this compound.

signaling_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction cluster_mTOR mTOR Pathway VB1 This compound p21 p21 VB1->p21 Upregulates Bax Bax VB1->Bax Upregulates Bcl2 Bcl-2 VB1->Bcl2 Downregulates Caspase3 Cleaved Caspase-3 VB1->Caspase3 Upregulates mTOR mTOR Signaling VB1->mTOR Inhibits G2M G2/M Arrest p21->G2M Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Caspase3->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation

Caption: Signaling pathways modulated by this compound leading to anticancer effects.

Summary

The available preclinical data suggests that this compound is a promising natural compound with significant anticancer activity in various xenograft models, including ovarian, endometrial, melanoma, and choriocarcinoma.[1][3][4][5] Its mechanism of action involves the induction of apoptosis, cell cycle arrest at the G2/M phase, and inhibition of the mTOR signaling pathway.[2]

While direct comparative studies with standard chemotherapeutics in xenograft models are limited in the reviewed literature, the existing evidence warrants further investigation into this compound as a potential standalone or combination therapy in oncology. Future studies should focus on head-to-head comparisons with established drugs to better define its therapeutic potential and position in cancer treatment regimens.

References

Unveiling the Neuroprotective Promise of Vitexin B-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent neuroprotective compounds is a paramount endeavor. Vitexin (B1683572) B-1, a flavonoid glycoside, has emerged as a promising candidate, demonstrating significant potential in mitigating neuronal damage. This guide provides a comprehensive cross-validation of Vitexin B-1's neuroprotective mechanisms, objectively comparing its performance with other well-researched flavonoids—Quercetin, Apigenin (B1666066), and Resveratrol (B1683913)—supported by experimental data and detailed protocols.

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective effects of this compound and its alternatives are multifaceted, primarily revolving around their antioxidant, anti-inflammatory, and anti-apoptotic properties. The following tables summarize key quantitative data from various in vitro and in vivo studies, offering a comparative perspective on their efficacy.

In Vitro Neuroprotective Effects
CompoundCell LineInsult/ModelConcentrationKey FindingsReference
This compound PC-12Hypoxia/Reoxygenation10⁻⁷ and 10⁻⁶ MDose-dependent reduction in ROS production and caspase 3/7 activity.[1][1]
Vitexin SH-SY5YMPP+10-40 µMDose-dependent decrease in apoptosis and Bax/Bcl-2 ratio.[1][1]
Vitexin Neuro-2aAβ25-3550 µMProtected against toxicity via the Nrf-2/HO-1 pathway.[1][1]
Quercetin PC126-hydroxydopamineLow µMAntagonized cell toxicity.[2][2]
Apigenin PC12CoCl₂ (Hypoxia)10 µg/mLIncreased cell viability to 73.78%; significantly reduced ROS and apoptosis.[3][3]
Resveratrol Primary NeuronsOGD/Reperfusion0.1, 1, and 10 µMConcentration-dependent reduction in cell death and caspase-3 expression.[4][4]
In Vivo Neuroprotective Effects
CompoundAnimal ModelInsult/ModelDosageKey FindingsReference
Vitexin Rat PupsHypoxic/Ischemic Injury45 mg/kg (i.p.)Reduced brain edema, infarct volume, and neuronal cell death.[1][1]
Vitexin MiceMPTP (Parkinson's)50 mg/kgPrevented bradykinesia and initial lesions.[1][1]
Vitexin RatsStreptozotocin (Diabetes)1 mg/kgLowered TBARS and improved learning and memory.[5][5]
Quercetin RodentsVarious neurotoxic insults0.5–50 mg/kg (oral)Protected against oxidative stress and neurotoxicity.[2][2]
Apigenin APP/PS1 MiceAlzheimer's DiseaseChronic TreatmentReduced insoluble Aβ1–40 and Aβ1–42 levels by 20% and 19.8% respectively.[6][6]
Resveratrol RatsCerebral I/R Injury30 mg/kgSignificantly improved infarct size and neurological scores.[7][7]

Core Neuroprotective Mechanisms: A Visualized Comparison

This compound and its counterparts exert their neuroprotective effects through various signaling pathways. The following diagrams, generated using Graphviz, illustrate these complex molecular interactions.

This compound's Neuroprotective Signaling Pathways

This compound Neuroprotective Signaling VB1 This compound PI3K PI3K VB1->PI3K activates Akt Akt VB1->Akt activates Nrf2 Nrf2 VB1->Nrf2 activates MAPK MAPK (JNK, p38) VB1->MAPK inhibits Stress Oxidative Stress (e.g., H/R, MPP+) Stress->PI3K inhibits Stress->Akt inhibits Bax Bax Stress->Bax activates Caspase3 Caspase-3 Stress->Caspase3 activates Stress->Nrf2 inhibits ROS ROS Stress->ROS induces Stress->MAPK activates PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 upregulates Akt->Bax downregulates Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis induces Caspase3->Apoptosis HO1 HO-1 Nrf2->HO1 activates Antioxidant Antioxidant Enzymes (SOD, GSH) HO1->Antioxidant Antioxidant->ROS scavenges ROS->Apoptosis induces MAPK->Apoptosis induces

Caption: this compound's key neuroprotective signaling pathways.

Experimental Workflow for In Vitro Neuroprotection Assessment

In Vitro Neuroprotection Workflow Start Start: Neuronal Cell Culture (e.g., PC-12, SH-SY5Y) Pretreat Pre-treatment with This compound or Alternative Start->Pretreat Induce Induce Neuronal Injury (e.g., H₂O₂, MPP+, Aβ) Pretreat->Induce Incubate Incubation Induce->Incubate Assess Assess Neuroprotective Effects Incubate->Assess Viability Cell Viability Assay (MTT) Assess->Viability Apoptosis Apoptosis Assay (Flow Cytometry, Caspase Activity) Assess->Apoptosis Oxidative Oxidative Stress Markers (ROS, MDA, SOD, GSH) Assess->Oxidative Western Western Blot (Signaling Proteins) Assess->Western

Caption: General workflow for in vitro neuroprotection studies.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for key experiments cited in the context of this compound's neuroprotective mechanism validation.

Cell Viability (MTT) Assay

This assay assesses the metabolic activity of cells, which is indicative of their viability.

  • Cell Seeding: Plate neuronal cells (e.g., PC-12 or SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat cells with various concentrations of this compound or alternative compounds for a specified period (e.g., 2 hours).

  • Induction of Injury: Introduce the neurotoxic agent (e.g., 100 µM H₂O₂ or 1 mM MPP+) and co-incubate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Western Blot Analysis for PI3K/Akt Pathway

This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of signaling pathway activation.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), total PI3K, phospho-PI3K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used to quantify the protein expression levels.

In Vivo MPTP-Induced Parkinson's Disease Model

This animal model is widely used to study the pathogenesis of Parkinson's disease and to evaluate the efficacy of potential therapeutic agents.

  • Animals: Use male C57BL/6 mice (8-10 weeks old).

  • MPTP Administration: Administer MPTP-HCl (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals to induce dopaminergic neurodegeneration.

  • Drug Treatment: Administer this compound or alternative compounds (e.g., 50 mg/kg, i.p.) daily, starting one day before MPTP injection and continuing for a specified period (e.g., 7 days).

  • Behavioral Testing: Perform behavioral tests such as the rotarod test and the pole test to assess motor coordination and bradykinesia.

  • Neurochemical Analysis: Sacrifice the animals and dissect the striatum and substantia nigra. Measure the levels of dopamine (B1211576) and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC).

  • Immunohistochemistry: Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra.

Conclusion

This compound demonstrates robust neuroprotective effects through multiple mechanisms, including the activation of the PI3K/Akt and Nrf2/HO-1 signaling pathways, and the inhibition of apoptosis and oxidative stress. When compared to other flavonoids like Quercetin, Apigenin, and Resveratrol, this compound shows comparable, and in some instances, potentially more potent, neuroprotective activity at similar or lower concentrations. The data presented in this guide underscores the therapeutic potential of this compound for neurodegenerative diseases. However, further head-to-head comparative studies are warranted to definitively establish its superiority and to elucidate the nuances of its mechanisms of action relative to other promising neuroprotective agents. The provided experimental protocols offer a standardized framework for future investigations in this critical area of research.

References

A Comparative Analysis of Vitexin, its Glycoside Precursor Isovitexin, and Vitexin Compound 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biological activities of vitexin (B1683572), its glycoside precursor isovitexin (B1672635), and the related compound, vitexin compound 1. This objective comparison is supported by available experimental data to aid in research and drug development.

Introduction to the Compounds

Vitexin is a naturally occurring flavone (B191248) C-glycoside (apigenin-8-C-glucoside) found in various medicinal plants and foods, including passionflower, bamboo leaves, and hawthorn. It is known for a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[1]

Isovitexin , an isomer of vitexin (apigenin-6-C-glucoside), is also found in many of the same plant sources and exhibits a similar spectrum of biological activities.[2] As a common isomer that often co-exists with vitexin, it is considered a key glycoside precursor for comparative analysis.

Vitexin Compound 1 (VB1) is a neolignan, a different class of polyphenol, isolated from the seeds of the Chinese herb Vitex negundo.[3] It is structurally distinct from vitexin and has demonstrated potent anti-cancer properties.[3] It is important to note that "Vitexin B-1" is often a misnomer for Vitexin Compound 1.

Comparative Analysis of Biological Activities

This section provides a comparative overview of the antioxidant, anti-inflammatory, and anti-cancer activities of vitexin, isovitexin, and vitexin compound 1, supported by quantitative data where available.

Antioxidant Activity

The antioxidant capacity of these compounds is crucial to their protective effects against oxidative stress-related diseases. This activity is often evaluated by their ability to scavenge free radicals, with lower IC50 values in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay indicating higher antioxidant potency.

CompoundAntioxidant AssayIC50 Value / Rate ConstantReference Compound
Vitexin DPPH Radical ScavengingIC50: 0.449±0.001 mg/mL (Leaf Extract)Caffeic Acid
OOH Radical Scavenging (Theoretical)k = 1.45 × 10³ M⁻¹ s⁻¹-
Isovitexin OOH Radical Scavenging (Theoretical)k = 4.78 × 10³ M⁻¹ s⁻¹-
Vitexin Compound 1 DPPH Radical ScavengingData not available-

Note: Direct comparative experimental IC50 values for the pure compounds under identical conditions are limited. The provided data for vitexin is from a plant extract.

Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are critical for their therapeutic potential in inflammatory diseases. This is often assessed by their ability to inhibit inflammatory mediators.

CompoundAssayIC50 Value / InhibitionReference Compound
Vitexin Albumen Denaturation Inhibition54.2% inhibition at 500µg/mlAspirin (B1665792) (55.6% at 200µg/ml)
Proteinase Inhibition57.8% inhibition at 500µg/mlAspirin (55.6% at 200µg/ml)
Isovitexin iNOS AssayIC50: 48 µg/mL-
Vitexin Compound 1 -Data not available-

Note: The available data is from different assay systems, making direct comparison challenging.

Vitexin has demonstrated anti-inflammatory potential comparable to aspirin in in-vitro assays.[5] Isovitexin has also shown inhibitory effects on inflammatory enzymes.[6] Quantitative data on the anti-inflammatory activity of Vitexin Compound 1 is currently lacking in the literature.

Anti-cancer Activity

The cytotoxic effects of these compounds against various cancer cell lines are a key area of investigation for their development as anti-cancer agents. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.

CompoundCancer Cell LineIC50 Value (µM)
Vitexin HCT116 (Colorectal Cancer)203.27 ± 9.85
K-562 (Chronic Myeloid Leukemia)147 µg/ml
MCF-7 (Breast Cancer)Significant cytotoxic activity
Isovitexin MCF-7 (Breast Cancer)Cytotoxic, causing 46% apoptosis at < 10 nM
Vitexin Compound 1 HO8910 (Ovarian Cancer)9.789
SKOV3 (Ovarian Cancer)5.982

Note: The IC50 values are from different studies and experimental conditions, which should be considered when comparing potency.

Vitexin has shown cytotoxic effects against various cancer cell lines, including colorectal and breast cancer.[2][5] Isovitexin has also demonstrated potent pro-apoptotic effects in breast cancer cells.[7] Vitexin Compound 1 has exhibited significant anti-cancer activity against ovarian cancer cell lines, with IC50 values in the low micromolar range.[3] It is noteworthy that vitexin has been reported to not affect the viability of normal human gastric epithelial cells (GES-1), suggesting a potential for selective cytotoxicity towards cancer cells.[8]

Signaling Pathways

The biological activities of vitexin and its related compounds are mediated through the modulation of various intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Vitexin has been shown to inhibit this pathway, contributing to its anti-cancer effects.[9] Vitexin Compound 1 also suppresses tumor growth and angiogenesis by inactivating Akt signaling.[3]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Vitexin Vitexin & Vitexin Compound 1 Vitexin->PI3K Inhibition Vitexin->Akt Inhibition

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by Vitexin and Vitexin Compound 1.

JAK/STAT Pathway

The JAK/STAT signaling pathway plays a key role in inflammation and cancer. Vitexin has been shown to inhibit the activation of STAT3, a key protein in this pathway, in hepatocellular carcinoma cells.[10][11] This inhibition contributes to the anti-tumor effects of vitexin.

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation GeneExpression Gene Expression (Proliferation, Survival) Vitexin Vitexin Vitexin->JAK Inhibition Vitexin->STAT3 Inhibition of Phosphorylation DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH Prepare DPPH Solution Mix Mix Sample and DPPH in 96-well plate DPPH->Mix Sample Prepare Sample Dilutions Sample->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate MTT_Assay_Workflow cluster_prep Cell Culture cluster_assay Assay cluster_analysis Analysis Seed Seed Cells in 96-well Plate Treat Treat with Compounds Seed->Treat Add_MTT Add MTT Solution (4 hours) Treat->Add_MTT Solubilize Solubilize Formazan with DMSO Add_MTT->Solubilize Measure Measure Absorbance (492 nm) Solubilize->Measure Calculate Calculate Cell Viability and IC50 Measure->Calculate Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Blotting cluster_detect Detection Lysis Cell Lysis Quantify Protein Quantification Lysis->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Analyze Band Analysis Detect->Analyze

References

Independent Replication of Vitexin B-1 Bioactivity Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported bioactivities of Vitexin (B1683572) B-1, with a focus on its anticancer and anti-inflammatory properties. The information is compiled from various independent studies to offer a comprehensive overview of its potential as a therapeutic agent. Detailed experimental protocols and visual representations of key signaling pathways are included to support further research and development.

Anticancer Bioactivity of Vitexin B-1

This compound has demonstrated significant antineoplastic activity across a range of cancer cell lines and in vivo models. Its effects are primarily attributed to the inhibition of proliferation, induction of apoptosis, and cell cycle arrest.[1][2]

Table 1: Comparative Cytotoxicity of this compound in Various Cancer Cell Lines

Cancer Cell LineCell TypeIC50 Value (µM)Reference
A549Non-Small Cell Lung Cancer15.7[3]
HCC827Non-Small Cell Lung Cancer2.64 - 15.7[3]
H1975Non-Small Cell Lung Cancer2.64 - 15.7[3]
MCF7Breast Cancer2.64 - 15.7[3]
ZR-75-1Breast Cancer0.39 - 3.2[4]
MDA-MB-231Breast Cancer0.39 - 3.2[4]
HeLaCervical Cancer2.64 - 15.7[3]
K562Chronic Myelogenous Leukemia2.64 - 15.7[3]
HL60Promyelocytic Leukemia2.64 - 15.7[3]
HCT116Colorectal Cancer2.64 - 15.7[3]
Ovarian Cancer CellsOvarian CancerConcentration-dependent[1][2]

Experimental Protocols: Anticancer Activity Assessment

In Vitro Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

In Vivo Xenograft Mouse Model

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are treated with this compound (e.g., 80 mg/kg) or a vehicle control, typically via intraperitoneal injection, for a set period.[1][2]

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed. Further analysis, such as western blotting of tumor lysates, can be performed.

Signaling Pathways in Anticancer Activity

This compound exerts its anticancer effects by modulating several key signaling pathways. In non-small cell lung cancer, it has been shown to inhibit HSP90, leading to the downregulation of EGFR and its downstream components like AKT, p-AKT, p-ERK, and BRAF.[3] In ovarian cancer, this compound upregulates cleaved-caspase3 and p21 to induce apoptosis and arrest the cell cycle at the G2/M phase.[1][2] A review also highlights its role in modulating pathways like PI3K/Akt/mTOR and NF-κB.[5]

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K BRAF BRAF EGFR->BRAF HSP90 HSP90 HSP90->EGFR stabilizes Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis inhibits ERK ERK ERK->Apoptosis inhibits BRAF->ERK p21 p21 CellCycleArrest G2/M Arrest p21->CellCycleArrest Caspase3 Cleaved Caspase-3 Caspase3->Apoptosis VitexinB1 This compound VitexinB1->HSP90 inhibits VitexinB1->p21 upregulates VitexinB1->Caspase3 upregulates

Anticancer signaling pathways of this compound.

experimental_workflow start Start: Cancer Cell Culture seeding Seed cells in 96-well plates start->seeding treatment Treat with this compound (various concentrations) seeding->treatment incubation Incubate for 48 hours treatment->incubation mtt Add MTT reagent incubation->mtt formazan Incubate to allow formazan formation mtt->formazan solubilize Add solubilization solution formazan->solubilize read Measure absorbance solubilize->read analysis Data Analysis (Calculate IC50) read->analysis end End analysis->end

Experimental workflow for in vitro cytotoxicity assay.

Anti-inflammatory Bioactivity of Vitexin

Vitexin has been shown to possess anti-inflammatory properties in both in vitro and in vivo models. Its mechanisms include the reduction of pro-inflammatory mediators and the modulation of inflammatory signaling pathways.

Table 2: Comparative Anti-inflammatory Activity of Vitexin

AssayModelEffect of VitexinKey FindingsReference
Albumen Denaturation InhibitionIn vitro54.2% inhibition (at 500 µg/ml)Comparable to aspirin (B1665792) (55.6% at 200 µg/ml)[6]
Proteinase InhibitionIn vitro57.8% inhibition (at 500 µg/ml)Potent inhibitory activity[6]
Carrageenan-induced Rat Paw EdemaIn vivoReduction of paw edema (at 10 mg/kg)Significant anti-inflammatory effect[6]
LPS-induced InflammationIn vivo (mice)Reduced neutrophil migration, decreased TNF-α, IL-1β, and NODown-regulation of pro-inflammatory mediators[7]
Collagen-induced ArthritisIn vivo (rats)Reduced inflammatory markers (IL-1β, IL-6, TNF-α), improved histologyAlleviates arthritis symptoms[8]

Experimental Protocols: Anti-inflammatory Activity Assessment

In Vitro Albumen Denaturation Inhibition Assay

  • Reaction Mixture: A reaction mixture containing egg albumin, phosphate-buffered saline (PBS), and different concentrations of Vitexin is prepared.

  • Incubation: The mixture is incubated at a specific temperature to induce denaturation.

  • Absorbance Measurement: The turbidity of the mixture is measured using a spectrophotometer. The percentage of inhibition of denaturation is calculated.

In Vivo Carrageenan-induced Rat Paw Edema

  • Animal Model: Paw edema is induced in rats by injecting a carrageenan solution into the sub-plantar region of the hind paw.

  • Treatment: Vitexin (e.g., 10 mg/kg) or a standard anti-inflammatory drug is administered orally or intraperitoneally prior to carrageenan injection.

  • Paw Volume Measurement: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of treated animals with that of the control group.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of vitexin are associated with the inhibition of key signaling pathways such as p38, ERK1/2, and JNK.[7] In a rat model of arthritis, vitexin was shown to regulate the JAK/STAT/SOCS signaling pathway.[8] Furthermore, vitexin has been found to inhibit the NF-κB signaling pathway in endothelial cells under high-glucose conditions, suggesting its potential in mitigating inflammation associated with diabetes.[9]

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_Receptor LPS Receptor (TLR4) p38 p38 LPS_Receptor->p38 ERK ERK1/2 LPS_Receptor->ERK JNK JNK LPS_Receptor->JNK IKK IKK LPS_Receptor->IKK Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) p38->Inflammatory_Genes activates ERK->Inflammatory_Genes activates JNK->Inflammatory_Genes activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB->Inflammatory_Genes activates JAK JAK STAT STAT JAK->STAT STAT->Inflammatory_Genes activates SOCS SOCS SOCS->JAK inhibits Vitexin Vitexin Vitexin->p38 inhibits Vitexin->ERK inhibits Vitexin->JNK inhibits Vitexin->IKK inhibits Vitexin->JAK inhibits Vitexin->SOCS upregulates LPS LPS LPS->LPS_Receptor

References

A Head-to-Head Comparison of Extraction Methods for Vitexin-2”-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

The efficient extraction of bioactive compounds from plant matrices is a critical first step in phytochemical research and drug development. Vitexin-2”-O-rhamnoside, a C-glycosylflavonoid found in various medicinal plants, has garnered significant interest for its potential pharmacological activities. This guide provides a head-to-head comparison of different extraction methods for this compound, supported by experimental data, to assist researchers in selecting the most suitable technique for their specific needs.

Comparative Analysis of Extraction Techniques

The choice of extraction method can significantly impact the yield, purity, and overall efficiency of isolating Vitexin-2”-O-rhamnoside. Below is a summary of quantitative data from various studies, comparing conventional and modern extraction techniques.

Extraction MethodPlant MaterialSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Heat Reflux Extraction (HRE) Hibiscus manihot L.70% Ethanol (B145695)8021.25-
Ultrasonic-Assisted Extraction (UAE) Crataegus pinnatifida60% Ethanol600.53.14-
Microwave-Assisted Extraction (MAE) Abelmoschus manihot70% Ethanol-0.254.58-
Supercritical Fluid Extraction (SFE) Flos TrolliiMethanol-modified CO25020.89>90
Enzyme-Assisted Extraction (EAE) HawthornWater501.52.78-

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. This section outlines the experimental protocols for the key extraction methods discussed.

Heat Reflux Extraction (HRE)

Heat reflux extraction is a conventional method widely used for its simplicity and effectiveness.

  • Sample Preparation: The dried and powdered plant material (e.g., leaves of Hibiscus manihot L.) is accurately weighed.

  • Extraction: The sample is placed in a round-bottom flask with a 70% ethanol solution at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).

  • Reflux: The mixture is heated to 80°C and refluxed for 2 hours.

  • Filtration: The resulting extract is filtered while hot to remove solid plant material.

  • Concentration: The filtrate is concentrated under reduced pressure to obtain the crude extract containing Vitexin-2”-O-rhamnoside.

Ultrasonic-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency.

  • Sample Preparation: Pulverized dried hawthorn fruit is used as the raw material.

  • Extraction: The sample is mixed with 60% ethanol.

  • Sonication: The mixture is subjected to ultrasonic irradiation at a frequency of 40 kHz and a power of 250 W for 30 minutes at a constant temperature of 60°C.

  • Separation: The extract is separated from the solid residue by centrifugation or filtration.

Visualizing the Workflow

A generalized workflow for the extraction and purification of Vitexin-2”-O-rhamnoside is depicted below. This diagram illustrates the logical progression from raw plant material to the isolated compound.

Caption: Generalized workflow for Vitexin-2”-O-rhamnoside extraction.

Signaling Pathway Involvement

While the primary focus of this guide is on extraction methodologies, it is pertinent to mention the biological context of Vitexin-2”-O-rhamnoside. Its therapeutic potential is often linked to its interaction with various cellular signaling pathways. For instance, many flavonoids are known to modulate pathways involved in inflammation and oxidative stress, such as the NF-κB and Nrf2 pathways. Further research into the specific mechanisms of Vitexin-2”-O-rhamnoside is ongoing.

Caption: Postulated inhibitory effect on the NF-κB signaling pathway.

Validating RNA-seq Data After Vitexin B-1 Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methodologies to validate RNA-sequencing (RNA-seq) data following treatment with Vitexin (B1683572) B-1, a natural flavonoid glycoside. We offer a comparative analysis of common validation techniques, supported by experimental protocols and visual workflows, to ensure the reliability and reproducibility of your transcriptomic findings.

Introduction to Vitexin B-1 and RNA-seq

Vitexin, and its derivatives like this compound, are known to modulate various cellular processes, including cell cycle progression, apoptosis, and inflammation.[1] High-throughput RNA-seq is a powerful tool to uncover the global transcriptomic changes induced by this compound. However, validation of key differentially expressed genes (DEGs) is a critical step to confirm the accuracy of RNA-seq results. This guide focuses on the most common and robust validation methods: quantitative real-time PCR (qPCR), Western Blotting, and Enzyme-Linked Immunosorbent Assay (ELISA).

Comparison of RNA-seq Validation Methods

The choice of validation method depends on the specific research question and the biological process being investigated. While qPCR validates gene expression at the transcript level, Western blotting and ELISA confirm changes at the protein level, providing a more complete picture of the functional consequences of altered gene expression.

Method Measures Throughput Sensitivity Quantitative? Best For
Quantitative Real-Time PCR (qPCR) mRNA levelsHighVery HighYesValidating the expression of a moderate number of genes identified by RNA-seq.
Western Blotting Protein levels and sizeLow to MediumHighSemi-quantitative to QuantitativeConfirming changes in protein expression for key genes and observing post-translational modifications.
Enzyme-Linked Immunosorbent Assay (ELISA) Protein concentrationHighVery HighYesQuantifying the absolute or relative concentration of specific secreted or intracellular proteins.

Experimental Workflow for RNA-seq and Validation

The overall experimental process, from cell treatment to data validation, follows a logical sequence. It is crucial to use a separate set of biological replicates for the validation experiments to ensure the findings are not due to technical artifacts of the original RNA-seq experiment.

Experimental Workflow cluster_0 This compound Treatment cluster_1 RNA-seq Analysis cluster_2 Validation Experiments cluster_3 Transcript Level cluster_4 Protein Level Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Treat cells RNA Extraction RNA Extraction This compound Treatment->RNA Extraction RNA Extraction_val RNA Extraction This compound Treatment->RNA Extraction_val Protein Extraction Protein Extraction This compound Treatment->Protein Extraction Library Preparation Library Preparation RNA Extraction->Library Preparation Sequencing Sequencing Library Preparation->Sequencing Data Analysis Data Analysis Sequencing->Data Analysis Differentially Expressed Genes Differentially Expressed Genes Data Analysis->Differentially Expressed Genes qPCR qPCR Differentially Expressed Genes->qPCR Select genes for validation Western Blot Western Blot Differentially Expressed Genes->Western Blot Select proteins for validation ELISA ELISA Differentially Expressed Genes->ELISA Select proteins for validation cDNA Synthesis cDNA Synthesis RNA Extraction_val->cDNA Synthesis cDNA Synthesis->qPCR Protein Extraction->Western Blot Protein Extraction->ELISA

Figure 1: A comprehensive workflow from this compound treatment to RNA-seq analysis and subsequent validation at both the transcript and protein levels.

Key Signaling Pathways Modulated by Vitexin

RNA-seq data often reveals alterations in specific signaling pathways. Vitexin has been shown to impact several key pathways involved in cancer and other diseases.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] Validating the expression of crucial components of these pathways can provide mechanistic insights into the action of this compound.

p53 Signaling Pathway

Vitexin can upregulate the tumor suppressor p53 and its downstream targets, leading to cell cycle arrest and apoptosis.[1][15]

p53_pathway This compound This compound p53 p53 This compound->p53 Upregulates p21 p21 p53->p21 Activates Bax Bax p53->Bax Activates Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest Apoptosis Apoptosis Bax->Apoptosis apoptosis_pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Downregulates Bax Bax This compound->Bax Upregulates Cytochrome c Cytochrome c Bcl2->Cytochrome c Inhibits release Bax->Cytochrome c Promotes release Caspase9 Caspase-9 Cytochrome c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis cell_cycle_pathway This compound This compound Cyclin D1 Cyclin D1 This compound->Cyclin D1 Downregulates p21 p21 This compound->p21 Upregulates CDK4/6 CDK4/6 Cyclin D1->CDK4/6 Activates p21->CDK4/6 Inhibits G1 Phase Progression G1 Phase Progression CDK4/6->G1 Phase Progression

References

A Comparative Analysis of Vitexin B-1's Effects on Normal Versus Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of Vitexin B-1 (VB-1), a natural flavonoid, on cancer cells versus normal cells. The information is compiled from preclinical studies to support further research and development of this compound as a potential therapeutic agent.

Executive Summary

This compound, a compound isolated from the seeds of Vitex negundo, has demonstrated significant anti-neoplastic properties across a range of cancer cell lines.[1] Preclinical data indicates that VB-1 can selectively induce cytotoxicity, apoptosis, and cell cycle arrest in cancerous cells, while exhibiting minimal adverse effects on normal, non-cancerous cells.[2] This differential activity suggests a favorable therapeutic window for this compound. The primary mechanisms of action in cancer cells involve the modulation of key signaling pathways that regulate cell survival, proliferation, and death.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its parent compound, Vitexin, in various human cancer cell lines compared to normal cell lines. Lower IC50 values indicate higher cytotoxic potency.

CompoundCell LineCell TypeIC50 (µM)Reference
This compound A549Non-Small Cell Lung Cancer15.7[3]
HCC827Non-Small Cell Lung Cancer2.64 - 15.7[3]
H1975Non-Small Cell Lung Cancer2.64 - 15.7[3]
MCF7Breast Cancer2.64 - 15.7[3]
HeLaCervical Cancer2.64 - 15.7[3]
K562Leukemia2.64 - 15.7[3]
HL60Leukemia2.64 - 15.7[3]
HCT116Colorectal Cancer2.64 - 15.7[3]
Vitexin U251Glioblastoma108.8[4]
16HBENormal Human Bronchial EpithelialNearly no toxicity[5]
L6Normal Rat MyoblastNot specified, but significantly less toxic than to MCF-7[6]
This compound Normal CellsGeneralEffects not significantly observed[2]
Human Dermal FibroblastsNormalAttenuates senescence[7]

Comparative Effects on Cellular Processes

Cellular ProcessEffect on Cancer CellsEffect on Normal Cells
Proliferation Significant inhibition in a dose-dependent manner.[1][8]Minimal to no inhibition observed.[2][5]
Apoptosis Induction of apoptosis through both intrinsic and extrinsic pathways.[1][9]No significant induction of apoptosis. Vitexin has been shown to protect normal melanocytes from apoptosis.[10]
Cell Cycle Arrest at G0/G1 or G2/M phase, preventing cell division.[2][11]No significant alteration to the normal cell cycle.
Oxidative Stress In some cancer cells (e.g., melanoma), VB-1 increases reactive oxygen species (ROS) to induce DNA damage and apoptosis.[2]In normal cells (e.g., human dermal fibroblasts), VB-1 demonstrates antioxidant properties and protects against oxidative stress-induced senescence.[7]

Signaling Pathways Modulated by this compound in Cancer Cells

This compound exerts its anti-cancer effects by targeting multiple signaling pathways crucial for tumor growth and survival.

Vitexin_B1_Signaling_Pathways_in_Cancer_Cells This compound's Impact on Cancer Cell Signaling Pathways cluster_0 This compound cluster_1 Signaling Pathways cluster_2 Cellular Outcomes VB1 This compound PI3K_Akt PI3K/Akt/mTOR VB1->PI3K_Akt Inhibits NFkB NF-κB VB1->NFkB Inhibits JAK_STAT JAK/STAT VB1->JAK_STAT Inhibits EGFR EGFR VB1->EGFR Inhibits p53 p53 Pathway VB1->p53 Activates Apoptosis Apoptosis VB1->Apoptosis CellCycleArrest Cell Cycle Arrest VB1->CellCycleArrest PI3K_Akt->Apoptosis Inhibits Proliferation ↓ Proliferation PI3K_Akt->Proliferation Promotes NFkB->Apoptosis Inhibits NFkB->Proliferation Promotes JAK_STAT->Proliferation Promotes EGFR->Proliferation Promotes p53->Apoptosis Induces p53->CellCycleArrest Induces Angiogenesis ↓ Angiogenesis

Caption: this compound signaling in cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on both normal and cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40, 80 µM) and a vehicle control (e.g., 0.1% DMSO) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest them.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect the expression levels of proteins involved in apoptosis and cell cycle regulation.

  • Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p21, Cyclin D1) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Experimental_Workflow General Experimental Workflow for this compound Evaluation cluster_0 Cell Culture & Treatment cluster_1 Cellular Assays cluster_2 Molecular Analysis cluster_3 Data Analysis & Conclusion start Seed Normal & Cancer Cells treat Treat with this compound start->treat mtt MTT Assay (Cytotoxicity) treat->mtt apoptosis Annexin V/PI Staining (Apoptosis) treat->apoptosis cell_cycle PI Staining (Cell Cycle) treat->cell_cycle western Western Blot (Protein Expression) treat->western analysis Comparative Data Analysis mtt->analysis apoptosis->analysis cell_cycle->analysis western->analysis conclusion Conclusion on Selectivity analysis->conclusion

Caption: A typical workflow for comparing this compound effects.

References

Safety Operating Guide

Prudent Disposal of Vitexin B-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Operational Plan

In the absence of specific hazard information for Vitexin B-1, it must be handled as a substance with unknown toxicity. All personnel should adhere to standard laboratory safety protocols, including the use of appropriate personal protective equipment (PPE).

Quantitative Data on General Chemical Waste Containers

For the temporary storage of this compound waste, it is crucial to use containers that are compatible with the chemical and properly labeled. The following table summarizes key characteristics of appropriate waste containers.

Container AttributeSpecificationRationale
Material High-Density Polyethylene (HDPE), GlassChemical resistance to a wide range of substances.
Lid Screw-top, tightly sealingPrevents leakage and evaporation of contents.
Labeling "Hazardous Waste," Chemical Name, DateClear identification for proper handling and disposal.
Condition Clean, dry, and in good conditionAvoids contamination and container failure.

Step-by-Step Disposal Protocol

The disposal of this compound should follow the general procedures for chemical waste management established by regulatory bodies and institutional Environmental Health and Safety (EHS) departments.

  • Waste Identification and Segregation:

    • Treat all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, weighing paper), as hazardous waste.

    • Do not mix this compound waste with other waste streams unless compatibility is confirmed. Incompatible chemicals can react dangerously.

  • Containerization:

    • Place solid this compound waste and contaminated solids into a designated, compatible solid waste container.

    • Collect solutions containing this compound in a separate, compatible liquid waste container.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the date the first waste was added.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be located at or near the point of waste generation and under the control of laboratory personnel.

    • Ensure the storage area has secondary containment to capture any potential leaks.

  • Disposal:

    • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Never dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory considerations are met throughout the disposal process.

Vitexin_B1_Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation & Containerization cluster_2 Interim Storage cluster_3 Final Disposal A This compound Waste (Solid or Liquid) B Segregate Waste A->B Characterize C Select Compatible Container B->C Isolate D Label Container 'Hazardous Waste - this compound' C->D Prepare E Store in Designated Satellite Accumulation Area (SAA) D->E Transfer F Ensure Secondary Containment E->F Secure G Contact EHS for Waste Pickup F->G Request H Professional Disposal G->H Collection

Personal protective equipment for handling Vitexin B-1

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of Vitexin (B1683572)

Important Clarification: The query for "Vitexin B-1" did not yield a specific, recognized chemical compound. It is highly probable that this is a typographical error or a confusion with "Vitexin" or "Vitamin B1" (Thiamine), a completely different substance. The following safety information is for Vitexin (CAS Number: 3681-93-4) , a naturally occurring flavonoid glycoside.[1][2][3][4][5] It is imperative to confirm the identity of your specific compound before handling.

This guide provides immediate and essential safety, handling, and disposal information for Vitexin. This information is based on available Safety Data Sheets (SDS) and general best practices for handling similar flavonoid compounds in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure when handling Vitexin. The following PPE is mandatory:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles with side shields or a face shield.[6]Protects eyes from splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1]Prevents skin contact.
Body Protection Laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95) or use in a ventilated enclosure.[7]Required when handling powders to prevent inhalation.
Operational Plan: Safe Handling of Vitexin

Adherence to the following procedures is crucial for minimizing risk during the handling of Vitexin.

1. Preparation:

  • Work in a designated area, such as a chemical fume hood or a glove box, to control exposure.

  • Ensure all necessary PPE is worn correctly before handling the compound.

  • Have a spill kit readily available.

2. Weighing and Solution Preparation:

  • When weighing the solid form of Vitexin, use a containment balance or conduct the process within a ventilated enclosure to minimize dust inhalation.

  • When preparing solutions, slowly add the solid Vitexin to the solvent to prevent splashing.

3. Post-Handling:

  • After handling, thoroughly wash hands and any exposed skin with soap and water.

  • Decontaminate all work surfaces and equipment used.

  • Launder contaminated lab coats separately from other clothing.[5]

Disposal Plan: Waste Management of Vitexin

Proper disposal of Vitexin and contaminated materials is essential for laboratory safety and environmental protection.

1. Waste Collection:

  • Collect all Vitexin waste, including unused product and contaminated consumables (e.g., pipette tips, weighing paper), in a designated and clearly labeled hazardous waste container.[8]

  • Ensure the container is made of a material compatible with the chemical and has a secure lid.[8]

2. Labeling:

  • Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "Vitexin".[8]

  • Indicate the date when the first waste was added.[8]

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area that has secondary containment to prevent spills.[8]

  • Do not mix Vitexin waste with incompatible chemicals in the same container.[8]

4. Disposal Request:

  • Once the container is full, or you are ready for disposal, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office or designated waste management provider.[8]

Spill Procedures

Small Spills:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material into a sealed container for hazardous waste.

  • Clean the spill area with a suitable decontaminating solution.

Large Spills:

  • Evacuate the area immediately.

  • Contact your institution's EHS office or emergency response team.

Visualizing the Workflow

The following diagram illustrates the key steps for the safe handling of Vitexin in a laboratory setting.

Vitexin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start ppe Don PPE start->ppe setup Prepare Workspace (Fume Hood) ppe->setup weigh Weigh Vitexin setup->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Workspace & Equipment experiment->decontaminate waste Dispose of Waste decontaminate->waste doff_ppe Doff PPE waste->doff_ppe wash Wash Hands doff_ppe->wash end_node End wash->end_node

Caption: Workflow for Safe Handling of Vitexin.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.